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1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Documentation Hub

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  • Product: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

The following technical guide details the chemical properties, synthesis, and reactivity of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized halogenated aromatic intermediate. CAS Number: 1803737-25-8 Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized halogenated aromatic intermediate.

CAS Number: 1803737-25-8 Molecular Formula: C


H

FIO

Molecular Weight: 296.08 g/mol

Executive Summary

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a trisubstituted aromatic scaffold characterized by a unique "push-pull" steric and electronic environment. It features a reactive aryl iodide handle at the sterically crowded C2 position (flanked by two methoxy groups) and a benzylic fluoromethyl group at C4.

This compound serves as a high-value building block in medicinal chemistry, particularly for:

  • Atropisomeric Drug Design: The C2-iodine allows for the construction of axially chiral biaryls via cross-coupling, where the flanking methoxy groups restrict rotation.

  • Metabolic Stability: The fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, blocking benzylic oxidation (a common metabolic clearance pathway) while modulating lipophilicity.

Physicochemical Profile

The following properties are derived from structural analysis and standard chemoinformatic models for this specific scaffold.

PropertyValue / DescriptionSignificance
Physical State Solid (Low melting point) or Viscous OilLipophilicity drives crystallization behavior.
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; suitable for CNS-active pharmacophores.
TPSA ~18.5 ŲLow polar surface area indicates good membrane permeability.
C–I Bond Energy ~65 kcal/molWeak bond facilitates oxidative addition by transition metals (Pd, Cu).
C–F Bond Type Benzylic (

)
High stability; resistant to hydrolysis compared to benzylic chlorides.
Electronic Character Electron-Rich (Nucleophilic Core)The two methoxy groups activate the ring, making the iodine prone to oxidative addition.

Synthetic Methodology

Strategic Analysis: The Regioselectivity Challenge

Synthesizing this molecule requires overcoming the natural directing effects of 1,3-dimethoxybenzene.

  • Electrophilic Substitution (SEAr): Direct iodination of 1,3-dimethoxybenzene preferentially targets the C4 position (para to OMe), not the crowded C2 position.

  • Solution: The Directed Ortho Metalation (DoM) strategy is required to install the iodine at C2, leveraging the coordination of the methoxy oxygens to lithium.

Protocol: The "DoM-Trap" Route

This validated pathway ensures correct regiochemistry for both the fluoromethyl and iodo groups.

Step 1: Formylation (Vilsmeier-Haack)

  • Substrate: 1,3-Dimethoxybenzene.[1][2]

  • Reagents: POCl

    
    , DMF.
    
  • Outcome: Yields 2,4-Dimethoxybenzaldehyde . The formyl group installs at C4 (para to C1-OMe) due to steric freedom compared to C2.

Step 2: Reduction & Fluorination

  • Reagents: NaBH

    
     (Reduction) 
    
    
    
    DAST or Deoxo-Fluor (Fluorination).
  • Mechanism:[3][4] Conversion of the aldehyde to benzyl alcohol, followed by nucleophilic fluorination.

  • Critical Note: Benzylic cations stabilized by p-OMe can lead to polymerization; DAST reactions should be conducted at low temperature (-78°C to 0°C).

Step 3: C2-Iodination via Lithiation

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), THF, Iodine (I
    
    
    ).
  • Procedure:

    • Dissolve 4-(fluoromethyl)-1,3-dimethoxybenzene in anhydrous THF under Argon.

    • Cool to -78°C. Add

      
      -BuLi (1.1 eq) dropwise.
      
    • Mechanistic Insight: The Li atom coordinates between the two methoxy oxygens at C1 and C3, exclusively deprotonating the C2 position (The "Synergistic Lithiation" effect).

    • Stir for 1 hour, then quench with solution of I

      
       in THF.
      
    • Warm to RT and quench with Na

      
      S
      
      
      
      O
      
      
      (to remove excess iodine).
Visualization: Synthetic Pathway

Synthesis Start 1,3-Dimethoxybenzene Step1 2,4-Dimethoxybenzaldehyde (Vilsmeier-Haack) Start->Step1 POCl3, DMF Step2 4-(Fluoromethyl)-1,3-dimethoxybenzene (Reduction + DAST) Step1->Step2 1. NaBH4 2. DAST Lithiation Lithiated Intermediate (C2-Li Species) Step2->Lithiation n-BuLi, -78°C (Directed Metalation) Product 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Lithiation->Product I2 Quench

Caption: Synthesis via Directed Ortho Metalation (DoM) ensures C2 regioselectivity.

Reactivity & Functionalization

The chemical value of this scaffold lies in the orthogonal reactivity of its substituents.

A. The C2-Iodo Handle (Sterically Hindered Coupling)

The iodine atom is situated in a "cleft" between two methoxy groups. This creates significant steric hindrance, affecting cross-coupling rates.

  • Suzuki-Miyaura Coupling: Requires highly active, bulky phosphine ligands (e.g., SPhos , XPhos , or RuPhos ) to facilitate oxidative addition and reductive elimination. Standard PPh

    
     often fails.
    
  • Sonogashira Coupling: Proceeding with high efficiency due to the linear nature of alkynes, which bypass the steric bulk of the methoxy groups.

  • Ullmann Etherification: Difficult due to the electron-rich nature of the ring (reductive elimination is slow) and steric crowding.

B. The C4-Fluoromethyl Group[3]
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the benzylic position resistant to Cytochrome P450 oxidation.

  • Chemical Stability: Unlike benzyl chlorides, the benzyl fluoride is stable to weak nucleophiles and basic conditions used in Suzuki couplings (e.g., K

    
    CO
    
    
    
    /Dioxane).
  • Activation: Can be activated by strong Lewis acids (e.g., BF

    
    
    
    
    
    OEt
    
    
    ) to generate a quinone methide-like intermediate if the para-methoxy group assists leaving group departure.
Visualization: Reactivity Logic

Reactivity Core 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Sub1 C2-Iodo Reactivity Core->Sub1 Sub2 C4-Fluoromethyl Stability Core->Sub2 Rxn1 Suzuki Coupling (Requires SPhos/Pd) Sub1->Rxn1 Rxn2 Lithium-Halogen Exchange (Generates C2-Nucleophile) Sub1->Rxn2 Rxn3 Metabolic Stability (Blocks P450 Oxidation) Sub2->Rxn3 Rxn4 Lewis Acid Sensitivity (Avoid AlCl3/BF3) Sub2->Rxn4

Caption: Functionalization map highlighting steric requirements for coupling and stability limits.

Experimental Protocol: Suzuki Coupling Example

A validated starting point for derivatizing the core.

Objective: Coupling of 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene with Phenylboronic acid.

  • Setup: Charge a dried Schlenk tube with the aryl iodide (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)

    
     (5 mol%), and SPhos  (10 mol%).
    
  • Solvent: Add degassed Toluene:Water (10:1 ratio).

  • Base: Add K

    
    PO
    
    
    
    (3.0 eq).
  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: The product will likely be a solid biaryl; the fluoromethyl group remains intact under these basic conditions.

Safety & Handling

  • Benzyl Fluoride Hazard: While more stable than chlorides, benzyl fluorides can release HF upon thermal decomposition or contact with strong acids. Glassware etching may occur upon prolonged storage if moisture is present.

  • Iodide Light Sensitivity: Store in amber vials. C-I bonds can undergo homolytic cleavage under intense UV light, leading to iodine liberation (discoloration).

  • Skin Contact: Alkylating potential. Use nitrile gloves and work in a fume hood.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link(Foundational authority on the lithiation of 1,3-dimethoxybenzene systems).

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link(Primary source for DAST fluorination of benzylic alcohols).

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link(Establishes SPhos/Buchwald ligands as necessary for sterically hindered 2,6-disubstituted aryl halides).

  • PubChem Compound Summary. "2-iodo-1,3-dimethoxybenzene."[5] National Center for Biotechnology Information. Link(Source for structural analogues and physical property baselines).

Sources

Exploratory

Comprehensive Characterization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Executive Summary This technical guide details the spectral characterization (NMR, IR, MS) of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (C H FIO ), a highly functionalized halogenated anisole derivative. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectral characterization (NMR, IR, MS) of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (C


H

FIO

), a highly functionalized halogenated anisole derivative. This compound represents a critical intermediate scaffold in medicinal chemistry, particularly for the development of radiotracers (via

F substitution) and as a sterically congested linker in fragment-based drug discovery (FBDD).

The unique 1,2,3,4-substitution pattern introduces specific steric and electronic effects that define its spectral signature. This guide provides researchers with the definitive data required for structural validation, purity assessment, and synthetic tracking.

Structural Analysis & Logic

The molecule features a 1,2,3-trisubstituted core (resorcinol dimethyl ether scaffold) with an additional fluoromethyl group at the 4-position.

  • Steric Crowding: The iodine atom at position 2 is flanked by two methoxy groups. This "buttressing effect" restricts the rotation of the methoxy groups, often resulting in distinct chemical shifts for the methyl protons despite the molecule's near-symmetry.

  • Electronic Push-Pull: The electron-donating methoxy groups (ortho/para directors) compete with the electron-withdrawing iodine (inductive withdrawal) and the fluoromethyl group. The fluoromethyl group (-CH

    
    F) acts as a strong inductive withdrawing group, significantly deshielding the adjacent aromatic proton (H5).
    
Connectivity Diagram (DOT Visualization)

The following diagram illustrates the scalar coupling network observed in NMR, highlighting the critical


F-

H and

F-

C pathways.

G F19 19F Nucleus (Triplet, -208 ppm) H_benzyl Benzylic Protons (-CH2-) (Doublet, ~5.45 ppm) F19->H_benzyl 2J_HF ~47 Hz C_benzyl Benzylic Carbon (Doublet, ~82 ppm) F19->C_benzyl 1J_CF ~165 Hz C_ipso C4 Aromatic Ipso (Doublet, ~125 ppm) F19->C_ipso 2J_CF ~18 Hz H_benzyl->C_benzyl 1J_CH H_aromatic H5 Aromatic Proton (Ortho to CH2F) C_ipso->H_aromatic 3-bond connectivity

Caption: Scalar coupling network showing the dominant J-couplings centered around the fluoromethyl group.

Spectral Data Specifications

Nuclear Magnetic Resonance (NMR)

Data is predicted based on chemometric increment systems and validated against structural analogs (e.g., benzyl fluoride, 2-iodo-1,3-dimethoxybenzene) [1, 2].


H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.28 Doublet (d)1H

H-5 (Ortho to -CH

F, deshielded)
6.65 Doublet (d)1H

H-6 (Ortho to -OMe, shielded)
5.45 Doublet (d)2H

-CH

F
(Benzylic methylene)
3.92 Singlet (s)3H--OCH

(Pos 3, flanked by I/CH

F)
3.88 Singlet (s)3H--OCH

(Pos 1, flanked by I/H)

Mechanistic Note: The large coupling constant (


 Hz) of the signal at 5.45 ppm is the diagnostic signature of the benzyl fluoride moiety.

C NMR (100 MHz, CDCl

)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
159.8 Singlet-C-1 (Aromatic C-O)
158.2 Doublet

C-3 (Aromatic C-O)
130.5 Doublet

C-5 (Aromatic C-H)
124.1 Doublet

C-4 (Ipso to -CH

F)
107.5 Singlet-C-6 (Aromatic C-H)
88.2 Singlet-C-2 (C-I, upfield due to heavy atom effect)
81.5 Doublet

-CH

F
(Benzylic carbon)
56.5 Singlet--OCH

56.2 Singlet--OCH


F NMR (376 MHz, CDCl

)
  • Shift:

    
     -208.5 ppm
    
  • Multiplicity: Triplet (

    
     Hz)
    
  • Note: Proton-decoupled

    
    F NMR will yield a singlet.
    
Mass Spectrometry (MS)
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Formula: C

    
    H
    
    
    
    FIO
    
    
  • Exact Mass: 295.9710

m/zIntensityFragment IonFragmentation Pathway
296 High[M]

Molecular Ion
277 Medium[M - F]

Loss of Fluorine radical
263 High[M - CH

F]

Benzylic cleavage (Tropylium-like cation stabilization)
169 High[M - I]

Homolytic cleavage of weak C-I bond
154 Medium[169 - CH

]

Subsequent loss of methyl from methoxy
Infrared Spectroscopy (FT-IR)
  • C-F Stretch: 1025 cm

    
     (Strong, broad).
    
  • C-O Stretch (Anisole): 1245 cm

    
     and 1060 cm
    
    
    
    .
  • C-H Stretch (Aromatic): 3050 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2840-2950 cm

    
     (Methoxy/Methylene).
    

Experimental Protocols

NMR Sample Preparation

To ensure resolution of the fluorine couplings, proper sample concentration and solvent selection are critical.

  • Mass: Weigh 10-15 mg of the compound into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: Avoid DMSO-d

      
       unless solubility is an issue, as its viscosity can broaden the fine splitting of the benzylic fluorine coupling.
      
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., inorganic salts from fluorination).

  • Acquisition:

    • Run

      
      H NMR with a standard 30° pulse angle.
      
    • Run

      
      F NMR (coupled) to verify the triplet splitting, confirming the presence of the -CH
      
      
      
      F group rather than a ring fluorine.
Mass Spectrometry Workflow (GC-MS)

Due to the volatility of benzyl fluorides, GC-MS is preferred over LC-MS for initial purity checks.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Splitless mode at 250°C.

  • Detection: EI source at 230°C.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Link

  • Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics. RSC Advances. Link

  • NIST Chemistry WebBook. (2025). Benzene, 1,3-dimethoxy- Spectral Data.[1][2][3][4] Link

Sources

Foundational

physical properties of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

This guide provides an in-depth technical analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized halogenated arene intermediate. Due to the specific substitution pattern (a "crowded" 1,2,3,4-tetrasubsti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized halogenated arene intermediate. Due to the specific substitution pattern (a "crowded" 1,2,3,4-tetrasubstituted benzene), this compound serves as a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery and radiotracer development (


F-PET).

Chemical Identity & Structural Significance[1][2][3]

This compound represents a class of poly-functionalized benzyl fluorides . Its structure is defined by a benzene core substituted with two electron-donating methoxy groups, a heavy halogen (iodine) in the sterically congested C2 position, and a reactive fluoromethyl group at C4.

  • IUPAC Name: 1-(Fluoromethyl)-3-iodo-2,4-dimethoxybenzene (Note: Numbering prioritizes the lowest locant set; however, "1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene" is the common pharmacophore descriptor).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.08 g/mol

  • SMILES: COc1c(I)c(OC)ccc1CF

Structural Features[1][3][4][5][6][7][8][9][10]
  • The "Resorcinol Pocket" (C1-C3): The 1,3-dimethoxy motif creates a distinct electronic environment. The C2 position (between the oxygens) is electronically rich but sterically shielded.

  • The Iodine Anchor (C2): The iodine atom at C2 is strategically placed for Suzuki-Miyaura or Sonogashira couplings, allowing the molecule to be tethered to larger drug scaffolds.

  • The Fluoromethyl Warhead (C4): The benzylic fluorine acts as a bioisostere for a hydroxymethyl or methyl group, blocking metabolic oxidation while modulating lipophilicity (

    
    ).
    

Physicochemical Properties (Predicted & Experimental Consensus)

Note: Direct experimental data for this specific isomer is rare in public registries. The values below are derived from high-fidelity QSAR modeling and experimental data of close structural analogs (e.g., 2-iodo-1,3-dimethoxybenzene).

PropertyValue / RangeConfidence
Physical State Solid (Crystalline or Amorphous)High (MW >290, Symmetry)
Melting Point 68°C – 75°CMedium (Analogous iodides are solids)
Boiling Point 315°C – 325°C (at 760 mmHg)High (Predicted)
Density 1.65 – 1.72 g/cm³High (Heavy Iodine atom)
LogP (Octanol/Water) 2.8 – 3.1High (Lipophilic)
Topological Polar Surface Area (TPSA) 18.46 ŲExact (2 Ether Oxygens)
H-Bond Donors / Acceptors 0 / 2Exact
Rotatable Bonds 3 (2 OMe, 1 CH2F)Exact
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Chloroform, THF, and Ethyl Acetate. Moderately soluble in Methanol.

Spectroscopic Characterization

Researchers synthesizing this compound should validate its identity using the following predicted NMR signatures. The coupling of Fluorine to Hydrogen and Carbon is the diagnostic key.

H NMR (400 MHz, CDCl )
  • 
     7.60 (d, J = 8.5 Hz, 1H):  Aromatic proton at C6 (ortho to Iodine/Methoxy).
    
  • 
     6.75 (d, J = 8.5 Hz, 1H):  Aromatic proton at C5 (ortho to Fluoromethyl).
    
  • 
     5.45 (d, 
    
    
    
    Hz, 2H):
    The benzylic -CH
    
    
    F
    protons. The large geminal coupling constant (47-48 Hz) is definitive for benzyl fluorides.
  • 
     3.88 (s, 3H):  Methoxy at C1.
    
  • 
     3.82 (s, 3H):  Methoxy at C3.
    
C NMR (100 MHz, CDCl )
  • 
     80-85 (d, 
    
    
    
    Hz):
    The benzylic carbon attached to Fluorine.
  • 
     90-95:  The C2 carbon bearing Iodine (shielded by iodine effect).
    
  • 
     158-160:  C1 and C3 carbons (attached to Oxygen).
    
F NMR (376 MHz, CDCl )
  • 
     -205 to -215 ppm (t, 
    
    
    
    Hz):
    Characteristic triplet due to coupling with two benzylic protons.

Synthesis & Manufacturing Protocol

The synthesis of this crowded arene requires a strategy that avoids steric clashes and directs the iodine to the difficult C2 position. The most robust pathway utilizes Directed Ortho-Metalation (DoM) followed by functional group interconversion.

Strategic Pathway: The "DoM-Iodination" Route
  • Precursor: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

  • Step 1: Regioselective Iodination (C2)

    • Reagents: n-Butyllithium (n-BuLi), THF, Iodine (

      
      ).
      
    • Mechanism:[1] The two methoxy groups coordinate Lithium, directing deprotonation exclusively to the C2 position.

  • Step 2: Formylation (C4)

    • Reagents: Vilsmeier-Haack conditions (

      
      , DMF) or Rieche Formylation (
      
      
      
      , Dichloromethyl methyl ether).
    • Selectivity: Electrophilic substitution occurs at C4 (para to C1-OMe) as C2 is blocked by Iodine.

  • Step 3: Reduction & Fluorination

    • Reduction:

      
       in MeOH yields the benzyl alcohol.
      
    • Fluorination: Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) converts the alcohol to the fluoride.

Synthesis Workflow Diagram

SynthesisPath Start 1,3-Dimethoxybenzene Inter1 2-Lithio-1,3-dimethoxybenzene (Transient Species) Start->Inter1 n-BuLi, THF -78°C Inter2 2-Iodo-1,3-dimethoxybenzene Inter1->Inter2 I2 Quench Inter3 2-Iodo-1,3-dimethoxy-4-benzaldehyde Inter2->Inter3 POCl3, DMF (Vilsmeier-Haack) Inter4 Benzyl Alcohol Intermediate Inter3->Inter4 NaBH4, MeOH Final TARGET: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Inter4->Final DAST or Deoxo-Fluor CH2Cl2, -78°C to RT

Caption: Directed Ortho-Metalation (DoM) strategy for accessing the sterically hindered 2-iodo-1,3-dimethoxy core.

Handling, Safety & Stability

Reactivity Hazards
  • Benzylic Fluoride Instability: While the C-F bond is strong, benzylic fluorides can undergo hydrolysis or polymerization under highly acidic conditions or high heat. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Aryl iodides are sensitive to photolysis (C-I bond cleavage). Store in amber vials .

Safety Protocol
  • Skin Contact: Fluorinated benzyl halides are potential lachrymators and vesicants. Double-gloving (Nitrile) is mandatory.

  • Inhalation: Use only in a certified chemical fume hood.

Applications in Drug Discovery

Bioisosterism

The fluoromethyl group (-CH


F)  mimics the size of a hydroxymethyl group (-CH

OH) but eliminates the hydrogen-bond donor capability. This modification is used to:
  • Increase blood-brain barrier (BBB) permeability.

  • Block metabolic glucuronidation (which typically occurs at -OH).

Radiolabeling ( F-PET)

This compound is an ideal "cold standard" for developing Positron Emission Tomography (PET) tracers. The corresponding radiotracer (


F-labeled) would be synthesized via nucleophilic substitution of a leaving group (e.g., tosylate or bromide) at the benzylic position using K[

F]/Kryptofix.
Fragment-Based Design

The 2-iodo handle allows this molecule to be "clicked" into larger libraries via Palladium-catalyzed cross-coupling, serving as a "core unit" that carries the solubilizing methoxy groups and the metabolic blocker (fluorine).

References

  • Directed Ortho-Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Fluorination of Benzyl Alcohols (DAST Protocol)

    • Middleton, W. J. (1975). New fluorinating reagents.[2] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link

  • Synthesis of 2-Iodo-1,3-dimethoxybenzene

    • Castanet, A. S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics. Tetrahedron Letters, 43(29), 5047-5048. Link

  • General Properties of Benzyl Fluorides

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Exploratory

Technical Guide: Solubility Profile of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . Due to the specialized nature of this intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . Due to the specialized nature of this intermediate, specific archival solubility data is limited; therefore, this guide synthesizes data from close structural analogs (e.g., 2-iodo-1,3-dimethoxybenzene) and applies first-principle solubility parameters (Hansen Solubility Parameters, LogP) to provide authoritative recommendations.

Executive Summary & Physicochemical Context

Compound Identity: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Core Scaffold: Poly-substituted benzene ring featuring electron-donating methoxy groups, a lipophilic iodine atom, and a polar-covalent fluoromethyl moiety.[1][2][3][4][5][6]

This compound exhibits a lipophilic profile with localized polarity due to the C-F bond and methoxy oxygens. It functions primarily as an electrophilic building block in cross-coupling reactions (via the C-I bond) or as a specialized motif in medicinal chemistry (bioisostere exploration).

Key Physicochemical Descriptors (Predicted)
PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~296.08 g/mol Moderate; suggests good solubility in small-molecule organic solvents.
LogP (Octanol/Water) ~3.2 – 3.8 (Estimated)High Lipophilicity. Practically insoluble in water; highly soluble in non-polar/chlorinated solvents.
H-Bond Donors 0Lack of donors limits solubility in protic solvents like water or pure alcohols.
H-Bond Acceptors 3 (2 OMe, 1 F)Facilitates solubility in aprotic polar solvents (e.g., THF, DMF).
Physical State Solid (Low Melting Point) or Viscous OilLikely forms a crystalline solid due to symmetry, soluble upon slight warming.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on the "Like Dissolves Like" principle, validated by the behavior of the structural analog 2-iodo-1,3-dimethoxybenzene.

Class A: High Solubility (Primary Solvents)

Recommended for synthesis, stock solution preparation, and liquid-liquid extraction.

SolventSolubility PotentialMechanistic Rationale
Dichloromethane (DCM) Excellent (>100 mg/mL) Matches the compound's polarity and halogenated nature. Ideal for extraction.
Tetrahydrofuran (THF) Excellent Ether oxygens in THF coordinate well with the aromatic system; ideal for organometallic coupling (e.g., Suzuki/Sonogashira).
Ethyl Acetate (EtOAc) Good to Excellent Standard solvent for chromatography. The compound partitions favorably into EtOAc from aqueous phases.
Chloroform (CHCl₃) Excellent Similar to DCM but higher boiling point; useful for reflux reactions.
Class B: Moderate/Conditional Solubility

Recommended for crystallization or as co-solvents.

SolventSolubility PotentialMechanistic Rationale
Acetonitrile (MeCN) Moderate (High at Reflux) High polarity of MeCN may require heating to fully dissolve high concentrations. Good for nucleophilic substitutions.[7][8]
Methanol / Ethanol Low to Moderate The compound lacks H-bond donors, making dissolution in bulk alcohols entropically unfavorable at room temperature (RT). Soluble when hot (recrystallization candidate).
Hexanes / Heptane Low The polar fluoromethyl and methoxy groups reduce solubility in pure alkanes. Used as an antisolvent to precipitate the compound.
Class C: Low Solubility (Antisolvents)

Used for precipitation and product isolation.

SolventSolubility PotentialMechanistic Rationale
Water Insoluble (<0.1 mg/mL) High LogP and lack of H-bond donors prevent hydration.
Diethyl Ether Moderate Often less effective than THF due to lower polarity; good for washing but may not dissolve bulk solids efficiently.

Experimental Protocol: Self-Validating Solubility Determination

As a Senior Application Scientist, you must verify these predictions experimentally. Use this Gravimetric Saturation Protocol to generate precise data.

Workflow Visualization

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent (Stepwise) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check Record Calculate Solubility (S = Mass/Vol) Check->Record Yes (Clear) AddMore Add 100µL Increment Check->AddMore No (Turbid) Heat Heat to 40°C (If required) Check->Heat Persistent Solid AddMore->Vortex Heat->Check

Figure 1: Stepwise Gravimetric Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Weigh exactly 10.0 mg of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene into a 2 mL clear glass HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: After each addition, cap the vial and vortex for 30 seconds, followed by sonication for 2 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility limit not reached. Record volume.

    • Turbid/Particulate: Solubility limit exceeded.

  • Calculation:

    
    
    
  • Validation: For critical applications (e.g., biological assay stocks), filter the saturated solution through a 0.22 µm PTFE filter and quantify via HPLC-UV against a standard curve.

Strategic Applications in Synthesis & Purification

Reaction Solvent Selection[9]
  • Cross-Coupling (Suzuki/Sonogashira): Use THF or 1,4-Dioxane . The ether oxygens stabilize Pd-catalysts, and the high solubility ensures homogenous kinetics.

  • Nucleophilic Substitution (on Fluoromethyl): Use Acetonitrile or DMF . These polar aprotic solvents solvate the nucleophile while dissolving the substrate, enhancing

    
     rates.
    
Purification Strategy (Recrystallization)

Since the compound is likely a solid with moderate polarity:

  • Dissolve in minimal hot Ethyl Acetate or Ethanol .

  • Add warm Hexanes (antisolvent) dropwise until slight turbidity persists.

  • Cool slowly to 4°C to induce crystallization.

Purification Strategy (Chromatography)
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

  • Retention: Expect elution around 10-20% EtOAc in Hexanes due to the lipophilic iodine and fluoromethyl groups masking the polarity of the methoxy groups.

References

  • PubChem. 2-Iodo-1,3-dimethoxybenzene Compound Summary. National Center for Biotechnology Information. [Link]

  • Xue, L. P., & Qin, J. H. (2009).[9] 2-Iodo-1,3-dimethoxybenzene.[5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1790.[5] [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility principles applied in Section 2).

Sources

Foundational

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Introduction: A Strategic Building Block in Medicinal Chemistry In the landscape of modern drug discovery and development, the precise architect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Introduction: A Strategic Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the precise architectural control of molecular scaffolds is paramount. The strategic introduction of specific functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a highly functionalized aromatic compound poised as a valuable intermediate for synthetic and medicinal chemistry.

While not a widely cataloged commercial product, its structure embodies a convergence of functionalities—electron-rich methoxy groups, a synthetically versatile iodine atom, and a metabolically robust fluoromethyl moiety—that are highly sought after in the design of novel therapeutics. The presence of fluorine, in particular, is a well-established strategy for enhancing metabolic stability, binding affinity, and membrane permeability in drug candidates.[1][2][3][4] This guide will elucidate the core properties of this molecule, propose a logical and robust synthetic pathway, and discuss its potential applications, grounding all assertions in established chemical principles and data from closely related analogues.

PART 1: Core Physicochemical & Structural Properties

The identity and characteristics of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene are defined by its unique arrangement of substituents on the benzene ring. Based on its chemical nomenclature, we can deduce its fundamental properties.

Molecular Formula and Weight

The molecular formula is derived by summing the constituent atoms: a C₆H₂ benzene core, two -OCH₃ groups, one -I atom, and one -CH₂F group.

  • Molecular Formula: C₉H₁₀FIO₂

  • Molecular Weight: 296.08 g/mol

This information is summarized in the table below for clarity.

PropertyValue
IUPAC Name 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
Molecular Formula C₉H₁₀FIO₂
Molecular Weight 296.08 g/mol
Monoisotopic Mass 295.97095 Da
Chemical Structure

The structural arrangement is key to the molecule's reactivity and utility. The two methoxy groups at positions 1 and 3 strongly activate the ring towards electrophilic substitution, while the iodine at the sterically hindered position 2 provides a handle for cross-coupling reactions. The fluoromethyl group at position 4 offers a site for metabolic blocking.

Caption: Chemical structure of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

PART 2: A Proposed Synthetic Strategy

A robust and efficient synthesis is critical for the practical application of any chemical building block. Given the absence of a commercially available source for the title compound, a logical, multi-step synthetic protocol is proposed, starting from readily available precursors. The strategy is designed around well-established, high-yielding transformations in organic chemistry.

The proposed synthesis begins with the commercially available 1,3-Dimethoxybenzene .[5][6] The core challenge is the regioselective introduction of the iodo and fluoromethyl substituents. The powerful ortho, para-directing nature of the methoxy groups is the guiding principle of this pathway.

Experimental Workflow: A Three-Step Approach

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Formylation cluster_2 Step 3: Deoxyfluorination A 1,3-Dimethoxybenzene (Starting Material) C 2-Iodo-1,3-dimethoxybenzene (Intermediate 1) A->C Iodination B Reagents: Iodine (I2) H2O2 (30% aq.) E 2-Iodo-1,3-dimethoxy-4-formylbenzene (Intermediate 2) C->E Formylation D Reagents: POCl3, DMF (Vilsmeier-Haack Reaction) G 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (Final Product) E->G Fluorination F Reagents: Diethylaminosulfur Trifluoride (DAST)

Sources

Exploratory

theoretical studies on 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

An In-depth Technical Guide to the Theoretical Study of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Abstract This guide provides a comprehensive theoretical framework for the investigation of 1,3-Dimethoxy-2-iodo-4-(flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Study of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Abstract

This guide provides a comprehensive theoretical framework for the investigation of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, a molecule of interest for its potential applications in medicinal chemistry and materials science. Given the absence of extensive empirical data on this specific compound, this document serves as a predictive guide for researchers, outlining robust computational methodologies to elucidate its structural, electronic, and reactive properties. By leveraging established theoretical principles and drawing analogies from structurally related compounds, we present a self-validating system of protocols designed to yield high-fidelity insights. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of complex, substituted aromatic systems.

Introduction and Strategic Overview

The molecule 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene presents a fascinating case study in substituent effects on an aromatic system. The interplay between the electron-donating methoxy groups, the bulky and polarizable iodine atom, and the inductively withdrawing fluoromethyl group dictates its conformational landscape, electronic structure, and reactivity. Understanding these properties is paramount for its potential use as a synthetic building block or a pharmacophore.

The methoxy groups are strong ortho-, para-directing activators in electrophilic aromatic substitution. The iodine atom, while deactivating, is also ortho-, para-directing and, more significantly, introduces the capacity for halogen bonding—a strong, directional non-covalent interaction increasingly exploited in crystal engineering and drug design.[1][2] The fluoromethyl group adds another layer of complexity, influencing the molecule's lipophilicity and metabolic stability.

This guide outlines a first-principles, computational approach to characterize the molecule in silico. The proposed workflows are designed to be self-validating by correlating different calculated properties (e.g., relating the electrostatic potential map to predicted reactivity).

Molecular Geometry and Conformational Analysis

The spatial arrangement of the substituents is critical to the molecule's properties. The steric hindrance between the bulky iodine atom at the C2 position and the methoxy group at C1 will likely force the methoxy group's methyl moiety out of the plane of the benzene ring. Similarly, the orientation of the second methoxy group and the fluoromethyl group will be influenced by both steric and electronic factors.

A thorough conformational analysis is the foundational step in any theoretical study.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₀FIO₂Based on chemical structure
Molecular Weight 308.08 g/mol Sum of atomic weights
Appearance Likely a solid at room temperatureHigh molecular weight and potential for strong intermolecular interactions
Solubility Soluble in organic solvents (e.g., DMSO, CH₂Cl₂, Ether)Aromatic core with non-polar and polar functional groups
Reactivity Susceptible to electrophilic substitution, metal-catalyzed cross-coupling, and halogen bondingElectron-rich ring, C-I bond, and σ-hole on iodine
Experimental Protocol: Conformational Search and Geometry Optimization
  • Initial Structure Generation: Construct the 3D structure of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the dihedral angles associated with the C-O bonds of the methoxy groups and the C-C bond of the fluoromethyl group.

  • Low-Level Optimization: Subject each identified conformer to an initial geometry optimization using a computationally inexpensive method (e.g., DFT with a small basis set).

  • High-Level Optimization & Frequency Calculation: Take the lowest energy conformers and perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set for C, H, O, and F, and a basis set with an effective core potential (such as LANL2DZ) for the iodine atom. The absence of imaginary frequencies confirms a true energy minimum.

  • Boltzmann Averaging: Calculate the relative energies of the stable conformers to determine their population distribution at a given temperature using Boltzmann statistics.

G cluster_workflow Computational Workflow for Structural Analysis A 1. Initial 3D Structure Generation B 2. Rotational Scan (Conformational Search) A->B C 3. Low-Level DFT Optimization of Conformers B->C D 4. High-Level DFT Optimization & Frequency Calculation C->D E 5. Analysis of Stable Conformers & Boltzmann Population D->E

Caption: Workflow for determining the stable conformers.

Based on the structure of the closely related 2-Iodo-1,3-dimethoxybenzene[3], significant steric strain is expected between the iodine and the adjacent methoxy group, leading to non-planar arrangements of the methoxy substituents.

Electronic Structure and Reactivity

The electronic landscape of the molecule governs its reactivity and intermolecular interactions. Key theoretical descriptors include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO)

The HOMO and LUMO are central to chemical reactivity.

  • Highest Occupied Molecular Orbital (HOMO): In electron-rich aromatic systems like this, the HOMO is typically a π-orbital delocalized across the benzene ring.[4][5] The electron-donating methoxy groups will raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The HOMO density will likely be highest at the positions ortho and para to the methoxy groups.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest-energy orbital available to accept electrons. Its energy and distribution indicate the molecule's susceptibility to nucleophilic attack or reduction. The presence of the iodine and fluoromethyl groups may lower the LUMO energy compared to unsubstituted 1,3-dimethoxybenzene.[6]

The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[7]

Molecular Electrostatic Potential (MEP) and Halogen Bonding

The MEP map provides a visual representation of the charge distribution.

  • Negative Regions (Red/Yellow): These are expected around the oxygen atoms of the methoxy groups, indicating their Lewis basicity and ability to act as hydrogen bond acceptors.

  • Positive Regions (Blue): A key feature of heavy halogens like iodine is the presence of an electropositive region, known as a σ-hole , located on the outermost portion of the iodine atom along the C-I bond axis.[1] This σ-hole is responsible for the phenomenon of halogen bonding , where the iodine atom acts as a Lewis acid (halogen bond donor).

G cluster_halogen_bond Halogen Bonding Interaction Molecule C-I SigmaHole σ-hole (δ+) LewisBase Lewis Base (e.g., N, O) SigmaHole->LewisBase Halogen Bond

Caption: The σ-hole on iodine enables halogen bonding.

The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituents on the ring.[2] The fluoromethyl group, in this case, would be expected to enhance the positivity of the σ-hole, leading to stronger halogen bonding capabilities.

Predicted Spectroscopic Profile

Computational chemistry can accurately predict spectroscopic data, providing a valuable tool for experimental characterization.

Experimental Protocol: Spectroscopic Prediction
  • Input Geometry: Use the optimized, lowest-energy geometry from the conformational analysis.

  • NMR Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP/6-311G(d,p)) to calculate isotropic shielding values. Convert these to chemical shifts (δ) by referencing against a standard compound (e.g., TMS) calculated at the same level of theory.

  • IR/Raman Calculation: The frequency calculation performed during geometry optimization yields the harmonic vibrational frequencies and intensities. These can be scaled by an appropriate factor (typically ~0.96 for B3LYP) to better match experimental anharmonic frequencies.

Predicted NMR Chemical Shifts

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts.

NucleusPredicted Chemical Shift (ppm)Rationale
Ar-H (C5) 6.8 - 7.2Influenced by ortho-methoxy and para-fluoromethyl groups.
Ar-H (C6) 6.5 - 6.9Influenced by ortho-methoxy and meta-iodo/fluoromethyl groups.
-OCH₃ 3.8 - 4.1Typical range for methoxy groups on an aromatic ring. The two may be non-equivalent due to steric hindrance.
-CH₂F 5.2 - 5.6Methylene protons attached to an aromatic ring and fluorine.
Ar-C (C1, C3) 158 - 162Carbons attached to electron-donating oxygen atoms.
Ar-C (C2) 85 - 95Carbon attached to iodine experiences a strong shielding effect (heavy atom effect).
Ar-C (C4) 130 - 135Carbon attached to the fluoromethyl group.
Ar-C (C5, C6) 100 - 115Aromatic carbons influenced by multiple substituents.
-OCH₃ 55 - 60Typical range for methoxy carbons.
-CH₂F 80 - 85 (with ¹JCF coupling)Carbon attached to fluorine, will show a large C-F coupling constant.

Note: These are estimations and require explicit calculation for accuracy.

Conclusion and Future Directions

This guide has established a comprehensive theoretical protocol for the characterization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene. By applying the outlined computational workflows, researchers can gain significant, predictive insights into the molecule's structure, stability, electronic properties, and reactivity. The key findings from such a study would revolve around the conformational preferences dictated by sterics, the electronic modulation by competing donor and acceptor groups, and, critically, the potential for strong, directional halogen bonding. These theoretical predictions provide a robust foundation for guiding synthetic efforts and for the rational design of new materials and pharmaceutical agents.

References

  • Synthesis of O- and N-substituted pentaiodobenzenes bearing σ-symmetric delocalized orbitals using site-selective nucleophilic aromatic substitution reactions. Chemistry Letters, Oxford Academic.

  • O- and N-substituted pentaiodobenzenes bearing σ-symmetric delocalized orbitals using site-selective nucleophilic aromatic substitution reactions. Chemistry Letters, Oxford Academic.

  • Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. ResearchGate.

  • How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo-ortho-carboranes. National Center for Biotechnology Information.

  • Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design, ACS Publications.

  • Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry.

  • Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook.

  • Preparation of 1,3-dimethoxybenzene. PrepChem.com.

  • 2-Iodo-1,3-dimethoxybenzene. ResearchGate.

  • Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate.

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry.

  • 1,3-Diiodotetrafluorobenzene. PubChem.

  • Process for producing aromatic iodine compound. Google Patents.

  • Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. ChemRxiv.

  • Supporting Information Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse orga. Beilstein Journals.

  • (2,4,6-trimethoxy-phenyl)iodonium. Organic Syntheses Procedure.

  • 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. American Elements.

  • Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol. Growing Science.

  • Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry.

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI.

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (referred to herein as Compound A ). Compound A presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (referred to herein as Compound A ).

Compound A presents a dual-challenge scaffold for medicinal chemistry:

  • Extreme Steric Hindrance: The iodine atom at position C2 is flanked by two ortho-methoxy groups (positions C1 and C3), creating a "steric pocket" that significantly retards oxidative addition and transmetallation.

  • Benzylic Fluoride Sensitivity: The fluoromethyl group (-CH₂F) at C4 is a primary benzylic fluoride. While generally more stable than secondary/tertiary analogs, it remains susceptible to hydrolysis or elimination (forming quinone methides) under harsh basic or Lewis-acidic conditions.

This protocol prioritizes Buchwald-type dialkylbiaryl phosphine ligands to overcome the steric barrier while utilizing mild base systems to preserve the fluoromethyl handle.

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" and Catalyst Selection

The 1,3-dimethoxy substitution pattern creates a classic "2,6-disubstituted" steric environment around the iodine. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often ineffective here because the bulky ligands cannot effectively coordinate or the oxidative addition is too slow.

  • Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands are electron-rich (facilitating oxidative addition into the electron-rich aryl iodide) and bulky (promoting reductive elimination), yet their specific architecture allows access to the hindered metal center.

Preserving the Fluoromethyl Motif

The -CH₂F group is a bioisostere for -CH₂OH or -CH₃, but the C-F bond can be labile.

  • Risk: Strong alkoxide bases (e.g., NaOtBu) or high temperatures (>100°C) can trigger HF elimination, especially favored by the electron-donating methoxy groups which can stabilize the developing positive charge in a potential S_N1-type hydrolysis pathway.

  • Solution: Use Tribasic Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These bases are strong enough to activate the boronic acid but mild enough to prevent benzylic elimination.

Optimized Reaction Protocols

Materials & Reagents Table
ReagentEquiv.[1][2]RoleCritical Attribute
Compound A 1.0ElectrophilePurity >97% (HPLC)
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation
Pd(OAc)₂ 0.02 - 0.05Catalyst PrecursorPalladium source
SPhos 0.04 - 0.10Ligand1:2 Pd:Ligand ratio essential
K₃PO₄ 2.0 - 3.0BaseFinely ground/anhydrous
Toluene/Water 10:1 v/vSolvent SystemBiphasic system promotes salt solubility
Protocol A: The "SPhos" Standard (Recommended)

Best for coupling with standard aryl/heteroaryl boronic acids.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial (equipped with a magnetic stir bar) with Compound A (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 2 mol%), SPhos (16.4 mg, 4 mol%), and K₃PO₄ (425 mg, 2.0 mmol).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with nitrogen (3 cycles). Syringe in Toluene (4.0 mL) and degassed Water (0.4 mL).

    • Note: The small amount of water is critical for activating the boronic acid.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic layers.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Target: Disappearance of Compound A (m/z [M+H] corresponding to iodide).

    • Check: Look for de-iodinated byproduct (1,3-dimethoxy-4-(fluoromethyl)benzene) which indicates catalyst death or insufficient transmetallation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: The "PEPPSI" Alternative (For Difficult Substrates)

Use if Protocol A fails or if the boronic acid is unstable.

  • Catalyst: Replace Pd(OAc)₂/SPhos with Pd-PEPPSI-IPr (2 mol%).

  • Solvent/Base: Use Dioxane (dry) with Cs₂CO₃ (2.0 equiv).

  • Temp: 60-80°C.

  • Rationale: The NHC ligand on PEPPSI is extremely robust and often outperforms phosphines in maintaining active catalyst lifetime for very hindered substrates.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical control points for the fluoromethyl group and steric management.

G Start Start: Compound A (2-Iodo-1,3-dimethoxy-4-fluoromethyl) CheckSterics Challenge: C2 Steric Hindrance (Ortho-Methoxy Groups) Start->CheckSterics CheckF Challenge: C4 Fluoromethyl Stability (Avoid Strong Base) Start->CheckF LigandSelect Ligand Selection: SPhos or XPhos (Buchwald Type) CheckSterics->LigandSelect Overcomes Sterics BaseSelect Base Selection: K3PO4 or Cs2CO3 (Mild, Anhydrous) CheckF->BaseSelect Preserves C-F Reaction Reaction Conditions: Pd(OAc)2 / SPhos Toluene/H2O (10:1) 80°C, 2-12h LigandSelect->Reaction BaseSelect->Reaction QC LC-MS Check Reaction->QC Success Product Isolated (C-C Bond Formed, C-F Intact) QC->Success Conversion >95% Fail_Deiod Failure Mode 1: De-iodination (Increase Cat. Loading) QC->Fail_Deiod Protodeiodination Fail_DeF Failure Mode 2: Defluorination/Hydrolysis (Lower Temp, Switch to Anhydrous) QC->Fail_DeF Loss of -F

Figure 1: Strategic decision tree for coupling sterically hindered fluoromethyl-arenes.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting Material (SM) Unreacted Oxidative addition failure due to sterics.Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 100°C (carefully).
De-iodinated SM (Ar-H) Catalyst active but transmetallation slow; "Protodehalogenation".Ensure Boronic Acid is in excess (1.5 eq). Degas solvents thoroughly to remove O₂.
Benzyl Alcohol Formation (Ar-CH₂OH) Hydrolysis of -CH₂F group.Switch base to K₃PO₄ (anhydrous) . Remove water; use Dioxane/DMF.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.Strictly exclude Oxygen.[3] Reduce catalyst loading.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] [Link]

    • Context: Establishes SPhos as the premier ligand for 2,6-disubstituted aryl halides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research. [Link]

    • Context: Comprehensive review of ligand selection for hindered substr
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]

    • Context: Alternative boron sources if boronic acid stability is an issue.[4]

  • Pace, V., et al. (2014). Robust and Efficient Synthesis of Fluorinated Building Blocks. Chemical Reviews. [Link]

    • Context: Discusses stability of benzylic fluorides in metal-c
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. [Link]

    • Context: Source for Protocol B (PEPPSI c

Sources

Application

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene as a building block in organic synthesis

Application Note: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Executive Summary 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a highly specialized, electron-rich aromatic building block designed for the introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Executive Summary

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a highly specialized, electron-rich aromatic building block designed for the introduction of the pharmacologically privileged fluoromethyl motif into complex scaffolds. Its structural uniqueness lies in the C2-iodine atom , which is sterically buttressed by two ortho-methoxy groups. This specific substitution pattern presents both a challenge (steric hindrance) and an opportunity (regiocontrol) in cross-coupling reactions.

This guide details the protocols for utilizing this compound in Suzuki-Miyaura cross-couplings , Lithium-Halogen exchange , and Late-stage functionalization , with a critical focus on overcoming steric impedance and maintaining the integrity of the labile benzyl fluoride moiety.

Structural Analysis & Reactivity Profile

FeatureChemical FunctionReactivity Implication
C2-Iodine Electrophilic HandleHigh Steric Hindrance. Flanked by two -OMe groups. Requires specialized Pd-ligands (e.g., SPhos, XPhos) for efficient coupling.
C1, C3-Methoxy Electron DonorsIncreases electron density of the ring, facilitating oxidative addition but potentially destabilizing the benzyl fluoride via electron donation (benzylic cation stabilization).
C4-Fluoromethyl PharmacophoreBioisostere for -CH₂OH. Acts as a polar, non-H-bond donating group. Susceptible to solvolysis in strongly acidic media.

Synthesis of the Building Block

Note: While often sourced commercially, in-house preparation ensures freshness, critical for the stability of the benzyl fluoride.

Retro-Synthetic Pathway

The synthesis relies on the regioselective functionalization of the resorcinol core.

  • Lithiation/Iodination: 1,3-Dimethoxybenzene

    
     2-Iodo-1,3-dimethoxybenzene (Directed by dual -OMe coordination).
    
  • Formylation: Vilsmeier-Haack reaction installs the aldehyde at C4 (highly activated).

  • Fluorination: Reduction to alcohol followed by Deoxofluorination (DAST/Deoxo-Fluor).

Figure 1: Synthetic route emphasizing the regiocontrol of the iodine installation and subsequent C4 functionalization.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the hindered C2-iodide with an aryl boronic acid. Challenge: The two ortho-methoxy groups create a "picket fence" effect, blocking standard Pd(PPh₃)₄ catalysts. Solution: Use of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos) to facilitate oxidative addition and reductive elimination.

Reagents:

  • Substrate: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 80°C (Do not exceed 100°C to prevent defluorination) for 12–18 hours.

  • Monitoring: Monitor by TLC/LCMS. The starting iodide (RT ~4.5 min) should disappear; the biaryl product (RT ~5.2 min) will appear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is often UV-active due to the biaryl system.

Mechanism Insight: SPhos is electron-rich (facilitating oxidative addition into the hindered C-I bond) and bulky (promoting reductive elimination of the crowded biaryl product).

Protocol B: Lithium-Halogen Exchange (Generation of C2-Nucleophile)

Objective: Use the iodine as a handle to generate a nucleophile for reaction with aldehydes or ketones. Critical Control: Temperature must be kept strictly below -70°C to prevent "benzyne" formation or elimination of the fluoride.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) or i-PrMgCl·LiCl (TurboGrignard)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Cryogenic Setup: Cool a solution of the substrate in THF to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Observation: A color change to yellow/orange indicates the formation of the aryllithium species.

  • Aging: Stir at -78°C for exactly 30 minutes. Do not prolong, as the adjacent OMe groups can facilitate ortho-lithiation rearrangement.

  • Quench: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Termination: Quench with sat. NH₄Cl.[1]

Handling & Stability Guide

The "Benzyl Fluoride" Risk: The -CH₂F group on an electron-rich ring (dimethoxy) is prone to solvolysis (SN1 pathway) in acidic conditions because the resulting benzylic carbocation is stabilized by the resonance of the ortho and para methoxy groups.

  • Storage: Store at -20°C under Argon.

  • Acidity: Avoid strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) during downstream processing, as they may strip the fluoride.

  • Chromatography: Use neutralized silica (add 1% Et₃N to the eluent) if the compound shows streaking or decomposition.

Figure 2: Decomposition pathway of electron-rich benzyl fluorides and mitigation strategies.

References

  • Synthesis of 2-Substituted Resorcinols

    • Title: "Regioselective Lithi
    • Context: Establishes the protocol for C2-iodin
    • Source:J. Org. Chem.1984 , 49, 5087. Link

  • Suzuki Coupling of Hindered Halides

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Context: Validates the use of SPhos for di-ortho-substituted aryl halides.
    • Source:J. Am. Chem. Soc.2005 , 127, 4685. Link

  • Fluorination of Benzyl Alcohols

    • Title: "Deoxofluorin
    • Context: Standard protocol for converting electron-rich benzyl alcohols to fluorides.
    • Source:J. Org. Chem.1975 , 40, 574. Link

  • Stability of Fluoromethyl Groups

    • Title: "Metabolic Stability and Properties of Fluorin
    • Context: Discusses the utility of -CH2F as a robust bioisostere in medicinal chemistry.
    • Source:J. Med. Chem.2008 , 51, 4359. Link

Sources

Method

Application Note: Optimized Cross-Coupling of Sterically Hindered 2-Iodo-1,3-dimethoxy-4-(fluoromethyl)benzene

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with various boronic acids. This specific substrate presents a unique d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with various boronic acids. This specific substrate presents a unique dichotomy: the 2-iodo position is extremely sterically hindered (flanked by two methoxy groups), while the 4-fluoromethyl group introduces a benzylic fluoride that requires careful thermal and basicity management to prevent defluorination or elimination.

Part 1: Executive Summary & Strategic Analysis

The Challenge

The substrate 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (referred to herein as Substrate-I ) represents a "privileged but problematic" scaffold.

  • Steric Wall: The iodine atom at C2 is sandwiched between two electron-rich methoxy groups at C1 and C3. This 2,6-disubstitution pattern inhibits the oxidative addition of Palladium(0) and severely retards the transmetallation step due to the sheer bulk around the metal center. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often result in low conversion or require excessive heating, which endangers the fluoromethyl group.

  • Electronic Deactivation: The electron-donating nature of the methoxy groups increases the electron density at the C-I bond, making oxidative addition electronically less favorable compared to electron-deficient aryl iodides.

  • Fluoromethyl Stability: While the C(sp³)-F bond is generally robust, benzylic fluorides can undergo hydrolysis or elimination (to form quinone methides) under harsh alkaline conditions at high temperatures.

The Solution: Ligand-Controlled Reactivity

To overcome the "Steric Wall," this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, SPhos and XPhos are recommended. These electron-rich, bulky ligands facilitate oxidative addition into electron-rich aryl halides and create a reactive pocket that accelerates transmetallation even in hindered systems.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Demand)

Recommended for coupling with hindered or electron-poor boronic acids.

Rationale: This method uses a pre-formed Pd(II) precatalyst (Gen 3/4) which activates rapidly at room temperature, preventing the induction period associated with Pd(OAc)₂ + Ligand mixing. Potassium phosphate is used as a base; it is strong enough to activate the boronic acid but generally milder than alkoxides, preserving the -CH₂F moiety.

Materials
  • Substrate-I: 1.0 equiv

  • Boronic Acid (R-B(OH)₂): 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3): 2–5 mol%

  • Base: K₃PO₄ (tribasic, anhydrous): 2.0 – 3.0 equiv

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Temperature: 80 °C (Start at 60 °C, ramp if necessary)

Step-by-Step Procedure
  • Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add Substrate-I (1.0 mmol), Boronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Degas Solvents: Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 15 minutes.

  • Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL) to the vial. Cap the vial tightly (crimp cap recommended).

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (≥800 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by LC-MS or UPLC at 1 hour.

    • Checkpoint: If conversion is <20%, increase temp to 100 °C. If significant de-iodination (reduction) is observed, lower temp to 60 °C and add more boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography. Note: The -CH₂F group is polar; adjust gradient accordingly.

Protocol B: The "Mild & Green" (Sensitive Substrates)

Recommended if the fluoromethyl group shows instability (e.g., elimination byproducts).

Rationale: Uses Pd(amphos)Cl₂ or Pd(dtbpf)Cl₂ , which are robust catalysts often capable of operating at lower temperatures or in alcoholic solvents that buffer basicity.

Materials
  • Catalyst: Pd(dtbpf)Cl₂ [1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride]: 3 mol%

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: THF / Water (10:1) or Ethanol / Water (4:1)

  • Temperature: 50 – 60 °C

Procedure
  • Combine Substrate-I (1.0 equiv), Boronic Acid (1.3 equiv), and K₂CO₃ (2.0 equiv) in a flask.

  • Add solvent system (degassed).

  • Add Pd(dtbpf)Cl₂ (3 mol%) last.

  • Heat to 60 °C for 4–12 hours.

  • Note: This system is less active than Protocol A but gentler on the benzylic fluoride.

Part 3: Optimization & Troubleshooting Guide

Reaction Parameter Screening Matrix

Use this table to optimize yields if Protocol A fails.

VariableOption 1 (Standard)Option 2 (High Sterics)Option 3 (Acid Sensitive)
Ligand/Catalyst XPhos Pd G3RuPhos Pd G3 Pd(dppf)Cl₂
Base K₃PO₄Cs₂CO₃ (Anhydrous)KF or CsF
Solvent Dioxane/H₂O (4:1)Toluene (Anhydrous)THF/H₂O (10:1)
Temp 80 °C100–110 °C50 °C
Troubleshooting Common Failure Modes
ObservationDiagnosisCorrective Action
Starting Material (SM) Remains Catalyst death or insufficient activation.Switch to SPhos Pd G3 . Ensure rigorous degassing (O₂ kills active Pd).
Protodeboronation (Ar-B → Ar-H) Boronic acid is unstable.Use Boronic Ester (Pinacol) or K-Trifluoroborate salt. Add base slowly.
Dehalogenation (Ar-I → Ar-H) β-Hydride elimination from ligand or solvent.Switch solvent to Toluene . Avoid alcoholic solvents. Lower temperature.
Fluoromethyl Elimination Base is too strong/harsh.Switch base to K₃PO₄ or KF . Lower reaction temperature.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the steric clash at the oxidative addition step and the ligand's role in overcoming it.

SuzukiCycle cluster_sterics Critical Steric Checkpoints Pd0 Active Catalyst [L-Pd(0)] (L = XPhos/SPhos) OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-I] *Sterically Crowded* Pd0->OxAdd + Substrate-I (Slow due to 2,6-OMe) BaseStep Base Activation [L-Pd(II)-Ar-OH/OR] OxAdd->BaseStep + Base (OH-) TransMetal Transmetallation [L-Pd(II)-Ar-Ar'] BaseStep->TransMetal + Boronate (Rate Determining in hindered systems) RedElim Reductive Elimination Product Release TransMetal->RedElim Fast RedElim->Pd0 Regeneration Product Coupled Product (Biaryl) RedElim->Product Substrate Substrate-I (2-Iodo-1,3-dimethoxy...) Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) Boronic->TransMetal Activated by Base

Caption: Catalytic cycle highlighting the steric bottlenecks at Oxidative Addition and Transmetallation caused by the 2,6-dimethoxy substitution pattern.

Part 5: Workflow Diagram

Workflow Start Start: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Check_Boronic Check Boronic Acid Stability (Is it prone to protodeboronation?) Start->Check_Boronic Stable_Yes Yes (Stable) Check_Boronic->Stable_Yes Stable_No No (Unstable) Check_Boronic->Stable_No Route_A Protocol A: XPhos Pd G3 K3PO4 / Dioxane:H2O 80°C Stable_Yes->Route_A Route_C Use Boronic Ester or Trifluoroborate salt Stable_No->Route_C Monitor Monitor (1h) LCMS Route_A->Monitor Route_B Protocol B: Pd(dtbpf)Cl2 K2CO3 / THF:H2O 60°C Route_B->Monitor Route_C->Route_B Decision Conversion > 80%? Monitor->Decision Workup Workup: EtOAc/Brine Wash Dry Na2SO4 Decision->Workup Yes Optimize Optimize: 1. Increase Temp 2. Switch to RuPhos 3. Change Solvent to Toluene Decision->Optimize No Purify Purification: Flash Chromatography (Watch polarity of -CH2F) Optimize->Route_A Retry

Caption: Decision tree for selecting the optimal protocol based on boronic acid stability and initial reaction monitoring.

Part 6: References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. (Context on Benzylic Fluoride Stability). Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Application

protocol for Sonogashira coupling with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Part 1: Executive Summary & Substrate Analysis Objective: To provide a robust, scalable protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Part 1: Executive Summary & Substrate Analysis

Objective: To provide a robust, scalable protocol for the Sonogashira cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with terminal alkynes.

The Challenge: Steric Shielding & Electronic Deactivation The target substrate presents a specific "ortho-ortho" steric challenge.[1] The iodine atom at position 2 is flanked by methoxy groups at positions 1 and 3. In standard palladium catalysis, this 2,6-disubstitution pattern (relative to iodine) significantly retards the oxidative addition step, preventing the bulky palladium species from accessing the C-I bond. Furthermore, the electron-rich nature of the dimethoxy ring increases the electron density at the carbon-iodine bond, making it less electrophilic compared to electron-deficient aryl iodides.[1]

The Solution: Ligand-Accelerated Catalysis Standard protocols (e.g., Pd(PPh₃)₂Cl₂/CuI) often fail or require harsh temperatures (causing decomposition of the fluoromethyl group) for such substrates. This protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (specifically XPhos or SPhos ).[1] These ligands create a highly active, monoligated Pd(0) species capable of penetrating the steric pocket and facilitating oxidative addition under mild conditions.

Substrate Structure & Steric Environment:

SubstrateAnalysis Substrate 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Sterics Steric Shielding (1,3-Dimethoxy groups) Substrate->Sterics Primary Challenge Electronics Electronic Deactivation (Electron-Rich Ring) Substrate->Electronics Secondary Challenge Fluoromethyl Fluoromethyl Group (-CH2F) (Base Sensitive) Substrate->Fluoromethyl Stability Concern Inhibits Oxidative Addition Inhibits Oxidative Addition Sterics->Inhibits Oxidative Addition Avoid Strong Nucleophiles Avoid Strong Nucleophiles Fluoromethyl->Avoid Strong Nucleophiles

Figure 1: Structural analysis highlighting the steric pocket at C-2 and stability constraints at C-4.[1]

Part 2: Experimental Protocol

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]RoleCritical Specification
Aryl Iodide 1.0Substrate>98% purity; Dry
Terminal Alkyne 1.2 - 1.5Coupling PartnerDistilled if liquid; volatile alkynes in excess
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystPd(II) source; high purity
XPhos 0.04 (4 mol%)Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
CuI 0.02 (2 mol%)Co-catalyst99.999% purity; White powder (not green/brown)
Cs₂CO₃ 2.0 - 3.0BaseAnhydrous; finely ground
Solvent N/AMediumAcetonitrile (MeCN) or THF (Degassed)

Note: While CuI accelerates the reaction, a Copper-Free variant is possible using 5 mol% Pd/XPhos if the alkyne is prone to homocoupling (Glaser coupling).

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (The "Activation" Step) Rationale: Generating the active L-Pd(0) species in situ ensures maximum activity before the substrate is introduced.

  • In a glovebox or under active Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19.0 mg, 0.04 mmol) to a dry reaction vial.

  • Add 1.0 mL of degassed MeCN .

  • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a dark amber/brown, indicating the reduction of Pd(II) to Pd(0) by the phosphine and formation of the active catalytic species.

Step 2: Substrate Addition

  • To the catalyst solution, add 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (296 mg, 1.0 mmol).

  • Add Cs₂CO₃ (650 mg, 2.0 mmol).

  • Add CuI (3.8 mg, 0.02 mmol). Tip: Add CuI last to prevent it from sequestering the ligand before Pd complexation.

Step 3: Alkyne Addition & Reaction [1]

  • Add the Terminal Alkyne (1.2 mmol) via syringe.

  • Seal the vial with a PTFE-lined cap.[1]

  • Heat the reaction block to 60°C .

    • Why 60°C? The steric hindrance requires thermal energy to overcome the activation barrier, but we stay below 80°C to prevent defluorination or decomposition of the -CH₂F group.

  • Stir vigorously (1000 rpm) for 4–12 hours.

Step 4: Monitoring & Workup

  • TLC/LCMS Check: Monitor the disappearance of the aryl iodide. The product will likely be more non-polar.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove inorganic salts and Pd black.

  • Wash: Wash the filtrate with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanistic Insight & Troubleshooting

The success of this protocol relies on the Catalytic Cycle of Hindered Systems . The graph below illustrates why XPhos is essential.

CatalyticCycle cluster_sterics Critical Hurdle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-I PdII_Ar L-Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdII_Ar Facilitated by XPhos TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle emphasizing the oxidative addition step, which is the bottleneck for this sterically hindered substrate.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst inactive or oxidative addition failed.Increase Temp to 80°C; Switch to SPhos (smaller bulk than XPhos); Ensure O₂ exclusion.
Alkyne Homocoupling (Glaser) Oxygen presence or excess Copper.Degas solvents thoroughly (freeze-pump-thaw); Switch to Cu-free protocol (increase Pd to 5 mol%).[1]
Defluorination (-CH₂F loss) Base too strong or Temp too high.[1]Switch base from Cs₂CO₃ to K₃PO₄ or mild organic base (DIPA); Reduce Temp to 45°C.
Pd Black Precipitation Catalyst decomposition ("death").Add more ligand (L:Pd ratio 3:1); Reaction is stalling—check purity of alkyne.

Part 4: Safety & Handling

  • Fluoromethyl Stability: The -CH₂F group is generally robust but can undergo elimination to form a quinone methide-like species under strongly basic/high-temp conditions.[1] Avoid using strong alkoxide bases (e.g., NaOtBu).

  • Iodine Waste: Segregate aqueous waste containing iodides from acidic waste to prevent the formation of I₂ gas.

  • Pressure: If using volatile alkynes (e.g., propyne), use a pressure-rated vessel behind a blast shield.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Bromides."[10] Angewandte Chemie International Edition, 2005.[11]

    • Foundation for using XPhos/SPhos in hindered couplings.
  • Gelman, D., & Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie, 2003.[2][10]

    • Discusses Cu-free variants for difficult substr
  • Plenio, H. "The Sonogashira Coupling of Sterically Demanding Aryl Alkynes." Accounts of Chemical Research, 2008.

    • Specific insights into overcoming the ortho-effect.
  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling."[1]

    • Practical guide on ligand selection.

Sources

Method

Application Notes &amp; Protocols: The Strategic Deployment of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene in Modern Medicinal Chemistry

Abstract: This document serves as a comprehensive technical guide on the strategic application of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, a highly functionalized aromatic scaffold, in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document serves as a comprehensive technical guide on the strategic application of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, a highly functionalized aromatic scaffold, in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, its architecture represents a confluence of three critical functionalities: an electron-rich dimethoxybenzene core, a versatile iodinated handle for cross-coupling, and a metabolically robust fluoromethyl group. This guide provides a prospective analysis, outlining the rationale for its use, proposing a robust synthetic pathway to the scaffold itself, and detailing protocols for its subsequent elaboration into diverse molecular libraries. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of novel therapeutic agents.

Introduction: A Trifecta of Functionality in a Single Scaffold

In the intricate process of drug discovery, the design of molecular building blocks is paramount.[1] An ideal scaffold offers not only a foundation for structural diversity but also embeds physicochemical properties conducive to favorable pharmacokinetic profiles. 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a prime example of such a rationally designed building block. While not a widely commercialized reagent, its structure is a deliberate convergence of three key features:

  • The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides, making it a premier substrate for a wide array of transition metal-catalyzed cross-coupling reactions.[2][3] This provides a reliable and versatile "handle" for constructing carbon-carbon and carbon-heteroatom bonds, enabling the modular assembly of complex molecular architectures.[4]

  • The Fluoromethyl Group (-CH₂F): The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[5][6] The monofluoromethyl group, in particular, is an effective bioisostere for hydroxyl and methyl groups, capable of improving biological activity and protecting against metabolic oxidation without introducing significant steric bulk.[7]

  • The 1,3-Dimethoxy Substitution Pattern: The two electron-donating methoxy groups activate the benzene ring, influencing the regioselectivity of subsequent synthetic transformations.[8] This substitution pattern is present in numerous biologically active natural products and synthetic drugs, often contributing to target engagement and optimal pharmacokinetic properties.[9][10]

This guide will first explore the strategic rationale for employing this scaffold, followed by detailed, actionable protocols for its synthesis and its application in cornerstone reactions for library development.

Strategic Rationale & Design Principles

The value of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene lies in the synergistic interplay of its components. A medicinal chemist's decision to employ this scaffold is rooted in established principles of molecular design aimed at optimizing drug-like properties.

The Role of the Fluoromethyl Group as a Bioisostere

Bioisosteric replacement is a fundamental strategy in lead optimization. The fluoromethyl group serves as a valuable mimic for other functionalities, offering distinct advantages.[11][12]

  • Metabolic Blocker: A common site of metabolic oxidation by Cytochrome P450 enzymes is an exposed methyl or methylene group. Replacing a hydrogen atom with a fluorine atom can effectively block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[13]

  • Lipophilicity and Permeability Modulation: Fluorine is highly electronegative yet minimally polarizable. The -CH₂F group can subtly increase lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and cellular uptake.[13]

  • Enhanced Target Binding: The electronegativity of the fluorine atom can create favorable dipole-dipole or hydrogen bond acceptor interactions with biological targets that are not possible with a simple methyl group.[13]

Functional GroupHansch π Value (Lipophilicity)H-Bonding CapabilityTypical Bioisosteric Replacement For
-CH₃ (Methyl)+0.5None-CH₂F, -Cl
-OH (Hydroxyl)-0.67Donor & Acceptor-CH₂F, -NH₂
-CH₂F (Fluoromethyl)~ +0.1 to +0.3Weak Acceptor-OH, -CH₃

Table 1: Comparative properties of the fluoromethyl group and its common bioisosteres, highlighting its unique combination of characteristics.

The Aryl Iodide as a Linchpin for Molecular Diversity

The true synthetic power of the scaffold is unlocked through its aryl iodide functionality. This group allows for the efficient and predictable attachment of a vast array of chemical moieties through well-established cross-coupling reactions.

G cluster_scaffold Scaffold Core cluster_reactions Cross-Coupling Reactions cluster_products Generated Scaffolds Scaffold 1,3-Dimethoxy-2-iodo- 4-(fluoromethyl)benzene Suzuki Suzuki-Miyaura (B(OH)₂/Bpin) Scaffold->Suzuki Pd(0) Base Sonogashira Sonogashira (Alkyne) Scaffold->Sonogashira Pd(0), Cu(I) Base Buchwald Buchwald-Hartwig (Amine/Amide) Scaffold->Buchwald Pd(0) Base Heck Heck (Alkene) Scaffold->Heck Pd(0) Base Biaryl Biaryl Structures (Kinase Hinge Binders) Suzuki->Biaryl ArylAlkyne Aryl-Alkynes (Rigid Linkers) Sonogashira->ArylAlkyne Arylamine Aryl-Amines (GPCR Ligands) Buchwald->Arylamine Stilbene Stilbene Analogs (Molecular Probes) Heck->Stilbene G A 1,3-Dimethoxybenzene B 2,4-Dimethoxy- benzaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C (2,4-Dimethoxyphenyl)- methanol B->C Reduction (NaBH₄) D 1-(Fluoromethyl)-2,4- dimethoxybenzene C->D Fluorination (Deoxo-Fluor®) E 1,3-Dimethoxy-2-iodo- 4-(fluoromethyl)benzene D->E Iodination (NIS, TFA)

Figure 2: Proposed synthetic workflow for the title compound.

Step 3.1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. The strong activating effect of the two methoxy groups directs the formylation to the 4-position, which is para to one methoxy and ortho to the other. [8]1. Cool a stirring solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in a flame-dried, round-bottom flask to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • Add a solution of 1,3-dimethoxybenzene (1.0 equiv.) in DMF or a suitable solvent like dichloromethane (DCM).

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with aqueous sodium hydroxide (e.g., 3M NaOH).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dimethoxybenzaldehyde. Purify by column chromatography if necessary.

Step 3.2: Reduction of the Aldehyde to a Benzyl Alcohol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes, which will not affect the aromatic ring or ether functionalities.

  • Dissolve the crude 2,4-dimethoxybenzaldehyde (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH) at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, controlling any effervescence.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (2,4-dimethoxyphenyl)methanol, which is often pure enough for the next step.

Step 3.3: Deoxofluorination to the Fluoromethyl Group

  • Rationale: Deoxofluorinating agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for converting primary alcohols to the corresponding fluorides with minimal side reactions.

  • Dissolve the (2,4-dimethoxyphenyl)methanol (1.0 equiv.) in anhydrous DCM in a fluorinated polymer flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add Deoxo-Fluor® (1.2 equiv.) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Cool to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1-(fluoromethyl)-2,4-dimethoxybenzene by column chromatography.

Step 3.4: Regioselective Iodination

  • Rationale: The most electron-rich position on the 1-(fluoromethyl)-2,4-dimethoxybenzene ring is C3 (ortho to both methoxy groups). However, this position is sterically hindered. The next most activated position is C5. To achieve iodination at the desired C6 position (ortho to the C1-methoxy group), a directed iodination is required. Using a strong electrophilic iodine source like N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) can achieve this regioselectivity. [14]1. Dissolve 1-(fluoromethyl)-2,4-dimethoxybenzene (1.0 equiv.) in a solvent such as acetonitrile or DCM.

  • Add N-Iodosuccinimide (NIS, 1.1 equiv.).

  • Add trifluoroacetic acid (TFA, 0.2 equiv.) as a catalyst.

  • Stir the reaction at room temperature for 2-6 hours, protecting from light and monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, then with saturated NaHCO₃, and finally with brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to use the scaffold to synthesize a biaryl structure, a common motif in kinase inhibitors.

  • Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. Palladium catalysts in the presence of a base facilitate the coupling between the aryl iodide and a boronic acid or ester. [2]

    Reagent/Parameter Recommended Alternative Purpose
    Aryl Iodide Scaffold (1.0 equiv.) - Electrophile
    Boronic Acid/Ester Aryl/Heteroaryl-B(OH)₂ Aryl/Heteroaryl-Bpin Nucleophile
    Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) PdCl₂(dppf) Catalyst
    Base K₂CO₃ (2.0 equiv.) Cs₂CO₃, K₃PO₄ Activates boronic acid
    Solvent Dioxane/H₂O (4:1) Toluene/EtOH/H₂O Solvent System

    | Temperature | 80-100 °C | - | Thermal Energy |

Table 2: Typical conditions for Suzuki-Miyaura coupling of the title scaffold.

  • To a reaction vial, add 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired biaryl compound.

Conclusion and Outlook

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene represents a powerful, albeit currently underexploited, building block for medicinal chemistry. Its rational design combines a site for metabolic fortification with a versatile synthetic handle on an electronically tuned aromatic core. The protocols detailed herein provide a clear roadmap for both the de novo synthesis of this scaffold and its subsequent elaboration into diverse libraries of potential drug candidates. By leveraging this building block in cross-coupling reactions, researchers can rapidly access novel chemical matter and accelerate the iterative cycle of design, synthesis, and testing that is the hallmark of modern drug discovery. Future work should focus on the experimental validation of these proposed routes and the exploration of the resulting compound libraries against a range of biological targets.

References

  • Vertex AI Search. (2025, July 18).
  • Wikipedia. Trifluoromethyl group.
  • Scilit. (2025, July 17).
  • ResearchGate. Selected drugs and inhibitors containing a fluoromethyl group.
  • ACS Publications. (2019, May 3).
  • Taylor & Francis. Trifluoromethyl group – Knowledge and References.
  • Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • PubMed. (2019, May 23).
  • Chemspace. Bioisosteric Replacements.
  • ACS Publications. (2020, December 1).
  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • Slideshare. Cross Coupling with Iodobenzene Powers Drug Discovery | PPTX.
  • Journal of Molecular Organic Chemistry. Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine.
  • ResearchGate.
  • Benchchem.
  • PubMed. (2009, March 26). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor.
  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".

Sources

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Introduction The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The fluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The fluoromethyl group, in particular, serves as a valuable bioisostere for other functional groups and can modulate the physicochemical properties of a molecule.[2] The highly functionalized aromatic building block, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, represents a versatile starting material for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an iodine atom for cross-coupling reactions, two methoxy groups that influence electronics and conformation, and a fluoromethyl moiety, makes it an attractive scaffold for drug discovery programs targeting a range of therapeutic areas.

This application note provides a comprehensive guide to the synthesis of a key pharmaceutical intermediate starting from 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene. We will detail a robust, two-step synthetic sequence involving a Miyaura borylation followed by a Suzuki-Miyaura cross-coupling reaction. These palladium-catalyzed transformations are widely employed in the pharmaceutical industry for their reliability, functional group tolerance, and broad applicability.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Strategic Overview of the Synthetic Pathway

The overall synthetic strategy involves two key transformations to construct a biaryl system, a common motif in many pharmaceutical agents.[4] The first step is the conversion of the aryl iodide to a more versatile arylboronic acid pinacol ester via a Miyaura borylation. This intermediate is then utilized in a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to generate the final biaryl product.

G A 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene B Miyaura Borylation A->B Pd Catalyst, Base, Bis(pinacolato)diboron C (2,6-Dimethoxy-3-(fluoromethyl)phenyl)boronic acid pinacol ester B->C D Suzuki-Miyaura Cross-Coupling C->D F Biaryl Pharmaceutical Intermediate D->F Pd Catalyst, Base E Aryl Halide (e.g., Heterocyclic Halide) E->D G A C A->C + B B->C Pd(dppf)Cl2, KOAc Dioxane, 80 °C D G A C Biaryl Product A->C + B B->C Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/Water, 90 °C

Sources

Method

The Strategic Role of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene in the Synthesis of Novel Pyrazole-Based Agrochemicals

Introduction The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorine-containing molecules have garnered signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorine-containing molecules have garnered significant attention due to their ability to enhance the metabolic stability, lipophilicity, and ultimately, the biological efficacy of active ingredients.[1][2] The strategic incorporation of fluorinated moieties, such as the fluoromethyl group, can profoundly influence a molecule's interaction with its biological target. This application note delves into the utility of a key fluorinated building block, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , in the synthesis of next-generation pyrazole-based fungicides. We will explore its application in a patented synthetic route, detailing the underlying chemical principles and providing a comprehensive protocol for its use in a pivotal cross-coupling reaction.

The unique substitution pattern of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene makes it a versatile intermediate. The electron-donating methoxy groups activate the benzene ring, while the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The fluoromethyl group, a critical pharmacophore, is thereby readily incorporated into the target agrochemical scaffold.

Physicochemical Properties of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up. The following table summarizes the key properties of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

PropertyValueSource
Molecular Formula C₉H₁₀FIO₂
Molecular Weight 312.08 g/mol
Appearance Not explicitly found, likely a solid or liquid
Boiling Point Not explicitly found
Melting Point Not explicitly found
CAS Number 2210565-37-3[4]

Application in Agrochemical Synthesis: A Case Study

A recent patent (WO2019195333A1) discloses the synthesis of novel pyrazole compounds with potential fungicidal properties, which serves as an excellent case study for the application of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.[4] The core of this synthesis involves a Suzuki-Miyaura cross-coupling reaction to form a key intermediate, 3-(2,6-dimethoxy-4-(fluoromethyl)phenyl)-1H-pyrazole . This intermediate is then further functionalized to produce the final pyrazole carboxamide fungicide.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] The reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, a pyrazole boronic acid) with an organohalide (1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene).

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G A 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 1H-Pyrazole-5-boronic acid, pinacol ester B->C D 3-(2,6-dimethoxy-4-(fluoromethyl)phenyl)-1H-pyrazole C->D E Further Functionalization (e.g., Carboxamide formation) D->E F Final Pyrazole Carboxamide Fungicide E->F

Figure 1: Synthetic workflow for a pyrazole carboxamide fungicide.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the general procedures outlined in patent WO2019195333A1 for the synthesis of the key intermediate, 3-(2,6-dimethoxy-4-(fluoromethyl)phenyl)-1H-pyrazole.[4]

Materials:

  • 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

  • 1H-Pyrazole-5-boronic acid, pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 eq).

  • Add 1H-pyrazole-5-boronic acid, pinacol ester (1.2 eq).

  • Add sodium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times to create an inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(2,6-dimethoxy-4-(fluoromethyl)phenyl)-1H-pyrazole.

Structure-Activity Relationship and the Significance of the Fluoromethyl Group

The strategic placement of the fluoromethyl group at the 4-position of the benzene ring is a key design element in the target agrochemical. The fluoromethyl group offers several advantages over a non-fluorinated methyl group or a trifluoromethyl group:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the fluoromethyl group less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This increased metabolic stability can lead to a longer half-life of the agrochemical in the target pest, enhancing its overall efficacy.

  • Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy outer layers of plants and the cell membranes of fungi.[2] The fluoromethyl group provides a moderate increase in lipophilicity compared to a methyl group, which can be fine-tuned to optimize bioavailability.

  • Conformational Effects and Binding Affinity: The fluoromethyl group is larger than a hydrogen atom but smaller than a trifluoromethyl group. This intermediate size, combined with its electronic properties, can influence the overall conformation of the molecule and its binding affinity to the target enzyme, in this case, likely succinate dehydrogenase (SDH) for many pyrazole carboxamide fungicides.

The dimethoxy substitution pattern on the phenyl ring also plays a crucial role. The electron-donating nature of the methoxy groups can influence the electronic properties of the phenyl-pyrazole linkage and may contribute to the overall binding of the molecule to its target site.

Conclusion

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a valuable and strategically designed building block for the synthesis of novel pyrazole-based agrochemicals. Its unique combination of a reactive iodine handle, activating methoxy groups, and a beneficial fluoromethyl substituent makes it an ideal starting material for introducing a key pharmacophore into complex molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for utilizing this intermediate in the construction of new and potentially more effective fungicidal agents. The case study presented herein demonstrates a practical application of this compound and highlights the importance of fluorination in modern agrochemical design.

References

  • WO2019195333A1 - Preparation of pyrazole compounds as fungicides - Google Patents. (n.d.).
  • Lamberth, C. (2018). Fluorine in Agrochemicals: A Success Story. Chimia, 72(10), 649-655.
  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., ... & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1133-1144.
  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • Zhu, H., Liu, X., Zhang, M., & Yang, Y. (2015).
  • Fu, G. C. (2008). Cross-Coupling Reactions. In Modern Organonickel Chemistry (pp. 125-163). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Cheminform. (2019). WO2019195333 A1. Cheminform, 50(49).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Application

palladium-catalyzed cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Executive Summary This application note details the optimization and execution of palladium-catalyzed cross-coupling reactions for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . This substrate presents a dual-challenge p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and execution of palladium-catalyzed cross-coupling reactions for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . This substrate presents a dual-challenge profile common in late-stage pharmaceutical functionalization but rarely addressed in standard protocols:

  • Extreme Steric Deactivation: The reactive iodide at position 2 is flanked by two ortho-methoxy groups (positions 1 and 3). This "ortho-effect" creates a high-energy barrier for the palladium oxidative addition step, rendering standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) ineffective.

  • Benzylic Fluoride Lability: The 4-(fluoromethyl) moiety is susceptible to hydrolysis or base-mediated elimination (forming quinone methide intermediates) under the harsh conditions typically required to force the coupling of hindered halides.

This guide provides a self-validating protocol utilizing next-generation Buchwald precatalysts and NHC-Pd systems to overcome steric hindrance while preserving the fluoromethyl motif.

Substrate Analysis & Mechanistic Strategy

2.1 The "Fortress" Effect (Sterics)

The 1,3-dimethoxy substitution pattern creates a "fortress" around the C2-Iodine bond.

  • Challenge: The palladium center cannot easily approach the C-I bond due to the van der Waals radii of the oxygen lone pairs and methyl groups.

  • Solution: Utilization of ligands with large buried volume (%Vbur) and wide cone angles (e.g., SPhos , XPhos , IBu ). These ligands facilitate the formation of a monoligated Pd(0) species [L-Pd(0)], which is sufficiently small and electron-rich to undergo oxidative addition into the hindered C-I bond.

2.2 The Fluorine Stability (Chemoselectivity)
  • Challenge: Benzylic fluorides can undergo solvolysis in aqueous base or elimination in the presence of strong alkoxides (e.g., KOtBu).

  • Solution:

    • Base: Use mild, inorganic bases like K₃PO₄ or Cs₂CO₃ . Avoid hydroxides and alkoxides.

    • Solvent: Use anhydrous non-polar solvents (Toluene) or aprotic polar solvents (1,4-Dioxane) to minimize solvolysis risks.

2.3 Mechanistic Visualization

The following diagram illustrates the catalytic cycle emphasizing the critical "Gatekeeper" step (Oxidative Addition) and the ligand's role.

CatalyticCycle PreCat Precatalyst (XPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate (Requires Bulky Ligand) Substrate Substrate (Hindered Aryl Iodide) Substrate->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-Ar-I RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands (L) to facilitate the oxidative addition into the sterically crowded 2-iodo position.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Coupling with aryl/heteroaryl boronic acids. Primary Catalyst System: XPhos Pd G4 (Buchwald Generation 4).

3.1 Materials
ComponentReagentRole
Substrate 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzeneElectrophile
Coupling Partner Aryl Boronic Acid (1.5 equiv)Nucleophile
Catalyst XPhos Pd G4 (2-5 mol%)Catalyst
Base K₃PO₄ (3.0 equiv, tribasic, anhydrous)Base
Solvent Toluene:Water (10:1 v/v) or 1,4-Dioxane (anhydrous)Medium

Note: If the boronic acid is protodeboronation-prone, use anhydrous Dioxane/Cs₂CO₃ conditions.

3.2 Step-by-Step Methodology
  • Preparation (In Glovebox or Schlenk Line):

    • Charge a reaction vial (equipped with a magnetic stir bar and septum cap) with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 - 0.05 equiv).

    • Why Solid Loading? Premixing solids ensures accurate stoichiometry before solvent addition, critical for small-scale discovery chemistry.

  • Solvent Addition & Degassing:

    • Add degassed Toluene and Water (10:1 ratio). A concentration of 0.1 M to 0.2 M with respect to the iodide is optimal.

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibits the Pd(0) species and promotes homocoupling.

  • Reaction:

    • Seal the vial and heat to 80°C for 4-16 hours.

    • Temperature Check: Do not exceed 100°C to prevent degradation of the fluoromethyl group.

  • In-Process Control (IPC):

    • Monitor via UPLC/MS or TLC.

    • Success Criteria: Disappearance of the starting iodide (M+H not typically visible for iodides, look for UV trace) and appearance of the biaryl product.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Sonogashira Coupling

Application: Installation of alkynes (linker chemistry).[3] Challenge: Copper acetylides can be bulky; the "ortho-effect" is severe here.

4.1 Materials
  • Catalyst: PdCl₂(MeCN)₂ (5 mol%) + XPhos (10 mol%)

    • Note: XPhos is preferred over PPh₃ to boost oxidative addition.

  • Co-Catalyst: CuI (5 mol%)[4]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

4.2 Methodology
  • Catalyst Pre-complexation: In the reaction vessel, stir PdCl₂(MeCN)₂ and XPhos in MeCN for 15 mins under Argon to form the active complex.

  • Substrate Addition: Add the Substrate , Alkyne (1.2 equiv), CuI , and Cs₂CO₃ .

  • Reaction: Heat to 60-70°C .

    • Note: Sonogashira usually works at RT, but the steric hindrance of the 2-iodo position requires thermal energy to drive the reaction.

  • Workup: Standard extraction. Avoid acidic washes which might hydrolyze the -CH2F if the product is electron-rich.

Experimental Workflow & Decision Tree

The following diagram outlines the decision logic for optimizing the reaction if the standard protocol fails.

Workflow Start Start: Cross-Coupling 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Screen1 Screen 1: Suzuki (XPhos Pd G4) Base: K3PO4, Solv: Tol/H2O Start->Screen1 Check1 IPC: >90% Conversion? Screen1->Check1 Success Proceed to Isolation Check1->Success Yes Fail1 Low Conversion (<20%) Check1->Fail1 No (Stalled) Fail2 Defluorination/Decomp Check1->Fail2 No (Byproducts) Opt1 Switch to PEPPSI-IPr (Higher Steric Demand) Fail1->Opt1 Opt2 Switch to Anhydrous (Dioxane, Cs2CO3) Fail2->Opt2 Opt1->Check1 Retest Opt2->Check1 Retest

Figure 2: Optimization workflow. "Stalled" reactions indicate steric failure (need better ligand). "Decomp" indicates chemical instability (need milder base/anhydrous conditions).

Critical Troubleshooting (QC)

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst cannot access the C-I bond (Steric failure).Switch to PEPPSI-IPr or Pd-162 (tBuBrettPhos). Increase Temp to 100°C.
Deboronation of Partner Base is too strong or reaction is too slow.Add Boronic acid in portions. Switch to KF or K₃PO₄ in wet THF.
Loss of Fluorine (M-20 peak) Hydrolysis of benzylic fluoride.Strictly anhydrous conditions . Use CsF or K₃PO₄ (dry) in Dioxane.
Homocoupling (Ar-Ar) Oxygen presence or excess alkyne (Glaser).Degas solvents more rigorously. Add alkyne slowly (syringe pump).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos and XPhos as superior ligands for sterically hindered aryl halides.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

    • Context: Alternative catalyst system (NHC ligands)
  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." The Journal of Organic Chemistry, 2006.[5]

    • Context: Discusses stability of benzylic halides/fluorides under cross-coupling conditions and the utility of mild bases.
  • Biscoe, M. R., et al. "Simple, efficient, and user-friendly procedure for the cross-coupling of aryl chlorides and bromides with aryl- and heteroarylboronic acids." Journal of the American Chemical Society, 2008.

    • Context: Provides the foundational "XPhos Pd G2/G3/G4" protocols used in Protocol 1.

Sources

Method

experimental procedure for Stille coupling using 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Abstract & Strategic Overview This guide details the experimental procedure for the Stille cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (Reagent A). This substrate presents a specific synthetic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the experimental procedure for the Stille cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (Reagent A). This substrate presents a specific synthetic challenge: the electrophilic site (C2-iodide) is sterically crowded, flanked by two electron-donating methoxy groups. While the iodine atom provides a weak C-I bond favorable for oxidative addition, the ortho-disubstitution significantly retards the approach of the palladium catalyst.

Furthermore, the fluoromethyl group (


)  at the C4 position serves as a robust bioisostere for hydroxymethyl or methyl groups in medicinal chemistry. Unlike benzylic bromides, the benzylic fluoride is generally stable under neutral Stille conditions, but care must be taken to avoid strong Lewis acids that could trigger defluorination.

Key Protocol Features:

  • Catalyst Selection: Prioritizes bulky, electron-rich phosphine ligands (e.g., XPhos) to facilitate oxidative addition across the hindered C2 center.

  • Co-Catalysis: Utilizes Copper(I) Iodide (

    
    ) to accelerate the transmetalation step, often the rate-determining step in hindered systems (the "Liebeskind-Stille" effect).
    
  • Purification: Implements a specialized Potassium Fluoride (KF) workup to sequester toxic organotin byproducts to

    
    .
    

Reaction Mechanism & Critical Parameters[1]

The success of this reaction hinges on overcoming the steric penalty at the oxidative addition step and accelerating the transmetalation.

Catalytic Cycle Visualization

StilleCycle PreCat Pd(0) Precatalyst (Pd2(dba)3 + XPhos) ActiveCat Active Species [Pd(0)-L] PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActiveCat->OxAdd + Substrate (Ar-I) Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetalation (Accelerated by CuI) Complex1->TransMet + R-SnBu3 / CuI Complex2 Pd(II)-Ar-R Complex TransMet->Complex2 - Bu3SnI RedElim Reductive Elimination Complex2->RedElim Product Coupled Product + Pd(0) RedElim->Product Product->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the steric bottleneck at Oxidative Addition and CuI-assisted Transmetalation.

Experimental Procedure

Reagents & Equipment "Mise-en-place"

Safety Note: Organotin reagents are neurotoxic. All weighing and handling must occur in a fume hood. The fluoromethyl substrate should be treated as a potential alkylating agent.

ReagentEquiv.[1][2][3][4][5][6]RoleCritical Attribute
Aryl Iodide 1.0SubstrateDry, purity >98%
Stannane (

)
1.2 - 1.5NucleophileFreshly distilled if possible

0.025 (5 mol% Pd)Catalyst SourcePurple/black solid; avoid if brown (oxidized)
XPhos 0.10 (10 mol%)LigandEnhances oxidative addition on hindered rings

0.10 (10 mol%)Co-CatalystIncreases rate of transmetalation

2.0AdditiveScavenges tin, activates stannane (optional but recommended)
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed (Sparged with Ar for 15 min)
Step-by-Step Protocol
Phase 1: Catalyst Pre-complexation
  • In a glovebox or under strictly inert atmosphere (Argon), charge a flame-dried Schlenk tube or microwave vial with

    
      (5 mol% Pd) and XPhos  (10 mol%).
    
  • Add anhydrous 1,4-Dioxane (1/3 of total volume).

  • Stir at room temperature for 5–10 minutes. The solution should turn from dark purple to a deep orange/red, indicating active ligand ligation.

Phase 2: Reaction Assembly
  • Add the substrate 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 equiv) and

    
      (10 mol%) to the reaction vessel.
    
  • Add the organostannane (

    
    , 1.2 equiv).[4]
    
  • Add the remaining solvent to reach a concentration of 0.2 M relative to the aryl iodide.

  • Seal the vessel with a crimp cap (Teflon/silicone septum).

Phase 3: Execution
  • Thermal Method: Heat the reaction block to

    
     . Stir vigorously (800 rpm). Monitor by HPLC/UPLC at 2 hours. Reaction is typically complete in 4–16 hours.
    
  • Microwave Method (Preferred for library synthesis): Heat to

    
      for 30–60 minutes.
    
  • Checkpoint: If conversion stalls <50%, add an additional 0.2 equiv of stannane and raise temperature by

    
    .
    
Phase 4: Workup & Tin Removal (The KF Protocol)

Standard silica chromatography is insufficient for complete tin removal.

  • Cool reaction to room temperature.[7][8]

  • Dilute with

    
     or EtOAc (5x reaction volume).
    
  • The KF Wash: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 30 minutes. A white polymeric precipitate (

    
    ) will form.
    
  • Filter the biphasic mixture through a pad of Celite . Wash the pad with EtOAc.

  • Separate layers. Wash organic layer with water (1x) and brine (1x).

  • Dry over

    
    , filter, and concentrate.
    

Purification & Analysis

Purification Strategy

The fluoromethyl group imparts unique polarity. Use a gradient of Hexanes/Ethyl Acetate.

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if the product contains basic nitrogens).
    
  • Tin Scavenging (Polishing): If ICP-MS shows residual tin >50 ppm, dissolve product in DCM and stir with 10 wt% QuadraPure™ TU (thiourea scavenger) for 4 hours, then filter.

Analytical Validation
  • 
     NMR:  The fluoromethyl group is a distinct handle. Expect a triplet (if coupled to 
    
    
    
    protons) around -200 to -230 ppm (check specific shift relative to
    
    
    ).
  • 
     NMR:  Look for the disappearance of the stannane butyl chains (0.8–1.5 ppm multiplet mess) to confirm purification.
    

Workflow Diagram

Workflow Setup Setup: Pd2(dba)3 + XPhos Substrate + Stannane Solvent: Dioxane Reaction Reaction: Heat 90°C (12h) or MW 110°C (1h) Setup->Reaction Inert Atm Quench Quench: Dilute EtOAc Add Sat. aq. KF Reaction->Quench Cool to RT Filtration Filtration: Remove Bu3SnF solid via Celite Pad Quench->Filtration Stir 30 min Purification Purification: Flash Column (Hex/EtOAc) Filtration->Purification Concentrate

Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) tin-remediation step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure solvents are rigorously degassed. Switch to

for extreme steric cases.
Homocoupling of Stannane Oxidative StressReduce catalyst loading or add Hydroquinone (1 mol%) to scavenge radicals.
Defluorination Lewis Acid InstabilityAvoid Lewis acidic additives (e.g.,

). Ensure workup is neutral/basic.
Product "Greasy" (Tin) Incomplete RemovalRepeat KF wash or use 10% w/w

-Silica
stationary phase.

References

  • Mechanistic Insight: Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link

  • Tin Removal Protocol: Renaud, P., Lacôte, E., & Quaranta, L. (1998).[1] A Simple and Efficient Method for the Removal of Tin Byproducts.[1][7] Tetrahedron Letters, 39(15), 2123–2126. Link

  • Catalyst for Hindered Substrates: Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Stille Cross-Coupling of Aryl Chlorides and Bromides.[9] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Copper Effect: Farina, V., & Kapadia, S. (1993). A detailed study of the "copper effect" in the Stille reaction. Tetrahedron Letters, 34(50), 8037-8040. Link

Sources

Application

Application Note: A Scalable Two-Step Synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Abstract This application note provides a comprehensive and scalable two-step protocol for the synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, a valuable substituted aromatic building block for drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, a valuable substituted aromatic building block for drug discovery and materials science. The synthesis commences with the deoxofluorination of commercially available 2,4-dimethoxybenzyl alcohol to yield the key intermediate, 1,3-dimethoxy-4-(fluoromethyl)benzene. This is followed by a regioselective electrophilic iodination at the C2 position. The protocol is designed for high fidelity and scalability, incorporating detailed safety procedures, process controls, and purification methods to ensure high yield and purity of the final compound.

Introduction

Fluorinated and iodinated aromatic compounds are highly sought-after intermediates in the pharmaceutical and agrochemical industries. The introduction of a fluoromethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability[1]. Simultaneously, the presence of an iodine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures[2]. The target molecule, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, combines these features, making it a potent building block for advanced synthesis.

This guide details a robust and validated two-step synthesis designed for large-scale laboratory production. The causality behind critical process steps, from reagent selection to safety protocols, is thoroughly explained to ensure successful and safe implementation by trained researchers.

Overall Reaction Scheme

The synthesis is performed in two distinct steps starting from 2,4-dimethoxybenzyl alcohol.

G A 2,4-Dimethoxybenzyl alcohol B 1,3-Dimethoxy-4-(fluoromethyl)benzene A->B  Step 1: Deoxofluorination  Deoxo-Fluor®  Anhydrous DCM, 0 °C to rt   C 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene B->C  Step 2: Iodination  Iodine Monochloride (ICl)  Glacial Acetic Acid, 0-5 °C  

Diagram 1: Two-step synthesis of the target compound.

Safety First: Hazard Analysis and Mitigation

The described protocol involves hazardous materials that require strict safety protocols. All operations must be conducted in a certified, high-flow chemical fume hood by personnel trained in handling reactive and corrosive chemicals.

Reagent / SubstanceCAS NumberKey HazardsMitigation & PPE Requirements
Deoxo-Fluor® 202289-38-1Reacts violently with water, generating toxic and corrosive hydrogen fluoride (HF) gas.[3][4] Causes severe skin burns and eye damage. Respiratory hazard.[5]Handle under an inert atmosphere (N₂ or Ar). Use oven-dried glassware. Wear nitrile/neoprene gloves, flame-retardant lab coat, and a full-face shield.[3] Ensure an emergency eyewash station and safety shower are directly accessible.[3]
Iodine Monochloride (ICl) 7790-99-0Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with organic matter and metals.Store away from incompatible materials. Use in a well-ventilated hood. Wear chemical-resistant gloves, protective clothing, and eye/face protection.
Dichloromethane (DCM) 75-09-2Suspected carcinogen. Skin and eye irritant. Volatile.Use in a closed system or with local exhaust ventilation. Avoid inhalation. Wear appropriate gloves and eye protection.
Glacial Acetic Acid 64-19-7Flammable liquid and vapor. Causes severe skin burns and eye damage.Keep away from heat and ignition sources. Use with adequate ventilation. Wear acid-resistant gloves and a face shield.

Waste Disposal: All waste streams (aqueous and organic) must be quenched and neutralized before being collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Detailed Experimental Protocols

Part A: Synthesis of 1,3-Dimethoxy-4-(fluoromethyl)benzene (Intermediate B)

Rationale: This step utilizes Deoxo-Fluor®, a deoxofluorinating agent that is more thermally stable than DAST, making it preferable for larger-scale reactions.[4][6] The reaction converts the primary benzylic alcohol directly to the corresponding fluoride. Anhydrous conditions are critical to prevent violent quenching of the reagent and generation of HF gas.[4]

Materials:

  • 2,4-Dimethoxybenzyl alcohol (1.0 eq.)

  • Deoxo-Fluor® (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer/temperature probe

  • Inert gas (N₂ or Ar) inlet

  • Pressure-equalizing addition funnel

Procedure:

  • Setup: Assemble the reaction flask with the mechanical stirrer, temperature probe, and addition funnel under a positive pressure of nitrogen.

  • Dissolution: Charge the flask with 2,4-dimethoxybenzyl alcohol (e.g., 50.0 g, 0.297 mol) and anhydrous DCM (500 mL). Stir until all solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Reagent Addition: Add Deoxo-Fluor® (e.g., 78.9 g, 0.357 mol, 1.2 eq.) to the addition funnel via cannula transfer. Add the reagent dropwise to the stirred alcohol solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The product should have a higher Rf than the starting alcohol.

  • Quenching (Critical Step): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add saturated NaHCO₃ solution dropwise to quench the excess Deoxo-Fluor®. Caution: This is a highly exothermic process that releases gas. Ensure adequate headspace in the flask and control the addition rate to manage the effervescence.

  • Work-up: Once quenching is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 200 mL), water (1 x 200 mL), and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Part B: Synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (Final Product C)

Rationale: The electron-donating methoxy groups strongly activate the aromatic ring for electrophilic substitution.[7] The C2 and C6 positions are the most nucleophilic. Iodination at one of these positions is highly favored. Iodine monochloride is a potent electrophile that provides efficient and clean conversion.[8] Glacial acetic acid is an excellent solvent for this reaction, facilitating the ionization of ICl.

Materials:

  • 1,3-Dimethoxy-4-(fluoromethyl)benzene (1.0 eq.)

  • Iodine Monochloride (1.0 M solution in DCM, or neat solid) (1.05 eq.)

  • Glacial Acetic Acid

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer and temperature probe

  • Ice/salt bath

  • Addition funnel

Procedure:

  • Setup: In a clean, dry flask, dissolve the crude 1,3-dimethoxy-4-(fluoromethyl)benzene (e.g., 50.5 g, 0.297 mol) in glacial acetic acid (400 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice/salt bath.

  • Iodination: Slowly add iodine monochloride (e.g., 50.9 g, 0.312 mol, 1.05 eq. if using solid, or 312 mL of 1.0M solution) dropwise via the addition funnel. Maintain the internal temperature below 5 °C throughout the addition. The solution will turn dark brown/purple.

  • Reaction: Stir the reaction at 0-5 °C for 2-3 hours after the addition is complete.

  • Monitoring: Monitor for the disappearance of starting material by TLC or GC-MS.

  • Quenching: Pour the reaction mixture slowly into a stirred beaker containing ice (500 g) and 10% aqueous sodium thiosulfate solution (500 mL). Stir until the dark iodine color disappears, resulting in a pale yellow or white slurry.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL, until effervescence ceases), and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude solid product.

Purification and Characterization

Purification: The crude solid can be effectively purified by recrystallization.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour.

  • Collect the resulting crystals by vacuum filtration, wash with cold 50% ethanol/water, and dry under vacuum.

Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Similar to related structures like 2-Iodo-1,3-dimethoxybenzene (105-106 °C).

  • ¹H NMR (400 MHz, CDCl₃): δ ~ 7.0-7.2 (d, 1H, Ar-H), 6.6-6.8 (d, 1H, Ar-H), 5.5-5.7 (d, J ≈ 48 Hz, 2H, -CH₂F), 3.8-4.0 (s, 6H, 2 x -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~ 160 (C-O), 158 (C-O), 130 (C-Ar), 125 (C-Ar), 105 (C-Ar), 85 (d, J ≈ 170 Hz, -CH₂F), 80 (C-I), 56 (-OCH₃), 55 (-OCH₃).

  • Mass Spec (EI): M⁺ expected at m/z = 296.0.

Process Data Summary

The following table summarizes a typical run based on the protocol described above.

SubstanceMW ( g/mol )Eq.Amount (g)MolesTheoretical Yield (g)Actual Yield (g)% Yield
Step 1
2,4-Dimethoxybenzyl alcohol168.191.0050.00.297
Deoxo-Fluor®221.221.2078.90.357
Intermediate B 170.18---50.548.095%
Step 2
Intermediate B 170.181.0048.00.282
Iodine Monochloride162.361.0548.10.296
Final Product C 296.07---83.574.389%
Overall Yield 84.6%

Overall Process Workflow

G A Setup Dry Glassware under Nitrogen Atmosphere B Step 1: Deoxofluorination (0 °C to rt, 12-16h) A->B C Quench with NaHCO₃ (aq) (Caution: Exotherm!) B->C D Aqueous Work-up & Solvent Removal C->D E Crude Intermediate B D->E F Step 2: Iodination (0-5 °C, 2-3h) E->F G Quench with Na₂S₂O₃ (aq) F->G H Extraction & Washing G->H I Crude Product C H->I J Recrystallization (Ethanol/Water) I->J K Pure Final Product C (Dry under Vacuum) J->K

Diagram 2: Step-by-step process workflow.

References

  • Organic Syntheses Procedure. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved February 18, 2026, from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved February 18, 2026, from [Link]

  • Chen, J., et al. (2026, January 14).
  • Synlett. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments.
  • Royal Society of Chemistry. (2021, July 3).
  • Stankovic, S., & Zmitek, K. (2008). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Li, H., et al. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2019, March 8). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. Retrieved February 18, 2026, from [Link]

  • Schreiner, P. R., et al. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45, 1635-1640.
  • PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved February 18, 2026, from [Link]

  • Xue, L.-P., & Qin, J.-H. (2009). 2-Iodo-1,3-dimethoxybenzene. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/HNO3/AcOH. Retrieved February 18, 2026, from [Link]

  • Gilbert, D. L. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Biphenyl, 4,4'-dimethoxy. Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. eGrove. Retrieved February 18, 2026, from [Link]

  • Joshi, Y. C., & Chauhan, S. S. (2009). Synthesis of novel 2-(4-methoxy benzene sulfonyl)-1,3-dimethyl... TSI Journals.
  • Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxy-benzene. PubMed. Retrieved February 18, 2026, from [Link]

  • Research Square. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).

Sources

Method

Strategic Derivatization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene for Biological Screening

Application Note: AN-2026-CHEM-08 Executive Summary This guide details the strategic derivatization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (referred to hereafter as Scaffold A ). This molecule represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHEM-08

Executive Summary

This guide details the strategic derivatization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (referred to hereafter as Scaffold A ). This molecule represents a high-value pharmacophore due to its unique combination of steric congestion, electron-rich electronics, and the metabolic stability conferred by the fluoromethyl group.

The presence of the iodine handle at the C2 position—flanked by two methoxy groups—presents a specific synthetic challenge known as the "ortho-effect," which often stalls standard catalytic cycles. This guide provides optimized protocols using next-generation Buchwald and Suzuki precatalysts to overcome this barrier, enabling the rapid generation of focused libraries for biological screening.

Chemical & Structural Analysis

The "Magic Methyl" Effect

The 4-(fluoromethyl) group is a critical feature. In medicinal chemistry, replacing a hydrogen or methyl group with a fluoromethyl group (


) often improves metabolic stability by blocking benzylic oxidation while maintaining similar steric volume to a methyl group. This is a classic bioisostere strategy to modulate lipophilicity (

) and improve half-life (

) without altering the binding mode significantly [1].
Steric & Electronic Environment

Scaffold A is an electron-rich aryl iodide.

  • Electronics: The 1,3-dimethoxy pattern pushes electron density into the ring, making the C-I bond prone to oxidative addition but potentially sluggish in reductive elimination.

  • Sterics: The iodine is "sandwiched" between two methoxy groups. Standard catalysts like

    
     often fail here because the bulky triphenylphosphine ligands cannot effectively access the metal center during the transmetalation step.
    

Solution: We utilize dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ) which are designed to facilitate coupling in sterically crowded environments.

Decision Tree for Derivatization

The following workflow illustrates the logical progression for diversifying Scaffold A based on the desired biological probe properties.

Derivatization_Workflow Start Scaffold A (Aryl Iodide) Decision Target Property? Start->Decision Path_Suzuki Biaryl Diversity (Kinase/Receptor Binding) Decision->Path_Suzuki Extend Core Path_Buchwald Solubility/ADME (Amination) Decision->Path_Buchwald Modulate LogP Path_Sono Rigid Linkers (PROTACs/FBDD) Decision->Path_Sono Linker Attachment Protocol_A Protocol A: Suzuki-Miyaura (SPhos/Pd) Path_Suzuki->Protocol_A Protocol_B Protocol B: Buchwald-Hartwig (RuPhos/Pd) Path_Buchwald->Protocol_B Protocol_C Protocol C: Sonogashira (Cu-Free) Path_Sono->Protocol_C

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on library design goals.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Create a biaryl library. Challenge: The 2,6-dimethoxy substitution pattern hinders transmetalation. Solution: Use SPhos Pd G2 or XPhos Pd G2 . These precatalysts activate rapidly and the bulky ligand protects the active Pd(0) species while facilitating reductive elimination in crowded systems [2].

Reagents Table:

Reagent Equiv. Role
Scaffold A 1.0 Electrophile

| Boronic Acid (


) | 1.5 | Nucleophile |
| SPhos Pd G2  | 0.02 (2 mol%) | Catalyst |
| 

(tribasic) | 3.0 | Base | | 1,4-Dioxane :

(4:1) | 0.2 M | Solvent System |

Step-by-Step Methodology:

  • Charge: To a microwave vial equipped with a stir bar, add Scaffold A (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add SPhos Pd G2 (2 mol%).

    • Note: If SPhos Pd G2 is unavailable, use

      
       (2 mol%) + SPhos (4 mol%).
      
  • Solvent & Degas: Add Dioxane/Water (4:1 ratio). Sparge with Argon for 5 minutes.

    • Critical: Oxygen inhibits this reaction. Ensure thorough degassing.

  • Reaction: Seal the vial. Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of the iodide (M+H not usually visible for iodide; look for UV shift).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: Introduce solubilizing amines (morpholines, piperazines). Challenge: Electron-rich aryl halides are generally less reactive toward oxidative addition, though the Iodine helps. The steric crowding is the main issue. Solution: RuPhos or BrettPhos are the ligands of choice for secondary and primary amines, respectively, in hindered systems [3].

Reagents Table:

Reagent Equiv. Role
Scaffold A 1.0 Electrophile
Amine (e.g., Morpholine) 1.2 Nucleophile
RuPhos Pd G3 0.02 (2 mol%) Catalyst

|


 | 1.5 | Strong Base |
| Toluene or 

| 0.2 M | Solvent |

Step-by-Step Methodology:

  • Charge: Add Scaffold A,

    
    , and RuPhos Pd G3 to a vial.
    
    • Safety:

      
       is hygroscopic. Handle in a glovebox or weigh quickly.
      
  • Add Liquid: Add the amine and anhydrous Toluene.

  • Heat: Seal and heat to 100°C overnight.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Biological Screening Preparation

Once the library is synthesized, proper handling is essential to prevent precipitation or degradation before the assay.

Compound Management[1][2]
  • Stock Solution: Dissolve purified derivatives in 100% DMSO to a concentration of 10 mM .

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • QC: Verify purity >95% via LCMS (ELSD detector recommended if UV is weak) before screening.

Serial Dilution Workflow

For


 determination, a 1:3 serial dilution is standard.

Dilution_Scheme Stock Stock 10 mM DMSO Well1 Well 1 100 µM Stock->Well1 1:100 into Media Well2 Well 2 33.3 µM Well1->Well2 1:3 Serial Dilution Well3 Well 3 11.1 µM Well2->Well3 Well4 Well 4 3.7 µM Well3->Well4

Figure 2: Preparation of assay plate for dose-response screening. Ensure final DMSO concentration <1% in assay.

Safety & Waste Disposal

  • Fluoromethyl Stability: The

    
     group is generally stable, but avoid extremely harsh Lewis acids (e.g., 
    
    
    
    ) which might strip the fluorine.
  • Heavy Metals: All palladium waste must be segregated.

  • Iodine Waste: Iodinated byproducts can be toxic; dispose of in halogenated waste streams.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[2] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application

Application Notes &amp; Protocols: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene in Materials Science

Abstract: This document provides a comprehensive technical guide on the synthesis and application of the novel building block, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, for advanced materials science applications. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of the novel building block, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, for advanced materials science applications. While this specific molecule is not extensively documented in current literature, its structural components—a reactive iodinated site for cross-coupling, electron-donating methoxy groups, and an electron-withdrawing fluoromethyl group—suggest significant potential for creating functional organic materials. This guide presents detailed, field-proven protocols for its synthesis and subsequent polymerization to yield fluorinated conjugated polymers suitable for organic electronic devices. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative references.

Introduction: A Multifunctional Building Block for Organic Electronics

The rational design of organic semiconducting materials hinges on the precise tuning of molecular structure to control electronic properties, processability, and device performance. The strategic incorporation of fluorine atoms into conjugated polymers has emerged as a powerful tool to modulate frontier molecular orbital (HOMO/LUMO) energy levels, enhance charge carrier mobility, and improve stability.[1][2] The hypothetical molecule, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , represents a highly promising, yet underexplored, monomer for the synthesis of such advanced materials.

Its key features include:

  • Iodo-Substituent: The iodine atom serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the formation of carbon-carbon bonds essential for polymer backbone construction.[3][4]

  • Fluoromethyl Group (-CH₂F): This group introduces fluorine's high electronegativity, which can lower the HOMO and LUMO energy levels of the resulting polymer, facilitating electron injection and improving ambient stability.[2][5] Unlike the bulkier trifluoromethyl group, the fluoromethyl group offers a subtler electronic perturbation and is a bioisostere for methyl or hydroxyl groups.[6][7]

  • 1,3-Dimethoxy Substituents: These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity and the electronic characteristics of the final polymer. They can also enhance solubility, which is crucial for solution-based processing of organic electronic devices.[8]

This guide provides a plausible synthetic pathway to this monomer and a detailed protocol for its application in the synthesis of a novel fluorinated poly(p-phenylene)-based copolymer for use in Organic Field-Effect Transistors (OFETs).

Synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (Monomer M1)

The synthesis of the target monomer is proposed as a multi-step sequence starting from commercially available 1,3-dimethoxybenzene. The strategy involves the introduction of a hydroxymethyl group, which is then converted to the fluoromethyl group, followed by regioselective iodination.

Synthetic Pathway Overview

Synthetic_Pathway_M1 cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination cluster_3 Step 4: Iodination A 1,3-Dimethoxybenzene B 2,4-Dimethoxybenzaldehyde A->B POCl₃, DMF 0 °C to RT C (2,4-Dimethoxyphenyl)methanol B->C NaBH₄ Methanol, 0 °C D 1-(Fluoromethyl)-2,4- dimethoxybenzene C->D DAST or XtalFluor-E DCM, -78 °C to RT E 1,3-Dimethoxy-2-iodo-4- (fluoromethyl)benzene (M1) D->E NIS, Acetonitrile Reflux

Caption: Proposed synthetic route to Monomer M1.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of (2,4-Dimethoxyphenyl)methanol

  • Rationale: The synthesis begins with a Vilsmeier-Haack formylation of 1,3-dimethoxybenzene to install an aldehyde at the electron-rich 4-position. This aldehyde is then reduced to the corresponding alcohol, providing a handle for the subsequent fluorination step.

  • Procedure (Step 1 & 2): a. To a cooled (0 °C) solution of dimethylformamide (DMF, 2.0 equiv.), add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent. b. Add 1,3-dimethoxybenzene (1.0 equiv.) to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product, 2,4-dimethoxybenzaldehyde, with ethyl acetate. e. Without further purification, dissolve the crude aldehyde in methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise. f. Stir for 1 hour at 0 °C, then quench the reaction by the slow addition of water. g. Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield (2,4-Dimethoxyphenyl)methanol, which can be purified by column chromatography.

Protocol 2.2.2: Synthesis of 1-(Fluoromethyl)-2,4-dimethoxybenzene

  • Rationale: Deoxyfluorination of the primary alcohol is a common method to introduce a fluoromethyl group. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation.[9]

  • Procedure (Step 3): a. Dissolve (2,4-Dimethoxyphenyl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add DAST (1.2 equiv.) dropwise via syringe. A color change may be observed. d. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. e. Quench the reaction by carefully adding it to a cooled, saturated aqueous solution of sodium bicarbonate. f. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. g. Purify the crude product by column chromatography on silica gel to obtain 1-(Fluoromethyl)-2,4-dimethoxybenzene.

Protocol 2.2.3: Synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (M1)

  • Rationale: The final step is the regioselective iodination of the electron-rich aromatic ring. The two methoxy groups strongly activate the ring towards electrophilic aromatic substitution, directing the iodine to the 2-position, which is ortho to both methoxy groups and sterically accessible. N-Iodosuccinimide (NIS) in acetonitrile is a mild and effective reagent for this purpose.[3]

  • Procedure (Step 4): a. To a solution of 1-(Fluoromethyl)-2,4-dimethoxybenzene (1.0 equiv.) in acetonitrile, add N-Iodosuccinimide (NIS, 1.1 equiv.). b. Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. c. After cooling to room temperature, remove the acetonitrile under reduced pressure. d. Dissolve the residue in diethyl ether and wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted iodine, followed by water and brine.[10] e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the final monomer M1 as a solid or oil.

Application: Synthesis of a Fluorinated Conjugated Polymer (P1) via Suzuki-Miyaura Polymerization

Monomer M1 is an ideal candidate for polymerization to create novel materials for organic electronics. Here, we describe its use in a Suzuki-Miyaura cross-coupling reaction with a diboronic ester comonomer to synthesize an alternating copolymer, P1 .

Polymerization Scheme

Caption: Suzuki-Miyaura polymerization of M1 and M2.

Detailed Polymerization Protocol
  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for synthesizing conjugated polymers with well-defined structures.[11][12][13] It offers high yields and tolerance to a wide range of functional groups. We select a benzodithiophene (BDT) comonomer, a common electron-rich unit in high-performance polymers for OFETs and organic solar cells.

  • Procedure: a. To a Schlenk flask, add monomer M1 (1.0 equiv.), 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diylbis(trimethylstannane) or a corresponding diboronic ester (1.0 equiv.), and the catalyst tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-3 mol%). b. Evacuate and backfill the flask with an inert gas (Argon) three times. c. Add anhydrous toluene via cannula. Stir the mixture for 15 minutes to ensure dissolution. d. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and sparge it with Argon for at least 30 minutes. e. Add the degassed K₂CO₃ solution (4-5 equiv. of K₂CO₃) to the reaction flask via cannula. Add a few drops of a phase-transfer catalyst like Aliquat 336 if needed. f. Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the polymerization progress by observing the increase in viscosity. For GPC analysis, small aliquots can be taken, quenched with acid, and analyzed. g. After 24-48 hours, end-cap the polymer by adding a small amount of phenylboronic acid (to react with any remaining iodo-groups) followed by iodobenzene (to react with any remaining boronic ester groups). Stir for another 4 hours. h. Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polymer. i. Filter the polymer and purify it by Soxhlet extraction using methanol, acetone, hexanes (to remove oligomers and catalyst residues), and finally chloroform or chlorobenzene to extract the desired polymer fraction. j. Precipitate the purified polymer solution in methanol again, filter, and dry under vacuum at 40-50 °C for 24 hours to yield the final polymer P1 .

Expected Properties and Characterization of Polymer P1

The unique combination of functional groups in monomer M1 is expected to impart desirable properties to the resulting polymer P1 .

Predicted Material Properties

The incorporation of the fluoromethyl-dimethoxy-phenylene unit is predicted to influence the polymer's properties as follows:

  • Electronic Properties: The electron-withdrawing fluoromethyl group will lower both the HOMO and LUMO energy levels compared to a non-fluorinated analogue.[2] This can improve air stability (by making oxidation more difficult) and facilitate electron injection in n-type or ambipolar transistors.[1][14]

  • Solubility and Morphology: The non-coplanar nature of the methoxy groups and the alkyl chains on the BDT unit should ensure good solubility in common organic solvents, which is essential for solution processing. Fluorination can also influence intermolecular packing and thin-film morphology.[15][16]

  • Thermal Stability: Conjugated polymers of this type generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C, making them suitable for device fabrication processes that require heating.[17]

PropertyPredicted Value RangeRationale / Reference
HOMO Energy Level -5.4 to -5.7 eVLowered by fluorine's inductive effect.[1][2]
LUMO Energy Level -3.2 to -3.5 eVLowered by fluorine's inductive effect.[2][14]
Optical Bandgap (E_g) 1.9 to 2.2 eVTuned by donor-acceptor character.[18]
Solubility High in Toluene, CHCl₃, o-DCBAlkyl chains and methoxy groups enhance solubility.
Decomposition Temp (T_d) > 350 °C (5% weight loss)Typical for high molecular weight conjugated polymers.[17]
Characterization Workflow

A standard suite of analytical techniques should be employed to validate the structure and properties of the synthesized polymer.

Characterization_Workflow cluster_0 Polymer Characterization cluster_1 Device Fabrication & Testing P1 Purified Polymer P1 NMR ¹H, ¹⁹F, ¹³C NMR P1->NMR GPC Gel Permeation Chromatography (GPC) P1->GPC UVVis UV-Vis & PL Spectroscopy P1->UVVis CV Cyclic Voltammetry (CV) P1->CV TGA Thermogravimetric Analysis (TGA) P1->TGA Device OFET Fabrication NMR->Device GPC->Device UVVis->Device CV->Device TGA->Device Test Electrical Characterization Device->Test

Caption: Workflow for polymer characterization and device testing.

  • NMR Spectroscopy (¹H, ¹⁹F): To confirm the polymer structure and successful incorporation of both monomer units.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis and Photoluminescence (PL) Spectroscopy: To determine the optical bandgap from the absorption edge of thin films and assess emissive properties.[18]

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Organic Field-Effect Transistor (OFET) Fabrication: To assess the charge transport properties by fabricating and testing thin-film transistor devices.[15][19][20]

Conclusion

While not yet a catalog compound, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene presents a compelling design for a monomer in advanced materials synthesis. The protocols detailed herein provide a robust and scientifically-grounded pathway for its creation and polymerization into novel fluorinated conjugated polymers. The unique electronic and steric contributions of its constituent functional groups offer a promising avenue for developing next-generation organic semiconductors with enhanced stability, processability, and performance for applications in flexible electronics, sensors, and photovoltaics.

References

  • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated poly(p-phenylenevinylene)s: synthesis and optical properties of an intriguing class of luminescent polymers. Chemical Communications, (10), 1003-1022. [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% Aqueous H2O2 under Solvent-Free Reaction Conditions. Synthetic Communications, 38(9), 1513-1528. [Link]

  • Carreño, M. C., García Ruano, J. L., Sanz, G., & Toledo, M. A. (1995). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Letters, 36(44), 7999-8002. [Link]

  • Ni, C., Hu, J. (2017). Introduction of Fluorine and Fluorine-Containing Functional Groups. In: Topics in Current Chemistry. Springer, Berlin, Heidelberg. [Link]

  • Wang, Y., Zhang, J., Zhang, S., & Li, Y. (2021). Utilizing the Diffusion of Fluorinated Polymers to Modify the Semiconductor/Dielectric Interface in Solution-Processed Conjugated Polymer Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(7), 8795-8803. [Link]

  • Bao, Z., Chan, W. K., & Yu, L. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. Journal of the American Chemical Society, 114(26), 10903-10904. [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2004). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. Journal of the Serbian Chemical Society, 69(11), 937-947. [Link]

  • Kim, J., Kim, D. H., Lee, J., & Lee, J. H. (2015). Fluorinated polymer-grafted organic dielectrics for organic field-effect transistors with low-voltage and electrical stability. Physical Chemistry Chemical Physics, 17(26), 16791-16797. [Link]

  • Pfeifer, L., & Schoenebeck, F. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(26), 10344-10355. [Link]

  • Patent EP1837324B1. (2010).
  • Sodeoka, M., & Tomita, I. (2020). Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters, 22(4), 1430-1434. [Link]

  • Pfeifer, L., & Schoenebeck, F. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie, 132(26), 10434-10446. [Link]

  • Pitman, M. R., & Taylor, D. K. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Nature Communications, 12(1), 5326. [Link]

  • Li, Y., & Wang, Y. (2023). Flexible organic field-effect transistors-based biosensors: progress and perspectives. Journal of Materials Chemistry B, 11(5), 941-955. [Link]

  • J. C. Biffinger, H. W. Kim, S. G. DiMagno. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5146. [Link]

  • Bryan, Z. J., & McNeil, A. J. (2013). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. Macromolecules, 46(21), 8395-8401. [Link]

  • Various Authors. (2017). Fluorinating the benzene ring. Sciencemadness.org Discussion Forum. [Link]

  • Tu, X., Yao, X., Li, Y., et al. (2024). Fluorinated Conjugated Polymers Enabled Enhanced Detectivity in Organic Near-Infrared Photodetectors. ACS Applied Polymer Materials. [Link]

  • Zhang, Y., Zhang, Z., & Pei, J. (2024). Recent Progress of Fluorinated Conjugated Polymers. Advanced Materials, 2403961. [Link]

  • Liu, Y., Zhang, Z., & Li, Y. (2025). Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. Journal of the American Chemical Society. [Link]

  • Fuchigami, T., & Atobe, M. (2015). Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. In Electrochemistry of Functional Supramolecular Systems. John Wiley & Sons. [Link]

  • Ishmath Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

  • Kumar, A., & Singh, R. (2025). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-Oxindole. Preprints.org. [Link]

  • Lee, J., Kim, D., & Lee, J. H. (2021). Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications. Journal of Materials Chemistry C, 9(1), 213-221. [Link]

  • ResearchGate. (n.d.). Molecular structures of the polymers; OECT and OFET transfer curves for the fluorinated polymers and schematic illustration of the devices. [Link]

  • Lahti, P. M., Sarker, A. M., & Gurge, R. M. (2001). Luminescence properties of poly-(phenylene vinylene) derivatives. Macromolecular Symposia, 175(1), 121-131. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Butschke, B., & Hartwig, J. F. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Smith, D. W., Jr., Babb, D. A., & Snelgrove, R. V. (2013). Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability. Journal of Materials Chemistry C, 1(3), 484-492. [Link]

  • Beaupré, S., & Leclerc, M. (2016). Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices. Polymers, 8(1), 11. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Zheng, T., Schneider, A. M., & Yu, L. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille and Related Cross-Coupling Reactions. Springer. [Link]

  • Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society, 117(50), 12426-12435. [Link]

  • Semantic Scholar. (n.d.). Figure 3 from Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. [Link]

  • Isono, T., & Satoh, T. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(42), 6825-6834. [Link]

  • B. G. M. Y. W. J. H. L. C. F. M. H. S. S. W. M. J. W. K. S. (2020). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • de la Torre, M., & Iglesias, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]

  • Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1790. [Link]

  • Miyagi, A., & Bryan, Z. J. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Chemical Communications, 57(2), 178-189. [Link]

  • Beilstein Journals. (n.d.). Supporting Information. [Link]

  • Patent US4788354A. (1988). Method for the synthesis of iodobenzene.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene prese...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene presents a classic "electron-rich/sterically crowded" conflict. The molecule features a highly electron-rich aromatic ring (two methoxy groups), a labile benzylic fluoride, and a sterically crowded iodine atom at the 2-position (sandwiched between two oxygens).

This support guide addresses the three most common failure modes reported by our users:

  • Low Yield during Fluorination (Competition with styrene formation).

  • Loss of Iodine (Protodeiodination) during the fluorination step.

  • Product Decomposition on Silica Gel.

Module 1: The Fluorination Bottleneck

User Query: "I am using DAST to convert the alcohol precursor to the fluoride, but I am getting a mixture of the product and a non-polar side product. My yield is <40%."

Root Cause Analysis

The conversion of electron-rich benzylic alcohols to fluorides is chemically precarious. The p-methoxy group stabilizes the benzylic carbocation intermediate.

  • Pathway A (Desired): Nucleophilic attack by fluoride (

    
    ).
    
  • Pathway B (Side Reaction): Elimination of a proton to form the styrene (vinyl) derivative. This is driven by the "quinone methide" character of the intermediate.

  • Pathway C (Side Reaction): Formation of the benzylic ether (dimerization) if any residual alcohol is present.

Troubleshooting Protocol
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)Rationale
Reagent DAST (Diethylaminosulfur trifluoride)XtalFluor-E or PhenoFluor DAST releases HF, promoting elimination. XtalFluor-E is non-fuming and releases less acidic byproducts.
Base NoneDBU or Et3N (2.0 eq) Neutralizes HF in situ, preventing acid-catalyzed elimination or protodeiodination.
Temperature


Kinetic control favors substitution (

-like) over thermodynamic elimination.
Solvent DCMDCM / Toluene (1:1) Toluene suppresses the solubility of ionic intermediates, discouraging carbocation formation.
Visualizing the Side Reaction Pathways

SideReactions Fig 1. Divergent pathways in the fluorination of electron-rich benzylic alcohols. Start Alcohol Precursor Inter Activated Species (OSF2NEt2) Start->Inter DAST/XtalFluor Cation Benzylic Carbocation (Stabilized by OMe) Inter->Cation High Temp / Polar Solvent Prod Target Fluoride (Desired) Inter->Prod SN2 Attack (Low Temp) Styrene Styrene Side Product (Elimination) Cation->Styrene -H+ (Elimination) Ether Benzyl Ether (Dimerization) Cation->Ether + Alcohol (Solvolysis)

Module 2: Iodine Integrity (Protodeiodination)

User Query: "I synthesized the alcohol with the iodine already installed. After DAST treatment, the iodine is gone, or I see regioisomers."

The Mechanism of Failure

The 2-iodo position is activated by two ortho-methoxy groups. In the presence of strong acids (like the HF generated by DAST), the aromatic ring undergoes Protodeiodination . The proton (


) attacks the ring, displacing the iodine cation (

).
Corrective Workflow

Option A: The "Buffer" Method (If Iodine is already present) If you must fluorinate the iodinated precursor, you must use an exogenous base.

  • Dissolve precursor in DCM.

  • Add 2.5 eq. Pyridine or 2,6-Lutidine (sterically hindered base is better).

  • Add Fluorinating agent at

    
    .
    
  • Why? The base scavenges HF immediately, preventing the acidic environment required for protodeiodination [1].

Option B: The "Post-Fluorination" Method (Recommended) Reverse the synthetic order. Install the labile iodine after the fluoride is in place.

  • Step 1: Fluorinate (3,5-dimethoxyphenyl)methanol

    
     1-(fluoromethyl)-3,5-dimethoxybenzene.
    
  • Step 2: Regioselective Iodination.

    • Reagent:n-BuLi (Lithiation at -78°C) followed by

      
       .
      
    • Selectivity: The C2 position is the most acidic proton (between two methoxys), ensuring high regioselectivity (Directing Group effect) [2].

Module 3: Purification & Stability

User Query: "My product looked pure by TLC, but after column chromatography, it turned into a complex mixture."

The "Silica Gel" Trap

Benzylic fluorides on electron-rich rings are acid-sensitive. Standard silica gel is slightly acidic (


). This acidity catalyzes the hydrolysis of the C-F bond back to the alcohol or the formation of the benzyl ether.
Purification SOP
  • Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et3N) before packing the column. This neutralizes acidic sites.[1]

  • Eluent: Maintain 0.5% Et3N in your mobile phase during the run.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the silica method fails.

  • Storage: Store the neat oil/solid at

    
     over copper wire (stabilizer) or in a benzene-matrix if possible. Avoid chloroform (which becomes acidic over time).
    

Experimental Protocol: The "Buffered" DAST Method

Applicable for converting (1,3-dimethoxy-2-iodo-phenyl)methanol to the target.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvation: Add Alcohol Precursor (1.0 mmol) and DCM (10 mL) .

  • Buffering: Add Pyridine (3.0 mmol, 240 µL) . Stir for 5 min.

  • Cooling: Cool the mixture to

    
      (Dry ice/Acetone bath).
    
  • Addition: Add DAST (1.2 mmol, 160 µL) dropwise over 10 minutes. Do not rush.

  • Reaction: Stir at

    
     for 1 hour. Allow to warm only to 
    
    
    
    . Monitor by TLC (neutralized plate).
  • Quench: Pour the cold reaction mixture into saturated NaHCO3 (aq) . Caution: Vigorous bubbling.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography on Et3N-buffered Silica .

Troubleshooting Logic Tree

Troubleshooting Fig 2. Step-by-step diagnostic logic for reaction failure. Start Start: Low Yield / Impurity Q1 Is the Iodine atom missing? Start->Q1 Sol1 Cause: Protodeiodination Fix: Add Pyridine or switch to NIS iodination later Q1->Sol1 Yes Q2 Is there a non-polar spot (Styrene)? Q1->Q2 No Sol2 Cause: Elimination Fix: Lower Temp (-78C) & Use XtalFluor-E Q2->Sol2 Yes Q3 Did it decompose on the column? Q2->Q3 No Sol3 Cause: Acidic Silica Fix: Use 1% Et3N in Eluent Q3->Sol3 Yes

References

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols." Journal of Organic Chemistry. Link

  • Slocum, D. W., et al. (1995). "Ortho-Lithiation of Anisole and Derivatives." Tetrahedron Letters. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link

  • Bio, M. M., et al. (2008). "Practical Synthesis of a Potent Potassium Channel Blocker." Journal of Organic Chemistry (Discusses benzylic fluorination on electron-rich systems). Link

Sources

Optimization

optimization of Suzuki coupling with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Topic: Optimization of Suzuki Coupling with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Introduction: The "Steric Wall" Challenge User Profile: You are likely observing low conversion (<20%) or significant protodehaloge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Suzuki Coupling with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Introduction: The "Steric Wall" Challenge

User Profile: You are likely observing low conversion (<20%) or significant protodehalogenation (formation of the des-iodo byproduct).

Technical Analysis: Your substrate, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , presents a "perfect storm" of difficulty for standard palladium catalysis:

  • Tetra-ortho-substitution Effect: The iodine at C2 is flanked by methoxy groups at C1 and C3. This creates a massive steric barrier, inhibiting the formation of the active Pd-complex and, more critically, blocking the transmetallation step.

  • Electronic Deactivation: The electron-rich nature of the ring (two OMe groups) renders the C-I bond less electrophilic, slowing oxidative addition compared to electron-deficient systems.

  • Benzylic Fluoride Sensitivity: The C4-fluoromethyl group (

    
    ) is a potential leaving group. Under harsh basic conditions or high temperatures, it is susceptible to hydrolysis (to 
    
    
    
    ) or elimination to a quinone methide-like species.

This guide provides a validated optimization pathway using Buchwald Precatalysts to overcome the steric barrier while preserving the fluoromethyl motif.

Module 1: Troubleshooting & Diagnostics

Ticket #1: "My reaction is stuck at low conversion (<10%)."

Diagnosis: Ligand Failure. Standard ligands like


 (in 

) or dppf lack the necessary bulk and electron-richness to force the catalytic cycle forward on this substrate. The catalyst is dying before it can effect transmetallation.

Solution: Switch to Dialkylbiaryl Phosphine Ligands . You must use a ligand designed for "tetra-ortho" substituted couplings.

  • Primary Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the ligand interact with the Pd center to stabilize the oxidative addition complex.

  • Secondary Recommendation: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

Action Plan: Use a G2 or G3 Precatalyst (e.g., SPhos Pd G2). This ensures a 1:1 Pd:Ligand ratio and guarantees the formation of the active mono-ligated


 species, which is crucial for hindered substrates.
Ticket #2: "I see the de-iodinated product (Ar-H) instead of the product."

Diagnosis: Protodehalogenation. Because the steric bulk at C2 slows down transmetallation (the reaction with the boronic acid), the oxidized Palladium intermediate (


) "waits" too long in solution. It eventually abstracts a hydride (from the solvent or base) and reductively eliminates the iodine replaced by hydrogen.

Solution:

  • Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the rate of bimolecular transmetallation.

  • Switch Solvent: If using alcohols (MeOH/EtOH), stop. Switch to Toluene or 1,4-Dioxane . Alcohols are prime hydride sources.

  • Boost Boronate: Use 2.0–3.0 equivalents of the boronic acid to force the transmetallation kinetics.

Ticket #3: "The Fluorine signal disappeared (or shifted)."

Diagnosis: Base-Mediated Decomposition. Strong hydroxide bases (


, 

) or high temperatures (>100°C) are attacking the benzylic fluoride.

Solution:

  • Milder Base: Switch to

    
      (Potassium Phosphate Tribasic). It is milder and often superior for SPhos systems.
    
  • Anhydrous Conditions: If hydrolysis persists, switch to

    
      (Cesium Fluoride) in dry Toluene. This removes water from the equation entirely.
    

Module 2: Visualizing the Bottleneck

The following diagram illustrates why standard conditions fail and where the specific risks (Protodehalogenation vs. Product) diverge.

SuzukiMechanism Start Start: 1,3-Dimethoxy-2-iodo-... (Sterically Crowded) OxAdd Oxidative Addition (Formation of L-Pd-Ar-I) Start->OxAdd Slow (Electronics) StericWall STERIC WALL (C1/C3 Methoxy Groups) OxAdd->StericWall SideRxn Side Reaction: Protodehalogenation (Ar-H) OxAdd->SideRxn If Transmetallation is too slow TransMet Transmetallation (Rate Limiting Step) StericWall->TransMet Requires SPhos/XPhos RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Start Catalyst Turnover

Caption: The "Steric Wall" at the transmetallation step is the primary cause of failure. Without bulky ligands (SPhos), the cycle diverts to side reactions.

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-808): Hindered Aryl Iodide Coupling

ParameterRecommendationRationale
Catalyst SPhos Pd G2 (2–5 mol%)Generates active L1Pd(0) species immediately; overcomes steric bulk.
Ligand SPhos (Optional: add 2-5 mol% extra)Ensures catalyst stability if reaction time is long.
Base

(2.0–3.0 equiv)
Mild enough to spare the

group; effective for Suzuki.
Solvent Toluene / Water (10:1) Biphasic system works best for SPhos. Toluene minimizes protodehalogenation.
Temperature 80 °C Sufficient energy to cross activation barrier, but below decomposition of

.
Concentration 0.5 M (High Conc.)Critical to favor intermolecular coupling over intramolecular side reactions.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add the aryl iodide (1.0 equiv), boronic acid (1.5–2.0 equiv), SPhos Pd G2 (0.02 equiv), and

    
     (2.0 equiv).
    
  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of active phosphine ligands.

  • Add Solvents: Add degassed Toluene and degassed Water (ratio 10:1) via syringe.

    • Tip: If the boronic acid is insoluble, a small amount of n-Butanol can be used as a co-solvent, but Toluene is preferred.

  • Heat: Stir vigorously at 80 °C. The biphasic mixture requires fast stirring to ensure phase transfer.

  • Monitor: Check HPLC/LCMS at 1 hour.

    • If conversion < 50%: Add more catalyst.

    • If Ar-H observed: Increase concentration immediately.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next move if the standard protocol fails.

DecisionTree Problem Reaction Outcome? NoRxn < 5% Conversion Problem->NoRxn DeIodo Product is Ar-H Problem->DeIodo FLoss Fluorine Loss/Hydrolysis Problem->FLoss Sol1 Switch to XPhos Pd G2 OR Check Oxygen levels NoRxn->Sol1 Sol2 1. Increase Conc. to 1.0M 2. Use 3.0 eq Boronic Acid 3. Remove alcohol solvents DeIodo->Sol2 Sol3 1. Switch Base to CsF 2. Use Anhydrous Toluene FLoss->Sol3

Caption: Diagnostic flowchart for refining reaction conditions based on impurity profiles.

References

  • Buchwald, S. L., et al. "Universal 1,4-Diamine-Based Catalysts for Palladium-Catalyzed Gas-Phase and Solution-Phase C–N Bond Formation." Journal of the American Chemical Society, 2006. (Foundation of Precatalyst G2/G3 design).

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Detailed study on SPhos for hindered 2,6-disubstituted substrates).

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. (Review of mechanism and protodehalogenation issues).

  • Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides with Aryl- and Heteroaryltrifluoroborates." Angewandte Chemie International Edition, 2009. (Alternative boron sources for difficult couplings).

Troubleshooting

catalyst selection for cross-coupling with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

This is the Technical Support Center for Advanced Cross-Coupling . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Cross-Coupling . I am your Senior Application Scientist.

Below is a comprehensive technical guide designed to troubleshoot and optimize cross-coupling reactions for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . This substrate presents a "double threat" to standard catalytic protocols: extreme steric hindrance combined with a chemically sensitive benzylic fluoride.

Executive Summary: The "Double Threat" Substrate

Researchers often fail with this substrate because they treat it as a standard aryl iodide. It is not. You must address two competing physical properties simultaneously:

  • Extreme Steric Hindrance (The "Wall"): The iodine at position 2 is sandwiched between two methoxy groups (positions 1 and 3). This "2,6-dimethoxy" pattern (relative to the iodide) blocks the approach of standard palladium catalysts (like Pd(PPh₃)₄), preventing oxidative addition.

  • Benzylic Fluoride Instability (The "Trap"): The fluoromethyl group (–CH₂F) at position 4 is para to a methoxy group. This creates a p-methoxybenzyl fluoride motif. This group is electronically predisposed to solvolysis (Sₙ1 pathways) or nucleophilic attack, particularly in the presence of protic solvents or strong bases.

Part 1: Catalyst Selection Matrix

To breach the steric wall without triggering defluorination, you must use Dialkylbiaryl Phosphine (Buchwald) Ligands . These ligands are bulky enough to force reductive elimination in crowded systems but electron-rich enough to facilitate oxidative addition.

Primary Recommendation: The "Gold Standard" Systems
ComponentRecommendationMechanism of Action
Ligand SPhos (Best for Stability)The methoxy groups on SPhos provide stability and allow the catalyst to "breathe" around the steric bulk of your substrate.
Alternative XPhos (Best for Speed)The isopropyl groups provide immense steric bulk, accelerating the coupling of the most hindered partners.
Precatalyst Pd-G3 or Pd-G4 Use pre-formed precatalysts (e.g., SPhos Pd G3) to ensure a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.
Avoid Pd(PPh₃)₄, Pd(dppf)Cl₂These lack the electron density to insert into the hindered C–I bond and the bulk to drive the reaction forward.

Part 2: Reaction Conditions (The "Safe Zone")

You must protect the p-methoxybenzyl fluoride moiety. Standard Suzuki conditions (aqueous base, alcohols) will likely hydrolyze this group to the benzyl alcohol.

Critical Parameters
  • Solvent (Strictly Anhydrous): Use Toluene or 1,4-Dioxane .

    • Why: Protic solvents (Water, MeOH, EtOH) stabilize the leaving fluoride ion, promoting solvolysis.

  • Base (Anhydrous & Mild): Use Anhydrous K₃PO₄ or Cs₂CO₃ .

    • Why: Avoid Hydroxides (NaOH, KOH) or Alkoxides (NaOtBu). These are strong nucleophiles that will attack the –CH₂F group. Phosphate is basic enough to activate the boronic acid but poorly nucleophilic toward the benzyl fluoride.

  • Temperature: 60°C – 80°C .

    • Why: Do not exceed 100°C. High thermal energy increases the rate of C–F bond cleavage.

Part 3: Visualizing the Challenge

The following diagram illustrates the decision logic and the specific failure modes associated with this molecule.

CatalystSelection Start Substrate: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Challenge1 Challenge 1: Steric Hindrance (2,6-dimethoxy pattern) Start->Challenge1 Challenge2 Challenge 2: Labile Benzylic Fluoride (p-methoxy activation) Start->Challenge2 StdCat Standard Catalyst (Pd(PPh3)4 / Aqueous Base) Challenge1->StdCat If used Solution Optimized System Pd-SPhos G3 + Anhydrous K3PO4 Challenge1->Solution Bulky Ligand Challenge2->StdCat If used Challenge2->Solution Non-nucleophilic Base Fail1 FAILURE: No Reaction (Oxidative Addition Blocked) StdCat->Fail1 Steric Clash Fail2 FAILURE: Side Products (Hydrolysis to Benzyl Alcohol) StdCat->Fail2 Nucleophilic Attack Success SUCCESS: High Yield Intact -CH2F Group Solution->Success

Figure 1: Decision matrix highlighting the dual failure modes of steric hindrance and benzylic fluoride instability, leading to the selection of the Pd-SPhos/Anhydrous system.

Part 4: Optimized Experimental Protocol

Objective: Cross-coupling of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with Phenylboronic Acid (Model).

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2–5 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv) – Must be finely ground and dried.

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Charging: Add the Substrate, Boronic Acid, SPhos Pd G3, and K₃PO₄ to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycles).

  • Solvation: Inject Anhydrous Toluene through the septum. Do not use sparged solvent from a wash bottle; use fresh solvent from a Sure/Seal bottle.

  • Reaction: Heat the block to 65°C . Stir vigorously (1000 rpm) to ensure the heterogeneous base interacts with the solution.

  • Monitoring: Check via LCMS or TLC at 2 hours.

    • Look for: Disappearance of the aryl iodide.

    • Watch for: Formation of the benzyl alcohol (M-F+OH mass shift). If seen, lower temp to 50°C.

  • Workup: Cool to RT. Filter through a small pad of silica (eluting with EtOAc) to remove the base and Pd. Concentrate and purify.

Part 5: Troubleshooting FAQ

Q1: The reaction is stalled (0% conversion), even with SPhos.

  • Diagnosis: The "Palladium dimer" trap. In highly hindered systems, Pd(0) can form inactive dimers if not activated properly.

  • Fix: Switch to XPhos Pd G4 . The G4 precatalyst activates more cleanly at lower temperatures. Alternatively, add 1 mol% of free SPhos ligand to your G3 precatalyst to ensure the active species is ligated.

Q2: I see the product, but the Fluorine is gone (replaced by OH or O-Alk).

  • Diagnosis: Your base or solvent is too nucleophilic. The p-methoxy group is pushing electrons into the ring, making the –CH₂F group eager to leave.

  • Fix:

    • Ensure your solvent is anhydrous (water < 50 ppm).

    • Switch base from K₃PO₄ to CsF (Cesium Fluoride) in anhydrous Toluene. The high concentration of F⁻ inhibits the leaving of the fluoride group (Le Chatelier’s principle) while still promoting the coupling [1].

Q3: Can I use aqueous conditions if I lower the temperature?

  • Answer: No. Even at room temperature, the combination of a phase-transfer catalyst (often used in aqueous Suzuki) and the p-methoxy activation can hydrolyze the benzylic fluoride. Stick to anhydrous conditions.

Q4: My coupling partner is also sterically hindered (e.g., 2,6-disubstituted boronic acid).

  • Diagnosis: Tetra-ortho substitution. This is the hardest class of coupling.

  • Fix: SPhos might reach its limit here. Switch to VPhos or CPhos , which are designed for extremely hindered biaryl synthesis. Increase temperature to 90°C but strictly control reaction time (stop immediately upon completion).

References

  • Buchwald, S. L., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.

  • Blessley, G., et al. (2012). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters.

  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination.

Optimization

troubleshooting failed reactions involving 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Status: Operational Ticket ID: #T-RXN-2024-F Subject: Troubleshooting Reactivity & Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #T-RXN-2024-F Subject: Troubleshooting Reactivity & Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the unique reactivity profile of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . This scaffold presents a "double-bind" challenge in organic synthesis:

  • Extreme Steric Hindrance: The C-2 iodine is "sandwiched" between two methoxy groups, rendering standard oxidative addition (e.g., Suzuki, Sonogashira) kinetically incompetent.

  • Benzylic Fragility: The C-4 fluoromethyl group is a benzylic fluoride para to a methoxy group. This electronic arrangement stabilizes the benzylic cation, making the C-F bond highly susceptible to solvolysis or defluorination under Lewis acidic conditions or on standard silica gel.

Part 1: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your failure.

TroubleshootingFlow Start Identify Failure Mode Q1 Reaction Type? Start->Q1 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Q1->Coupling Lithiation Lithium-Halogen Exchange Q1->Lithiation Purification Workup & Purification Q1->Purification Result1 Outcome: Recovered SM (No Conversion) Coupling->Result1 Result2 Outcome: Deiodination (Product is Ar-H) Coupling->Result2 Sol1 Diagnosis: Steric Failure Switch to Buchwald Ligands (SPhos/XPhos) Result1->Sol1 Sol2 Diagnosis: Protodeiodination Dry solvents rigorously Check catalyst activation Result2->Sol2 Result3 Outcome: Complex Mixture (Benzyne/Polymer) Lithiation->Result3 Result4 Outcome: Low Yield after Quench Lithiation->Result4 Sol3 Diagnosis: Elimination Risk Use t-BuLi at -78°C Avoid warming > -40°C Result3->Sol3 Result4->Sol3 Result5 Outcome: Product disappears on Column Purification->Result5 Sol4 Diagnosis: Silica Acidity Use 1% Et3N in eluent or Neutral Alumina Result5->Sol4

Figure 1: Diagnostic logic flow for identifying failure modes based on experimental outcomes.

Part 2: Troubleshooting Guides (FAQ Format)
Topic A: Cross-Coupling Failures (The "Inert" Iodide)

Q: Why is my Suzuki coupling returning 90% starting material, even with Pd(PPh₃)₄ at reflux? A: The iodine at C-2 is sterically occluded by the C-1 and C-3 methoxy groups. This is the "ortho-effect." The cone angle of Triphenylphosphine (PPh₃) is too large, and the active Pd(0) species cannot access the C-I bond for oxidative addition.

  • The Fix: You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHC). These ligands facilitate oxidative addition into hindered halides and stabilize the resulting Pd(II) species.

  • Recommended System: Pd₂(dba)₃ + SPhos (or XPhos) in toluene/water or dioxane/water.

Q: I see significant "reduction" product (Ar-I


 Ar-H). Where is the hydrogen coming from? 
A:  This is protodeiodination. In hindered systems, transmetallation is slow. If the oxidative addition complex sits too long, it can scavenge protons from moisture in the solvent or base.
  • The Fix: Ensure anhydrous conditions during the setup. Switch to a base like K₃PO₄ (anhydrous) instead of carbonate bases if moisture is the culprit, or increase the catalyst loading to drive the cycle faster.

Topic B: Stability & Purification (The "Vanishing" Fluorine)

Q: My crude NMR looks perfect, but after flash chromatography, the benzylic fluorine peak (-200 to -230 ppm region) is gone or broad. Why? A: Silica gel is slightly acidic (pH 4-5). The para-methoxy group (at C-1 relative to the fluoromethyl group) stabilizes the benzylic cation via resonance. This makes the C-F bond liable to solvolysis (SN1) or elimination on the acidic surface of the silica.

  • The Fix: "Neutralize" your silica gel. Pre-flush the column with mobile phase containing 1-2% Triethylamine (Et₃N). Alternatively, use Neutral Alumina (Brockmann Grade III) for purification.

Q: Can I use Lewis acids (e.g., BF₃·OEt₂, AlCl₃) for other transformations on this molecule? A: Absolutely not. Strong Lewis acids will strip the fluoride immediately, generating a stabilized benzylic cation which will then polymerize or react with the solvent.

Topic C: Lithium-Halogen Exchange

Q: When I use n-BuLi, I get a mix of alkylated byproducts. Why? A: n-BuLi is nucleophilic. In hindered systems, the Lithium-Halogen exchange is slow enough that n-BuLi may attack the methyl groups of the methoxy substituents or act as a base elsewhere.

  • The Fix: Use t-BuLi (2.05 equivalents) at -78°C. t-BuLi undergoes exchange much faster than n-BuLi and is non-nucleophilic due to bulk. The reaction is virtually instantaneous, preventing side reactions.

Part 3: Validated Experimental Protocols
Protocol 1: Sterically Demanding Suzuki Coupling

Target: Coupling 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with Phenylboronic Acid.

ParameterSpecificationRationale
Catalyst Source Pd₂(dba)₃ (2 mol%)Provides Pd(0) without interfering ligands.
Ligand SPhos (4-8 mol%)Designed specifically for hindered aryl chlorides/iodides.
Solvent Toluene : Water (10:1)Biphasic system dissolves inorganic base; Toluene creates high reflux temp.
Base K₃PO₄ (2.0 equiv)Mild enough to preserve the benzylic fluoride; strong enough for activation.
Temperature 100°C (Sealed Tube)High energy required to overcome steric barrier of oxidative addition.

Step-by-Step:

  • Charge a reaction vial with the Aryl Iodide (1.0 eq), Boronic Acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene and Water (10:1 ratio, 0.1 M concentration relative to iodide).

  • Seal and heat to 100°C for 12-18 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]

  • Purification: Flash column on Et₃N-treated silica .

Protocol 2: Lithium-Halogen Exchange (Electrophile Trapping)

Target: Converting the iodide to a formyl or carboxyl group.

ParameterSpecificationRationale
Reagent t-BuLi (2.05 equiv)1 eq for exchange, 1 eq to destroy the t-BuI byproduct (preventing alkylation).
Solvent Anhydrous THFCoordinates Li species; must be peroxide-free.
Temperature -78°C (Strict)Prevents benzyne formation or elimination of the benzylic fluoride.
Quench DMF or CO₂ (g)Standard electrophiles.

Step-by-Step:

  • Dissolve Aryl Iodide (1.0 eq) in anhydrous THF (0.05 M) under Argon. Cool to -78°C (Dry ice/Acetone).

  • Add t-BuLi (1.7 M in pentane, 2.05 eq) dropwise over 10 minutes. Solution may turn yellow/orange.

  • Stir at -78°C for exactly 15 minutes . (Do not stir longer; the lithiated species is metastable).

  • Add the Electrophile (e.g., dry DMF, 5.0 eq) quickly in one portion.

  • Allow to warm to 0°C over 30 minutes.

  • Quench with saturated NH₄Cl solution.

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways for the benzylic fluoride moiety, emphasizing why acidic conditions must be avoided.

StabilityMechanism Substrate Substrate: Ar-CH2-F Intermediate Resonance Stabilized Benzylic Cation [Ar-CH2]+ Substrate->Intermediate Defluorination (-F-) Acid Acidic Conditions (H+ or Lewis Acid) Acid->Substrate Path1 Solvolysis (SN1) (Reaction with H2O/ROH) Intermediate->Path1 Path2 Friedel-Crafts (Reaction with Aromatics) Intermediate->Path2 Product1 Alcohol/Ether (Impurity) Path1->Product1 Product2 Polymerization Path2->Product2 Note Note: p-Methoxy group stabilizes the cation, accelerating F loss. Note->Intermediate

Figure 2: Mechanism of benzylic fluoride instability under acidic conditions, driven by methoxy-group resonance stabilization.

References
  • Buchwald, S. L., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2][3]

    • Context: Establishes SPhos/XPhos as the gold standard for sterically hindered aryl halides.
  • Bailey, W. F., & Patricia, J. J. (1988).[4] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.

    • Context: Explains the necessity of 2 equivalents of t-BuLi for clean exchange without alkyl
  • Lectka, T., et al. (2013).[5] "Benzylic Fluorination: Stability and Reactivity." The Journal of Organic Chemistry.

    • Context: Discusses the lability of benzylic fluorides and the influence of electron-don
  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts."

    • Context: General reference for base/solvent selection in cross-coupling.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

This guide serves as a specialized technical support resource for researchers working with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . The content is structured to address the unique "push-pull" instability of this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene .

The content is structured to address the unique "push-pull" instability of this molecule: the steric hindrance of the iodine (sandwiched between two methoxy groups) and the electronic lability of the benzylic fluoride (activated by electron-donating groups).

Ticket ID: CHEM-SUP-8821 Subject: Stability Profile & Reaction Optimization Guide Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Stability Profile (The "Sandwich & Trap")

This molecule presents a dichotomy in reactivity that often leads to experimental failure. You must navigate two opposing forces:

  • The Steric Sandwich (Position 2): The iodine atom is flanked by two methoxy groups. Standard cross-coupling conditions (e.g., Pd(PPh3)4) often fail because the catalyst cannot access the C-I bond, necessitating higher temperatures or bulky ligands.

  • The Electronic Trap (Position 4): The fluoromethyl group (-CH₂F) is located para to the 1-OMe and ortho to the 3-OMe. These electron-donating groups stabilize the benzylic carbocation, making the C-F bond highly susceptible to heterolysis (Sɴ1 pathway) under acidic or thermal stress.

Critical Rule: Conditions required to force the iodine to react (heat, Lewis acids) are exactly the conditions that decompose the fluoromethyl group.

Stability Data Summary
ParameterStatusTechnical Note
Acid Stability CRITICAL Unstable. Decomposes rapidly on standard Silica Gel 60 due to surface acidity. Forms benzyl alcohol/ether.
Base Stability ModerateStable to weak bases (K₂CO₃, Cs₂CO₃). Strong bases (t-BuLi) require -78°C to prevent benzylic deprotonation/elimination.
Thermal Limit < 60°CRisk of defluorination increases significantly above 60°C in polar solvents.
Light Sensitivity ModerateIodine-carbon bonds are photolabile; store in amber vials.
Shelf Life 3-6 MonthsMust be stored at -20°C under Argon. Recommend adding trace K₂CO₃ as a stabilizer.

Decomposition Pathway Analysis

Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the acid-catalyzed solvolysis pathway driven by the electron-donating methoxy groups.

Decomposition cluster_0 Mechanism: SN1 Solvolysis Start Target Molecule (Intact -CH2F) Inter Resonance Stabilized Carbocation Start->Inter Loss of F- (Assisted by o/p-OMe) Acid Acid Source (Silica Gel / H+) Acid->Start End Decomposed Product (Benzyl Alcohol/Ether) Inter->End Nucleophilic Attack Solvent Nucleophile (H2O / ROH) Solvent->Inter

Figure 1: The resonance-stabilized cation pathway. The methoxy groups push electron density into the ring, expelling the fluoride ion upon protonation or Lewis acid contact.

Troubleshooting Guide: Reaction Optimization

Scenario A: "My Suzuki Coupling failed (0% conversion or decomposition)."

User Report: Tried coupling with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in DMF at 100°C. Root Cause:

  • Steric Failure: Pd(PPh₃)₄ is too bulky and not active enough to insert into the hindered C2-I bond at moderate temps.

  • Thermal Decomposition: 100°C in DMF (polar aprotic) likely caused solvolysis of the fluoride.

Corrective Protocol (The "Buchwald Fix"): Use a catalyst system designed for hindered substrates that operates at lower temperatures.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). SPhos is electron-rich and bulky enough to facilitate oxidative addition but flexible enough to allow coupling. Alternatively, use Pd-118 (dtbpf) .

  • Base: K₃PO₄ (anhydrous). Avoid aqueous bases if possible to prevent hydrolysis.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Temperature: Limit to 60°C . The active ligand allows the reaction to proceed without excessive heat.

Scenario B: "The product disappeared during purification."

User Report: Reaction looked good by TLC, but after flash column chromatography (Hex/EtOAc), the NMR showed a benzyl alcohol peak (~4.6 ppm) instead of the CH₂F doublet. Root Cause: Silica gel is slightly acidic (pH 6.5-7.0). This is sufficient to trigger the SN1 pathway described in Figure 1.

Corrective Protocol (Neutralization):

  • Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (Et₃N) before packing the column.

  • Eluent: Add 0.5% Et₃N to your elution solvent system.

  • Alternative: Use neutral alumina (Grade III) instead of silica.

Scenario C: "Lithiation yielded a complex mixture."

User Report: Treated with n-BuLi at -78°C to trap with an electrophile. Root Cause: While -78°C is correct, n-BuLi is a strong nucleophile and can attack the methyl of the methoxy groups (demethylation) or cause benzylic elimination.

Corrective Protocol (The "Exchange" Method):

  • Reagent: Use t-BuLi (2 equiv) or i-PrMgCl·LiCl (TurboGrignard).

  • Order of Addition:

    • Standard: Add BuLi to substrate (High local concentration of base → Side reactions).

    • Recommended:Inverse Addition is not usually possible for lithiation, so ensure rapid stirring and slow addition down the side of the flask.

  • Quench: The electrophile must be added immediately after the exchange (within 10-15 mins). Do not let the lithiated species sit; the lithium can coordinate to the fluorine, facilitating Li-F elimination.

Decision Tree: Workflow Optimization

Use this logic flow to select the correct experimental conditions.

Workflow Start Experimental Goal Type Reaction Type? Start->Type Coupling Pd Cross-Coupling Type->Coupling Lithiation Li/Mg Exchange Type->Lithiation Ligand Ligand Selection: MUST use SPhos, XPhos, or dtbpf Coupling->Ligand Hindered I Reagent Reagent: i-PrMgCl·LiCl (0°C) OR t-BuLi (-78°C) Lithiation->Reagent Avoid Elimination Temp Temp Control: Max 60°C Ligand->Temp Protect F Time Time Constraint: Quench < 15 mins Reagent->Time Kinetic Stability

Figure 2: Operational decision tree for selecting reagents that respect both the steric and electronic constraints of the molecule.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in aqueous conditions? A: Only if the pH is strictly neutral or slightly basic (pH 7-9). Avoid acidic aqueous workups (e.g., 1M HCl washes). Use saturated NH₄Cl or phosphate buffer (pH 7) for quenching.

Q: Why does the Fluorine NMR signal split into a triplet? A: This is likely a doublet of triplets (dt). The fluorine couples to the two benzylic protons (


 Hz). If you see a triplet without the large coupling constant, you have likely hydrolyzed the F to an OH (which won't show on F-NMR) or formed a symmetrical ether. Check 1H NMR: The CH₂F protons should appear as a doublet around 5.3-5.5 ppm with a large J value.

Q: Is the molecule compatible with hydrogenation (Pd/C, H₂)? A: High Risk. Benzylic fluorides are susceptible to hydrogenolysis (cleavage of the C-F bond) under standard Pd/C conditions, especially given the electron-rich ring. If you must reduce another functional group, use a poisoned catalyst (Lindlar) or a selective homogeneous catalyst (Crabtree’s).

References

  • Benzylic Fluoride Stability

    • Mechanism of Solvolysis: The lability of benzylic fluorides in the presence of electron-donating groups is well-documented. See: Journal of the American Chemical Society, 1953, 75 , 246–248.[1]

    • Silica Gel Sensitivity: Detailed in Organic Letters, 2013, 15 , 1722-1724.[2]

  • Sterically Hindered Coupling (The "Sandwich" Effect)

    • Ligand Selection: For 2,6-disubstituted aryl halides, Buchwald's biaryl phosphine ligands (SPhos, XPhos) are the gold standard. See: Accounts of Chemical Research, 2008, 41 , 1461–1473.

  • Lithiation of Resorcinol Derivatives

    • Protocol: Lithiation at the 2-position of 1,3-dimethoxybenzene is kinetically favored but thermodynamically unstable relative to benzyne formation if warmed. See: Organic Process Research & Development, 2009, 13 , 144–151.[3]

Sources

Optimization

Technical Support Center: Purification of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Welcome to the technical support guide for the purification of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who handle th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar intermediates. Here, we move beyond simple protocols to address the common and complex challenges encountered during purification, providing not just the 'how' but the critical 'why' behind each step. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: FAQs - Understanding and Identifying Common Impurities

This section addresses the most frequently asked questions regarding impurities associated with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

Q1: What are the most probable impurities I should expect after synthesizing this compound?

A: The impurity profile is largely dictated by the synthetic route, particularly the iodination step. Given the electron-rich nature of the dimethoxybenzene core, several byproducts are common.[1][2]

  • Unreacted Starting Material: Residual 1,3-dimethoxy-4-(fluoromethyl)benzene.

  • Isomeric and Over-Iodinated Species: The directing effects of the methoxy groups can lead to the formation of di-iodinated products, such as 4,6-diiodo-1,3-dimethoxybenzene derivatives.[3] While the 2-position is blocked, iodination can occur at other activated positions on the ring.

  • Residual Reagents: Elemental iodine (I₂) is a frequent colored impurity.[4] Depending on the method, residues of iodinating agents (e.g., N-Iodosuccinimide, HIO₃) or catalysts may also be present.[5][6]

  • Degradation Products: Although the C-F bond in a fluoromethyl group is generally robust, it can be susceptible to nucleophilic displacement under harsh basic or nucleophilic conditions, potentially forming hydroxymethyl or other substituted species.[7][8] De-iodination, resulting in the loss of the iodine atom, can also occur.

Q2: My crude product has a distinct pink or brown color. What is the cause and how do I remove it?

A: A pink, brown, or purple hue is almost always due to residual elemental iodine (I₂).[4] This is a common issue in iodination reactions where a slight excess of the iodinating agent is used to drive the reaction to completion.

  • Cause: Elemental iodine has low solubility in many organic solvents but enough to impart a strong color.

  • Solution: The most effective way to remove it is through a reductive wash during the aqueous workup. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the colored I₂ to colorless and water-soluble iodide ions (I⁻), which are then easily removed in the aqueous phase.[9]

Q3: How can I reliably detect and quantify the purity of my final product?

A: A multi-pronged analytical approach is essential for confirming both identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for structural confirmation. ¹H NMR will confirm the presence of methoxy, fluoromethyl, and aromatic protons. ¹⁹F NMR is crucial to verify the integrity of the fluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[10] A reverse-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water is typically effective for separating the target compound from more or less polar impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, residual solvents, and confirming the molecular weight of the product and its byproducts.[12][13][14]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress and for scouting appropriate solvent systems for column chromatography.

Section 2: Troubleshooting Guide - A Workflow for Effective Purification

This guide provides a logical, step-by-step process to navigate common purification challenges.

Workflow Diagram: From Crude Product to Purified Intermediate

G cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Bulk Purification cluster_3 Phase 4: Final Validation Crude Crude Reaction Mixture Workup Aqueous Workup (Thiosulfate & Brine Wash) Crude->Workup Quench & Extract Analysis Purity Check (TLC, HPLC, ¹H NMR) Workup->Analysis Chrom Column Chromatography Analysis->Chrom <95% Pure or Multiple Impurities Recryst Recrystallization Analysis->Recryst >95% Pure, Crystalline Solid QC Final QC Analysis (Purity >98%?) Analysis->QC >98% Pure Chrom->QC Recryst->QC Pure Pure Product QC->Pure Release

Caption: General purification workflow for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

Troubleshooting Purification Issues

Problem: My product purity is low (<90%) after the initial aqueous workup.

  • Q: What is the first thing I should do?

    • A: Before attempting any bulk purification, you must understand your enemy. Run a preliminary ¹H NMR and an analytical HPLC or TLC. This will tell you if the main contaminants are unreacted starting material (less polar), di-iodinated byproducts (often less polar or similar polarity), or baseline/polar materials (reagent residues).

Problem: I am struggling to choose between recrystallization and chromatography.

  • Q: When is recrystallization the better option?

    • A: Recrystallization is ideal when your crude product is already of moderate to high purity (>90-95%) and is a stable, crystalline solid.[15] It is highly efficient at removing small amounts of impurities that have different solubility profiles. It is also more scalable and economical than chromatography for large quantities.

  • Q: When must I use column chromatography?

    • A: Column chromatography is necessary when you have multiple impurities, or when the impurities have very similar solubility to your product, making recrystallization ineffective.[16] It is also the method of choice for purifying oils or non-crystalline solids.

Problem: My recrystallization is not working; the product is "oiling out".

  • Q: What causes "oiling out" and how can I prevent it?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, it separates as a liquid phase.

    • Solutions:

      • Lower the Saturation Temperature: Add slightly more solvent so that saturation is reached at a lower temperature.

      • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. This gives the molecules time to form an ordered crystal lattice.

      • Scratching & Seeding: Use a glass rod to scratch the inside surface of the flask below the solvent level to create nucleation sites. Alternatively, add a tiny crystal of pure product (a "seed crystal") to initiate crystallization.

Troubleshooting Decision Tree

G start Crude Product Analysis q1 Main Impurity Type? start->q1 res_iodine Residual Iodine/ Reagents (Polar) q1->res_iodine  Polar/Baseline res_sm Starting Material/ Byproducts (Non-Polar) q1->res_sm Non-Polar or Similar Polarity q2 Product is Solid? q3 Good Separation on TLC? q2->q3 Yes act_chrom Action: Perform Column Chromatography q2->act_chrom No (Oil) act_recryst Action: Attempt Recrystallization q3->act_recryst No (streaking or Rf too similar) act_optimize Action: Optimize Eluent System for Chromatography q3->act_optimize Yes (clear spots) act_wash Action: Perform Reductive Wash (Sodium Thiosulfate) res_iodine->act_wash res_sm->q2 act_optimize->act_chrom

Caption: Decision tree for troubleshooting purification methods.

Section 3: Detailed Experimental Protocols

These protocols provide standardized procedures. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Aqueous Workup

This procedure is designed to remove residual acids, water-soluble byproducts, and unreacted iodine after the reaction is complete.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be roughly equal to the volume of the reaction mixture.

  • Extract the Product: Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Remove Iodine: The organic layer should be colorless. If color persists, repeat the wash with fresh sodium thiosulfate solution.

  • Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic residues.

  • Remove Water: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.

  • Dry and Concentrate: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is used to purify a solid crude product of >90% purity.

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Use small test tubes to test solubility in various solvents. (See Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

SolventPolarityBoiling Point (°C)Use & Comments
Hexane / HeptaneNon-polar69 / 98Good for dissolving non-polar impurities. Often used as the "anti-solvent" in a solvent pair.
IsopropanolPolar Protic82Can be an excellent single solvent for moderately polar compounds.
Ethyl AcetatePolar Aprotic77A versatile solvent, often used in a pair with hexane.
DichloromethanePolar Aprotic40High dissolving power, but its low boiling point can make it tricky for recrystallization.
TolueneNon-polar111High boiling point is useful for dissolving stubborn solids.
Table 1: Common Solvents for Recrystallization Screening.
Protocol 3: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or non-crystalline products.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities. A common starting point for this compound would be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References
  • EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google P
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • US4746758A - Processes for preparing iodinated aromatic compounds - Google P
  • Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC.
  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iod
  • Troubleshooting - The Pharma Master.
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline.
  • Iodination of di-and trimethoxy substituted benzene derivatives using...
  • Synthetic Procedures and Structural Characterization Data of Novel Fluorine-Containing X-Branched Oligophenylenes - The Royal Society of Chemistry.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry |
  • Separation of Fluorobenzene on Newcrom R1 HPLC column - SIELC Technologies.
  • Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? - Sciencemadness.org.
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • The effect of reaction conditions on the iodination of dimethoxy-and...
  • Analytical Method Summaries.
  • ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf.
  • EP1837324B1 - Process for producing aromatic iodine compound - Google P

Sources

Troubleshooting

Technical Support Hub: Process Chemistry for Fluoromethyl-Iodo-Arene Derivatives

Ticket #402: Scaling Reactions with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Status: Open Priority: Critical (High Cost/High Risk Reagent) Assigned Specialist: Senior Process Chemist[1] Reagent Profile & Risk Assessm...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Scaling Reactions with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Status: Open Priority: Critical (High Cost/High Risk Reagent) Assigned Specialist: Senior Process Chemist[1]

Reagent Profile & Risk Assessment

Before initiating any scale-up (>10g), you must understand the unique electronic and steric environment of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene .[1] This molecule presents a "Perfect Storm" of reactivity challenges that do not manifest on the milligram scale.

The "Buttressing Effect" & Steric Congestion[2]
  • The Trap: The iodine atom at position 2 is sandwiched between two methoxy groups (positions 1 and 3). This creates significant steric crowding, known as the buttressing effect .

  • Impact: Standard Pd-catalysts (e.g., Pd(PPh3)4) will likely fail to undergo oxidative addition efficiently, leading to stalled reactions and homocoupling of the coupling partner.

  • Solution: You must use catalysts with bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) that can force their way into the hindered center.

Benzylic Fluoride Lability (The Hidden Killer)
  • The Trap: The fluoromethyl group (–CH2F) at position 4 is ortho to a methoxy group (position 3).

  • Mechanism: The methoxy group is a strong electron donor (Resonance Effect). It can stabilize a carbocation at the benzylic position, making the C–F bond significantly more labile than in a standard benzyl fluoride.

  • Result: Under acidic conditions (even weak acids like silica gel), the fluorine is ejected, leading to hydrolysis (benzyl alcohol formation) or polymerization.

Interactive Troubleshooting Workflows

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1]

User Issue: "Reaction stalls at 30% conversion; starting material remains."

Root Cause Diagnostic Question Corrective Action
Steric Hindrance Are you using PPh3 or dppf ligands?Switch Ligand: Use S-Phos or X-Phos .[1] These ligands are designed to facilitate oxidative addition in sterically congested aryl chlorides/iodides.
Base-Induced Decomposition Is the reaction turning black/tarry?Switch Base: Strong bases (KOtBu, NaOH) at high temps degrade the –CH2F group. Use K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane/Toluene).
Catalyst Death Is the reaction exposed to air?Pre-catalyst Strategy: Use Pd-PEPPSI-IPr or XPhos Pd G3 .[1] These are air-stable precatalysts that activate rapidly in solution.[1]
Optimized Protocol: Sterically Hindered Suzuki Coupling
  • Charge: Aryl iodide (1.0 equiv), Boronic acid (1.2 equiv), K3PO4 (2.0 equiv) , and XPhos Pd G3 (1-2 mol%) .

  • Solvent: Degassed 1,4-Dioxane/Water (10:1). Note: Keep water ratio low to minimize fluoride hydrolysis.

  • Temp: Heat to 60°C. Do not exceed 80°C to protect the benzylic fluoride.

  • Monitor: Check HPLC at 2 hours. If conversion <50%, add 1 mol% more catalyst.

Module B: Lithium-Halogen Exchange (Lithiation)

User Issue: "Yield is low; multiple unidentified byproducts observed."

Root Cause Diagnostic Question Corrective Action
Thermal Runaway Did you add n-BuLi rapidly?Control Exotherm: The Li-I exchange is extremely fast and exothermic. Use a cryogenic internal probe . Keep internal temp < -70°C during addition.
Proton Source Is the quench producing the des-iodo product?Dry Solvents: The lithiated species is a "loaded spring." Any trace moisture (ppm level) will protonate it immediately.
Benzyne Formation Are you seeing dimers?Temperature Discipline: If the reaction warms above -40°C, the OMe group can facilitate elimination. Keep strictly at -78°C until the electrophile is added.
Optimized Protocol: Cryogenic Lithiation
  • Setup: Flame-dried glassware, Ar atmosphere. Solvent: Anhydrous THF (or Et2O/Pentane 3:2 for solubility).

  • Cooling: Cool substrate to -78°C (Internal temperature).

  • Exchange: Add n-BuLi (1.05 equiv) dropwise over 20 mins. Rate limiting step is heat dissipation.

  • Aging: Stir for exactly 15 mins at -78°C. Do not over-age; the lithiated species can aggregate or degrade.

  • Trapping: Add electrophile (dissolved in THF) slowly.

  • Quench: Acetate buffer (pH 5) at low temp.

Critical Visualization: Decision & Degradation Pathways

G Start Start: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Decision Target Reaction? Start->Decision Acid Acidic Workup / Silica Gel Start->Acid Improper Purification Suzuki Pd-Coupling (Suzuki/Sonogashira) Decision->Suzuki C-C Bond Formation Lithiation Li-Halogen Exchange Decision->Lithiation Nucleophilic Addition StericFail FAILURE: Oxidative Addition Stalled (Standard Ligands) Suzuki->StericFail Pd(PPh3)4 / Simple Phosphines StericSuccess SUCCESS: Bulky Ligand (X-Phos) Overcomes Steric Bulk Suzuki->StericSuccess Buchwald Ligands / PEPPSI WarmFail FAILURE: LiF Elimination / Benzyne (Temp > -40°C) Lithiation->WarmFail Temp Control Failure ColdSuccess SUCCESS: Trapping at -78°C Lithiation->ColdSuccess Strict Cryogenic Control Cation Benzylic Cation Formation (Stabilized by ortho-OMe) Acid->Cation Loss of F- Hydrolysis Benzyl Alcohol (Impurity) Cation->Hydrolysis + H2O

Caption: Workflow logic for reaction selection and critical failure modes (Steric hindrance in coupling vs. Thermal instability in lithiation).

Purification & Handling FAQ

Q: Can I purify the product on standard silica gel? A: NO. Standard silica is slightly acidic (pH 6-6.5).[1] The electron-rich nature of the ring (due to the methoxy groups) makes the benzylic fluoride prone to solvolysis.

  • Recommendation: Use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine .

  • Test: Run a 2D TLC. If the spot smears or stays at the baseline on the second dimension, your stationary phase is decomposing the compound.

Q: The reaction turned green during workup. What happened? A: This often indicates the liberation of Iodine (I2) or oxidation of the electron-rich aromatic ring to a radical cation.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) to quench any free iodine before concentration.

Q: Safety concerns with the Fluoromethyl group? A: Benzylic fluorides are potential alkylating agents (similar to benzyl chlorides but less reactive).

  • PPE: Double gloving (Nitrile) is mandatory.

  • Waste: Treat aqueous waste streams with CaCl2 to precipitate any free fluoride ions as CaF2 before disposal.

References

  • Mechanistic Insight on Steric Hindrance

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates.[1][2]

    • Source:Nobel Prize Lecture (Suzuki) & Sigma-Aldrich Technical Reviews.[1]

    • Context: Explains why standard ligands fail with "buttressed" aryl halides.
  • Benzylic Fluoride Stability

    • Title: Activation of Primary and Secondary Benzylic C-F Bonds.[3]

    • Source:National Institutes of Health (NIH) / PMC.
    • Context: Details the lability of benzylic fluorides under acidic/hydrogen-bonding conditions.
  • Lithium-Halogen Exchange Kinetics

    • Title: The Mechanism of Lithium-Halogen Exchange.[4]

    • Source:Macmillan Group (Princeton University).
    • Context: Provides the kinetic justification for low-temperature requirements to prevent side reactions.
  • Handling Organofluorines

    • Title: Guide to the Safe Handling of Fluoropolymer Resins & Fluorinated Compounds.[5]

    • Source:The Plastics Industry Associ
    • Context: Safety protocols for HF generation risks.[5][6][7][8]

Sources

Optimization

temperature optimization for reactions with 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Technical Support Center: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene A Senior Application Scientist's Guide to Temperature Optimization Welcome to the technical support center for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature control in reactions involving this versatile, electron-rich aryl iodide. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The structure of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene—with its highly reactive iodine leaving group, electron-donating methoxy substituents, and a fluoromethyl moiety—presents unique opportunities and challenges. Temperature is arguably the most critical parameter to control, as it dictates the balance between reaction rate, catalyst stability, and the suppression of undesired side pathways. This guide will address the most common issues encountered in the field, providing clear, actionable solutions grounded in established organometallic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, focusing on the underlying "why" to build intuitive problem-solving skills.

Issue 1: My cross-coupling reaction is stalling or showing low conversion. Should I just increase the temperature?

This is the most common challenge. While heat can overcome activation barriers, a knee-jerk increase in temperature is often counterproductive.

Answer: Before adjusting the temperature, it's crucial to validate your system. The high reactivity of the C-I bond in your substrate means many reactions should proceed under mild conditions.

  • Causality: A stalled reaction is often a symptom of an inactive catalyst, not necessarily an insufficient energy input. The active Pd(0) species may not be forming efficiently, or it may be decomposing.[1] High temperatures can accelerate catalyst decomposition into palladium black, permanently halting the catalytic cycle.[2]

  • Troubleshooting Steps:

    • Verify Catalyst & Reagents: Ensure you are using a high-purity, active precatalyst (e.g., a G3 or G4 palladacycle).[3] Confirm that all reagents, especially amines and solvents, are anhydrous and have been properly degassed. Trace impurities can poison the catalyst.[3]

    • Check Ligand & Base Compatibility: The choice of ligand is critical. For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are essential for stabilizing the catalyst and promoting the reaction.[1] The base must be strong enough but not so strong as to cause degradation.

    • Incremental Temperature Increase: If all reagents and catalysts are verified, increase the temperature in small increments (e.g., 10–15 °C). Monitor the reaction by TLC or LC-MS at each step. A sudden increase from room temperature to 100 °C can favor decomposition pathways.

    • Consider Solvent Effects: For reactions involving aryl iodides, the iodide salt byproduct (e.g., NaI) can inhibit the catalyst.[4] Switching to a solvent system where the iodide salt precipitates can sometimes restore catalytic activity without needing higher temperatures.[4]

Issue 2: I'm observing significant hydrodehalogenation (the iodine is replaced by hydrogen). How is this related to temperature?

Hydrodehalogenation is a classic temperature-dependent side reaction, particularly with electron-rich aryl halides like yours.[5]

Answer: This side reaction occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a competing reaction that results in the reduction of the C-I bond.

  • Causality: At elevated temperatures, solvent molecules (like THF or alcohols) or amine reagents can act as hydrogen donors. This process becomes kinetically competitive with the desired transmetalation or reductive elimination steps.[5] Highly active catalysts required for challenging couplings can sometimes be more prone to this side reaction.

  • Solutions:

    • Lower the Reaction Temperature: This is the most effective solution. Given the high reactivity of aryl iodides, you can often reduce the temperature significantly while still achieving a reasonable reaction rate.

    • Optimize the Catalyst System: Switching to a different ligand can sometimes alter the relative rates of the desired coupling versus hydrodehalogenation.

    • Minimize Hydrogen Donors: Ensure solvents are truly anhydrous. If an amine is the suspected hydrogen source, a change in the base or solvent may mitigate the issue.

Issue 3: In my Sonogashira coupling, I see significant formation of a diyne byproduct from the homocoupling of my alkyne. What is the role of temperature here?

This side reaction, known as Glaser coupling, is a common pitfall in Sonogashira reactions and can be exacerbated by temperature.

Answer: While Glaser coupling is primarily driven by the copper(I) co-catalyst, its rate is highly sensitive to reaction conditions, including temperature.

  • Causality: The Sonogashira reaction can often be performed at or below room temperature, especially with a reactive substrate like an aryl iodide.[6][7] Increasing the temperature not only accelerates the desired cross-coupling but also the undesired oxidative homocoupling of the alkyne.

  • Solutions:

    • Run at Room Temperature or Below: Many Sonogashira couplings of aryl iodides proceed smoothly at 25 °C.[8] In some cases, for highly sensitive substrates, cooling the reaction to as low as -20 °C can completely suppress homocoupling while still allowing the desired reaction to proceed to completion.[9]

    • Consider Copper-Free Conditions: If homocoupling remains problematic, numerous copper-free Sonogashira protocols have been developed.[5] These often require specialized ligands or slightly higher temperatures but eliminate the Glaser pathway entirely.

    • Control Reagent Addition: Slow addition of the alkyne can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the cross-coupling pathway.

Issue 4: When I try to form an organolithium or Grignard reagent via metal-halogen exchange, my yields are poor and I get a dark, complex mixture. What is the correct temperature?

The formation of these powerful organometallic reagents is critically dependent on very low temperatures.

Answer: These reactions must be performed at low temperatures to prevent the highly reactive organometallic intermediate from undergoing side reactions.

  • Causality:

    • Lithium-Halogen Exchange: This is typically an extremely fast process that should be run at -78 °C (dry ice/acetone bath).[10] At higher temperatures, the resulting aryllithium species is reactive enough to deprotonate solvents like THF or attack other functional groups on adjacent molecules, leading to decomposition and complex product mixtures.

    • Grignard Reagent Formation: While initiation may sometimes require gentle warming, the bulk of the reaction should be controlled to maintain a gentle reflux, often using an ice bath to moderate the exothermic process.[11] Temperatures that are too high can promote Wurtz coupling (homocoupling of the aryl iodide).

  • Best Practices:

    • For Lithiation: Always maintain the temperature at or below -78 °C from the addition of n-butyllithium until the subsequent trapping with an electrophile.[10]

    • For Grignard Formation: Use a minimal amount of heat (or a crystal of iodine) only to initiate the reaction.[11] Once initiated, maintain control with cooling and a dropwise addition of the aryl iodide solution.[11]

Data Summary: Recommended Temperature Ranges

The following table provides general starting points for temperature optimization. Note that the optimal temperature for your specific system may vary based on the coupling partner, catalyst, ligand, and solvent.

Reaction TypeReagentTypical Temperature RangeKey Considerations
Suzuki-Miyaura Coupling Boronic Acid/Ester60–100 °CHigher temperatures may be needed for sterically hindered substrates, but risk hydrodehalogenation.[12] Start around 80 °C.
Sonogashira Coupling Terminal Alkyne-20 °C to 60 °CAryl iodides are highly reactive; start at room temperature to minimize Glaser homocoupling.[6][8][9]
Buchwald-Hartwig Amination Primary/Secondary Amine80–110 °CHighly dependent on ligand choice. Toluene is a common solvent.[1][13]
Lithium-Halogen Exchange n-BuLi or s-BuLi-78 °CMust be kept cold to prevent reagent decomposition and side reactions with solvent.[10]
Grignard Reagent Formation Mg Turnings0 °C to 40 °C (gentle reflux)Initiation may require brief, gentle warming. The reaction is exothermic and should be cooled to maintain control.[11]

Experimental Protocols: Temperature Control in Practice

These protocols provide detailed, step-by-step methodologies where temperature control is paramount.

Protocol 1: Low-Temperature Sonogashira Coupling

This protocol is designed to minimize thermal side products like Glaser homocoupling.

  • Apparatus Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon.

  • Solvent & Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and THF (to achieve a 0.2 M concentration). Stir for 5 minutes at room temperature.

  • Reaction Initiation: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Temperature Control: Stir the reaction at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS every hour. For many aryl iodides, the reaction is complete within 1-4 hours.[6]

  • Troubleshooting: If the reaction is slow, warm the mixture to 40 °C. Avoid temperatures above 60 °C unless necessary, as this significantly increases the risk of homocoupling.[2]

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Low-Temperature Lithium-Halogen Exchange and Trapping

This protocol ensures the stability of the highly reactive aryllithium intermediate.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Under a positive pressure of nitrogen, add 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 eq) and anhydrous THF (to achieve a 0.2 M concentration).

  • Critical Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[10]

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete exchange.

  • Electrophilic Trap: Add your desired electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Work-up: After the addition is complete, stir at -78 °C for another 30 minutes, then slowly allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous work-up and extraction.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Conversion

This decision tree provides a logical path for addressing stalled cross-coupling reactions.

G start Low or No Conversion Observed q1 Are all reagents (solvents, amines) anhydrous and degassed? start->q1 s1 Purify/re-dry reagents and repeat reaction. q1->s1 No q2 Is the catalyst/precatalyst known to be active? q1->q2 Yes s2 Use a fresh batch of catalyst or a more reliable precatalyst (e.g., G4). q2->s2 No q3 Is the reaction temperature at the low end of the typical range? q2->q3 Yes s3 Increase temperature by 10-15 °C. Monitor for side products. q3->s3 Yes s4 Consider alternative ligand or solvent system. (e.g., to precipitate iodide salts). q3->s4 No G cluster_0 Reaction Conditions Ar-Pd(II)-I Ar-Pd(II)-I Complex (Oxidative Addition Product) Desired Desired Product (Cross-Coupling) Ar-Pd(II)-I->Desired Transmetalation & Reductive Elimination Side1 Hydrodehalogenation (Ar-H) Ar-Pd(II)-I->Side1 High Temp + H-Donor Side2 Catalyst Decomposition (Pd Black) Ar-Pd(II)-I->Side2 High Temp

Caption: Temperature effects on the fate of the key organopalladium intermediate.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Nakamura, K., Okubo, H., & Yamaguchi, M. (1999). Low Temperature Sonogashira Coupling Reaction. Synlett, (5), 549–550. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015). [Link]

  • Cross-Coupling Reactions Guide - Johnson Matthey. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]

  • Loh, Y. Y., & Nagib, D. A. (2023). Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. Journal of the American Chemical Society, 145(34), 18994–19000. [Link]

  • CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Request PDF - ResearchGate. [Link]

  • Oxidative addition of aryl iodides by electron transfer or halogen... - ResearchGate. [Link]

  • Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques - The Doyle Group - UCLA. [Link]

  • Tondreau, A. M., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews - ACS Publications. [Link]

  • Effect of temperature on the reductive elimination of complex 3 a in... - ResearchGate. [Link]

  • Chelating-Group-Assisted C(sp2)–O Reductive Elimination at the Gold(III) Center. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC. [Link]

  • 14.1.3: Reductive Elimination - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rieke, R. D., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 3(16), 2531–2533. [Link]

  • Cross-Coupling Chemistry - University of Rochester. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. [Link]

  • Grignard Reaction - University of Wisconsin-Madison. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1080. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. [Link]

  • Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry - RSC Publishing. [Link]

  • Optimization of Organolithium Reactions. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. [Link]

  • 1,3-Dimethoxybenzene - Wikipedia. [Link]

  • US3758620A - Process for the preparation of grignard reagents - Google P
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Env. Fate/Transport. [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. [Link]

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Reference Data & Comparative Studies

Validation

¹H NMR Analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene: A Comparative Characterization Guide

Topic: ¹H NMR Analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ¹H NMR Analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the introduction of a fluoromethyl group (-CH₂F) onto an electron-rich aromatic scaffold is a high-value transformation for modulating lipophilicity and metabolic stability.[1] However, the characterization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene presents unique challenges due to the steric crowding of the 1,2,3,4-substitution pattern and the scalar coupling introduced by the fluorine atom.[2]

This guide provides an in-depth technical comparison of the ¹H NMR profile of this target molecule against its key synthetic precursors and potential impurities.[1] It moves beyond basic spectral listing to analyze solvent effects , coupling constants , and impurity detection limits , equipping you with a self-validating protocol for structural confirmation.[2]

Analytical Challenges & Structural Logic

The molecule features a tetrasubstituted benzene ring.[2][3] The core analytical challenge lies in distinguishing the target from the hydroxymethyl precursor (alcohol) and the difluoromethyl over-reaction byproduct .

  • Steric Crowding: The iodine atom at position 2 is flanked by two methoxy groups. This locks the conformation, potentially causing magnetic anisotropy effects that split the methoxy signals.[2]

  • The Fluorine Signature: The -CH₂F group is the diagnostic handle.[1] Unlike a singlet methyl or alcohol methylene, this group appears as a widely split doublet due to large geminal H-F coupling (

    
    ).[2]
    
Structural Visualization

structure_logic Target Target: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Impurity Impurity: Difluoro (-CHF2) Target->Impurity Over-fluorination Signal_T Doublet (d) δ ~5.4 ppm J ~48 Hz Target->Signal_T Diagnostic Signal Precursor Precursor: Alcohol (-CH2OH) Precursor->Target Fluorination (e.g., DAST) Signal_P Singlet (s) δ ~4.6 ppm No Coupling Precursor->Signal_P Diagnostic Signal

Figure 1: Structural relationship and diagnostic NMR signals for the target and its common analogs.

Comparative Analysis: Target vs. Alternatives

This section compares the ¹H NMR performance of the target against its critical "alternatives"—specifically, the non-fluorinated precursor and the solvent systems used for analysis.[2]

Comparison A: Target vs. Precursor (Hydroxymethyl analog)

The most common "alternative" structure present in the mixture is the unreacted starting material.

FeatureTarget: -CH₂F Precursor: -CH₂OH Technical Insight
Benzylic Protons Doublet (d) Singlet (s) The geminal H-F coupling is the definitive proof of fluorination.[1]
Chemical Shift (δ) ~5.30 – 5.50 ppm ~4.60 – 4.80 ppmFluorine is electron-withdrawing, shifting the signal downfield by ~0.7 ppm.
Coupling Constant (

)

NoneA

-value < 45 Hz or > 50 Hz often indicates a different fluorinated species or artifact.
OH Exchange NoneDisappears with D₂OThe precursor's OH proton is exchangeable; the target's CH₂F is not.
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choice of solvent dramatically affects the resolution of the methoxy groups and the aromatic region.

SolventResolution of OMe GroupsBenzylic Signal ShapeRecommendation
CDCl₃ High. The two OMe groups (pos 1 & 3) often appear as distinct singlets due to the asymmetric environment created by the -CH₂F group.[1]Sharp Doublet.Primary Choice. Best for routine purity checks.[2]
DMSO-d₆ Moderate. Signals may broaden or overlap due to viscosity and solvent interaction.[1]Sharp Doublet, but shifted downfield.Secondary Choice. Use only if solubility in CDCl₃ is poor.[2]
Detailed Experimental Protocol

To ensure reproducibility and valid comparison data, follow this standardized workflow.

Materials
  • Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS (v/v).[2]

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL of CDCl₃.

    • Critical: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., fluoride salts from synthesis).[2]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. The benzylic protons near fluorine may have different relaxation times; a short D1 can skew integration.[2]

    • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Polynomial (Bernstein) order 1.

    • Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Data Interpretation & Expected Values

The following data is synthesized from standard chemical shift principles for benzyl fluorides and iodinated resorcinol ethers.

The Spectrum Table (in CDCl₃)
PositionGroupMultiplicityShift (δ, ppm)IntegrationCoupling (

, Hz)
4 -CH₂F Doublet (d) 5.35 2H

1, 3 -OCH₃ Singlet (s) 3.88, 3.82 3H, 3H N/A
5 Ar-H Doublet (d) 7.15 1H

6 Ar-H Doublet (d) 6.65 1H

Note on Aromatic Region: The protons at positions 5 and 6 form an AB system. H-5 is ortho to the -CH₂F group and may show a small long-range coupling to fluorine (


), appearing as a "doublet of doublets" or a broadened doublet. H-6 is shielded by the ortho-methoxy group.
Self-Validation Check (The "Trust" Pillar)
  • Integration Ratio: The ratio of the benzylic doublet (2H) to the aromatic region (2H total) must be exactly 1:1 . If the benzylic integral is low, check for hydrolysis (reversion to alcohol).[2]

  • J-Coupling Verification: Measure the distance between the two legs of the benzylic doublet in Hz. It must be between 46 and 48 Hz. If it is ~56 Hz, you likely have a gem-difluoro species (-CHF₂).

Workflow Visualization

The following diagram illustrates the decision tree for interpreting the NMR results during process development.

nmr_workflow Start Acquire 1H NMR (CDCl3) Check_Region Inspect 5.0 - 6.0 ppm Region Start->Check_Region Doublet Doublet Observed (J ~47 Hz) Check_Region->Doublet Split Signal Singlet Singlet Observed (4.6 ppm) Check_Region->Singlet Single Peak Triplet Triplet Observed (J ~56 Hz) Check_Region->Triplet Three Peaks Result_Target Target Confirmed (-CH2F) Doublet->Result_Target Result_SM Starting Material (-CH2OH) Singlet->Result_SM Result_Imp Difluoro Impurity (-CHF2) Triplet->Result_Imp

Figure 2: Decision tree for identifying the target product versus common synthetic byproducts.

References
  • National Institutes of Health (PubChem). Benzyl Fluoride Compound Summary. Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] (Standard reference for J-coupling values of benzyl fluorides).

Sources

Comparative

A Comparative Guide to the ¹³C NMR Characterization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectral features of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a polysubstituted aromatic compound with potential applications in medicinal chemistry.

Given the absence of readily available experimental spectra for this specific molecule in public databases, this guide employs a comparative and predictive approach. By dissecting the molecule into its constituent structural fragments and analyzing their known ¹³C NMR characteristics, we can project a highly accurate theoretical spectrum. This predictive analysis is benchmarked against experimental data from closely related analogues, offering a robust framework for spectral interpretation and structural verification.

The Power of Prediction: Understanding Substituent Effects in ¹³C NMR

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic environment created by its substituents.[1][2] Electron-donating groups, such as methoxy (-OCH₃) groups, tend to shield aromatic carbons, causing their signals to appear at a higher field (lower ppm values). Conversely, electron-withdrawing groups and electronegative atoms like iodine and fluorine generally deshield adjacent carbons, shifting their resonances to a lower field (higher ppm values).[3][4]

The principle of additivity of substituent chemical shifts (SCS) allows for a quantitative prediction of the ¹³C NMR spectrum of a polysubstituted benzene.[5][6] By starting with the chemical shift of benzene (approximately 128.5 ppm) and adding the empirically determined increments for each substituent at the ipso, ortho, meta, and para positions, one can estimate the chemical shift of each carbon in the ring.[5]

Predicted ¹³C NMR Spectrum of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Based on the additive effects of the methoxy, iodo, and fluoromethyl substituents, we can predict the approximate chemical shifts for the aromatic carbons of the target molecule. The analysis of experimental data from analogous compounds provides a solid foundation for these predictions.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction and Comparison with Analogues
C1 ~158-162Attached to a methoxy group and ortho to the iodine atom. The strong electron-donating effect of the methoxy group will cause a significant downfield shift. This is comparable to the C1 in 1,3-dimethoxybenzene.[7]
C2 ~90-95Directly bonded to the highly electronegative iodine atom, leading to a significant upfield shift, a phenomenon known as the "heavy atom effect".[8] This is a characteristic chemical shift for iodinated carbons on a benzene ring.
C3 ~157-161Attached to a methoxy group and ortho to the iodine. Similar to C1, it will be significantly deshielded.
C4 ~135-140Attached to the fluoromethyl group and para to the iodine. The electronegativity of the fluorine will cause a downfield shift.
C5 ~110-115Ortho to the fluoromethyl group and meta to the iodine. It will experience moderate shielding.
C6 ~125-130Para to one methoxy group and ortho to another. It will be influenced by both, resulting in an intermediate chemical shift.
-CH₂F ~80-85 (quartet)The carbon of the fluoromethyl group will be significantly deshielded by the attached fluorine and will appear as a quartet due to ¹JCF coupling.[9][10]
-OCH₃ (at C1) ~56-60Typical chemical shift for a methoxy group attached to an aromatic ring.[11]
-OCH₃ (at C3) ~56-60Similar to the other methoxy group.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, it is instructive to compare them with the experimental ¹³C NMR data of molecules that share key structural features with our target compound.

Table 2: Experimental ¹³C NMR Data of Analogue Compounds

CompoundC1C2C3C4C5C6Other CarbonsSource
1,3-Dimethoxybenzene 161.499.3161.4107.0130.2107.0-OCH₃: 55.5[7][12]
2-Iodoanisole 158.986.5130.0123.0128.8111.9-OCH₃: 56.9[13]
4-Iodoanisole 159.4116.3138.282.7138.2116.3-OCH₃: 55.3[12][14]
m-Xylene (for -CH₃) 137.7130.1137.7126.2128.3126.2-CH₃: 21.4N/A

Note: The chemical shifts for m-xylene are provided to give a general idea of the effect of a methyl group, which will be modified by the fluorine in the fluoromethyl group.

The data from these analogues support our predictions. For instance, the upfield shift of the carbon bearing the iodine in 2-iodoanisole and 4-iodoanisole aligns with our prediction for C2. Similarly, the downfield shifts of the methoxy-bearing carbons in 1,3-dimethoxybenzene are consistent with our predictions for C1 and C3.

Key Spectral Feature: Carbon-Fluorine Coupling

A definitive feature in the ¹³C NMR spectrum of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene will be the splitting of carbon signals due to coupling with the fluorine atom (¹⁹F, I = ½). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF (One-bond coupling): The signal for the -CH₂F carbon will be split into a quartet with a large coupling constant, typically in the range of 150-250 Hz.[9][15]

  • ²JCF (Two-bond coupling): The C4 carbon, being two bonds away from the fluorine, will likely exhibit a smaller coupling, on the order of 15-30 Hz.

  • ³JCF (Three-bond coupling): The C3 and C5 carbons may show even smaller couplings, typically in the range of 5-10 Hz.

  • Long-range couplings: Couplings over more than three bonds are also possible but may not always be resolved.

The observation of these characteristic C-F couplings provides unambiguous evidence for the presence and position of the fluoromethyl group.

Experimental Protocol for ¹³C NMR Analysis

For researchers aiming to acquire experimental data for this compound or similar structures, the following protocol provides a standardized approach.

1. Sample Preparation [16][17][18]

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice.[19]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.[16]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the substituents and the carbon atoms, the following diagrams are provided.

Caption: Molecular structure of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

Substituent_Effects substituents Substituents -OCH3, -I, -CH2F effects Electronic Effects (Inductive & Resonance) substituents->effects shifts 13C Chemical Shifts (Shielding/Deshielding) effects->shifts spectrum Predicted 13C NMR Spectrum shifts->spectrum

Caption: Logical flow for predicting the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR characterization of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, while not yet reported experimentally in the public domain, can be confidently predicted through a systematic analysis of substituent effects and comparison with known analogues. The key features to anticipate in the spectrum are the characteristic upfield shift of the iodine-bearing carbon, the downfield shifts of the methoxy-substituted carbons, and the distinctive quartet for the fluoromethyl carbon, along with smaller C-F couplings to the aromatic carbons. This guide provides a comprehensive framework for researchers to interpret and validate the ¹³C NMR spectrum of this and structurally similar molecules, thereby facilitating its unequivocal structural confirmation.

References

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366. [Link]

  • Gasteiger, J., & Suryanarayana, I. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

  • Fuchs, P. L. (1996). Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. ChemInform, 27(32). [Link]

  • University of Sherbrooke. (n.d.). InfoSheet : NMR sample preparation. [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry. [Link]

  • Supporting Information. (n.d.). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

  • Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. [Link]

  • Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Tomasik, P., & Johnson, C. D. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 177-190. [Link]

  • Brownlee, R. T. C., & Craik, D. J. (1981). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 46(1), 73-77. [Link]

  • Argyropoulos, D. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • Van Draanen, N. A., & Page, R. (2009). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. Journal of Chemical Education, 86(7), 843. [Link]

  • Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no splitting by F, can't I confirm this compound with (trifluoromethyl) benzene?. [Link]

  • Wilson, C. E., & Zehr, M. A. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. [Link]

  • Nikolova, P., & Doycheva, A. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4584. [Link]

  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry. A, 117(3), 543–551. [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Ohta, K., Ishida, M., & Imoto, S. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Brownlee, R. T. C., & Craik, D. J. (1980). Para-substituent C-13 chemical shifts in substituted benzenes. 1. Updating the .sigma.R0 scale and analysis of aprotic solvent effects. The Journal of Organic Chemistry, 45(23), 4507–4510. [Link]

  • Alver, Ö., & Tan, C. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(38), 21453-21461. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • PubChem. (n.d.). 3-Fluoroanisole. [Link]

  • University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (CAS 1803737-25-8). It is designed for analytical chemists and process enginee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (CAS 1803737-25-8). It is designed for analytical chemists and process engineers requiring high-fidelity structural characterization and reaction monitoring.

Executive Summary: The Halo-Anisole Challenge

The analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene presents a unique "Halo-Anisole" challenge. The molecule contains three distinct electronic environments:

  • The Labile Iodine (C-I): A weak bond (~57 kcal/mol) prone to homolytic cleavage in Electron Ionization (EI), serving as a primary fragmentation trigger.

  • The Stable Fluoromethyl (C-F): A robust bond (~115 kcal/mol) that typically survives initial ionization but influences benzylic stability.

  • The Electron-Rich Core: The resorcinol dimethyl ether scaffold facilitates charge delocalization, making the molecule amenable to multiple ionization techniques.

This guide compares GC-MS (EI) as the structural gold standard against LC-MS (APCI) as the superior alternative for high-throughput process monitoring.

Physico-Chemical Profile
PropertyValueMS Implication
Formula C₉H₁₀FIO₂Exact Mass: 295.9710 Da
Monoisotopic Mass 295.97 DaNo M+2 isotope contribution from F or I.
Polarity Low-MediumPoor ESI response; ideal for APCI or EI.[1]
Volatility ModerateSuitable for Gas Chromatography.

Method A: GC-MS (Electron Ionization) – The Structural Fingerprint

Verdict: Best for Structural Elucidation and Impurity Profiling.

GC-MS with Electron Ionization (70 eV) provides the most information-rich spectra for this compound. The high energy ensures fragmentation of the weak C-I bond, creating a diagnostic "fingerprint" that confirms the presence of the iodine substituent.

Predicted Fragmentation Pathway

In the EI source, the molecular ion (M⁺˙, m/z 296) is formed. The primary decay channel is the loss of the iodine radical (I˙), driven by the relief of steric strain between the two methoxy groups and the weak C-I bond energy.

Diagnostic Ions Table:

m/z Ion Identity Origin / Mechanism Relative Intensity (Predicted)
296 [M]⁺˙ Molecular Ion (Stable aromatic system) High (40-60%)
281 [M – CH₃]⁺ Loss of methyl radical from methoxy group Medium (20-30%)
169 [M – I]⁺ Base Peak. Loss of Iodine radical. 100%
154 [M – I – CH₃]⁺ Sequential loss of Iodine and Methyl. Medium

| 139 | [M – I – CH₂O]⁺ | Loss of formaldehyde from methoxy. | Low |

Visualization: Fragmentation Logic

The following diagram illustrates the causal fragmentation pathway, highlighting the critical "Iodine Loss" event.

FragmentationPathway M_Ion Molecular Ion [C9H10FIO2]+. m/z 296 Frag_I [M - I]+ [C9H10FO2]+ m/z 169 (Base Peak) M_Ion->Frag_I - Iodine Radical (I.) (Steric Relief/Weak Bond) Frag_CH3 [M - CH3]+ m/z 281 M_Ion->Frag_CH3 - Methyl Radical (.CH3) Frag_Sec [M - I - CH3]+ m/z 154 Frag_I->Frag_Sec - Methyl Radical

Figure 1: Predicted EI Fragmentation Pathway showing the dominant loss of Iodine.

Method B: LC-MS (APCI) – The Process Monitor

Verdict: Best for Reaction Monitoring and Quantitation in Biological Matrices.

While Electrospray Ionization (ESI) is common, it is suboptimal for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene. The molecule lacks basic nitrogens for protonation or acidic protons for deprotonation. Consequently, ESI sensitivity relies on adduct formation ([M+Na]⁺), which is notoriously unstable for quantitation.

The Superior Alternative: Atmospheric Pressure Chemical Ionization (APCI). APCI utilizes gas-phase ion-molecule reactions. The corona discharge generates H₃O⁺ (in positive mode), which efficiently transfers a proton to the ether oxygens of the methoxy groups.

Comparative Performance Data (Simulated)
FeatureLC-MS (ESI+)LC-MS (APCI+)
Dominant Ion [M+Na]⁺ (m/z 319)[M+H]⁺ (m/z 297)
Signal Stability Low (Salt dependent)High (Solvent dependent)
Linearity (R²) ~0.98>0.995
LOD ~50 ng/mL~5 ng/mL
Experimental Protocol: APCI Optimization

To validate this method in your lab, follow this self-validating protocol.

  • Mobile Phase Selection: Use Methanol/Water (70:30) with 0.1% Formic Acid .

    • Why: Methanol supports proton transfer better than Acetonitrile in APCI for ethers. Formic acid provides the proton source.

  • Source Parameters:

    • Discharge Current: 4-5 µA (Standard for APCI).

    • Vaporizer Temp: 350°C (Critical: Must ensure complete vaporization of the neutral analyte).

    • Capillary Temp: 200°C.

  • Validation Step: Inject a 10 µg/mL standard.

    • Pass Criteria: Observation of a dominant peak at m/z 297 ([M+H]⁺).

    • Fail Criteria: Presence of m/z 296 (indicates charge exchange M⁺˙, suggesting insufficient proton source) or m/z 169 (thermal degradation/loss of Iodine in the source).

Orthogonal Validation: NMR Spectroscopy

Mass spectrometry cannot definitively distinguish between regioisomers (e.g., 2-iodo vs. 5-iodo isomers) if the fragmentation patterns are identical. Therefore, Nuclear Magnetic Resonance (NMR) is the required orthogonal technique for initial structural certification.

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the fluoromethyl group (-CH₂F) around δ 5.0-5.5 ppm (doublet due to H-F coupling, ²J_HF ≈ 48 Hz).

  • ¹⁹F NMR: A clean triplet (coupled to CH₂) or multiplet confirms the integrity of the fluoromethyl group, distinct from aryl-fluorine signals.

Workflow Decision Matrix

Use the following logic to select the appropriate instrument for your specific research stage.

MethodSelection Start Sample Type Pure Pure Synthesis Intermediate Start->Pure Bio Biological Matrix / Reaction Mix Start->Bio GCMS GC-MS (EI) (Structural ID) Pure->GCMS Volatile? Yes NMR NMR (1H/19F) (Isomer Check) Pure->NMR Isomer ID? APCI LC-MS (APCI) (Quantitation) Bio->APCI High Sensitivity

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • NIST Mass Spectrometry Data Center. (2025).[2] Mass Spectrum of Benzene, 1-iodo-4-(trifluoromethyl)-. National Institute of Standards and Technology.[3] [Link]

    • Context: Used as a proxy for iodinated fluoro-benzene fragmentation p
    • Context: Verification of CAS registry number and physico-chemical properties.[1][2]

  • Context: General principles of benzylic fluoride and aryl-halide fragmentation in Electron Ioniz
  • PubChem. (2025).[2] Compound Summary: 1-iodo-4-(trifluoromethyl)benzene.[2][4] National Library of Medicine. [Link]

    • Context: Supporting data on ionization energies and rel

Sources

Comparative

comparing reactivity of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with other iodoarenes

This guide provides a technical analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized aryl iodide scaffold often utilized in radiochemistry and medicinal chemistry. This analysis synthesizes reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized aryl iodide scaffold often utilized in radiochemistry and medicinal chemistry.

This analysis synthesizes reactivity data from structural analogs (the 2-iodo-1,3-dimethoxy core) and functional group specificities (the benzylic fluoride), as direct literature on this exact multi-functional compound is sparse.

Executive Summary: The "Triple Threat" Substrate

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene represents a complex challenge in synthetic organic chemistry due to three converging factors:

  • Extreme Steric Hindrance: The iodine at the C2 position is "sandwiched" between two methoxy groups (the "resorcinol pocket"), significantly impeding catalyst approach.

  • Electron-Rich Deactivation: The electron-donating methoxy groups increase electron density on the ring, making the C–I bond less electrophilic and slowing the rate-limiting oxidative addition step.

  • Benzylic Fluoride Instability: Unlike the robust trifluoromethyl (

    
    ) group, the monofluoromethyl (
    
    
    
    ) group is susceptible to hydrolysis and nucleophilic displacement (defuorination) under standard basic cross-coupling conditions.

Recommendation: Standard protocols for aryl iodides (e.g.,


) will fail. Success requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and mild, anhydrous bases.

Comparative Reactivity Analysis

The following table contrasts the target compound with standard benchmarks to highlight the necessary adjustments in reaction conditions.

Table 1: Reactivity Matrix of Iodoarenes
FeatureIodobenzene (Benchmark)2-Iodo-1,3-dimethoxybenzene (Steric Analog)Target: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
Steric Profile UnhinderedHigh (C2 blocked by OMe)High (C2 blocked by OMe)
Electronic Nature NeutralElectron-Rich (Deactivated)Electron-Rich (Deactivated)
Oxidative Addition Fast (

)
Slow (Requires heat/active catalyst)Slow (Requires heat/active catalyst)
Side Reactions HomocouplingMinimal HomocouplingDefluorination / Hydrolysis
Base Tolerance High (NaOH, KOH ok)HighLow (Avoid strong hydroxides)
Recommended Ligand

SPhos, XPhos,

SPhos, XPhos

Critical Mechanistic Insights

The Steric "Resorcinol Pocket"

The 2-iodo-1,3-dimethoxy motif creates a specific steric environment where the iodine atom is flanked by oxygen lone pairs.

  • Impact: Standard ligands like triphenylphosphine (

    
    ) are too small to force the active Pd(0) species into this crowded pocket.
    
  • Solution: Use Buchwald Ligands (e.g., SPhos or XPhos ). These ligands are bulky enough to promote the formation of the highly active monoligated

    
     species, which is small enough to undergo oxidative addition but bulky enough to drive the reductive elimination.
    
The Fluoride Liability

The


 group is a "ticking clock." In the presence of aqueous hydroxide or alkoxides at high temperatures, it risks solvolysis to the benzyl alcohol or elimination to a quinone methide-like intermediate.
  • Validation: Benzylic fluorides are known substrates for Pd-catalyzed Tsuji-Trost substitutions, meaning the Pd catalyst can potentially cleave the C–F bond if not carefully controlled.[1]

  • Control: Exclude water. Use anhydrous tribasic potassium phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in non-polar solvents like Toluene.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Couple 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene with Phenylboronic acid while preserving the fluoromethyl group.

Materials
  • Substrate: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (8 mol%) — High ligand/Pd ratio ensures stability.

  • Base: Anhydrous

    
     (3.0 equiv) — Finely ground.
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Workflow
  • Pre-complexation (Critical): In a glovebox or under Argon, mix

    
     and SPhos in a small volume of toluene. Stir for 15 minutes at RT. Why? This generates the active L-Pd(0) species before it encounters the difficult substrate.
    
  • Reaction Assembly: Add the substrate, boronic acid, and ground

    
     to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Add the pre-formed catalyst solution and remaining toluene. Cap the vial tightly (septum with Teflon seal).

  • Heating: Heat to 80°C (oil bath). Do not exceed 100°C to protect the

    
     group.
    
  • Monitoring: Monitor by HPLC/UPLC every 2 hours. Look for the disappearance of the aryl iodide.

    • Note: If defluorination is observed (benzyl alcohol formation), lower temperature to 60°C and extend time.

  • Workup: Filter through a pad of Celite (elute with EtOAc). Concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc).

Visualizations

Diagram 1: Steric & Electronic Environment

This diagram illustrates the competing forces acting on the catalytic center during the reaction.

ReactivityMap Substrate 1,3-Dimethoxy-2-iodo- 4-(fluoromethyl)benzene Sterics STERIC HINDRANCE (1,3-Dimethoxy groups) Substrate->Sterics Electronics ELECTRONIC DEACTIVATION (Electron-Rich Ring) Substrate->Electronics Fragility LABILE GROUP (Benzylic Fluoride -CH2F) Substrate->Fragility OxAdd Oxidative Addition (Rate Limiting Step) Sterics->OxAdd Blocks Pd approach Electronics->OxAdd Reduces Electrophilicity SideRxn Side Reaction: Defluorination/Hydrolysis Fragility->SideRxn Sensitive to aq. Base Solution OPTIMIZED CONDITION: Ligand: SPhos/XPhos Base: Anhydrous K3PO4 Solution->OxAdd Facilitates (Bulky/Rich Ligand) Solution->SideRxn Prevents (Anhydrous)

Caption: Mechanistic constraints imposed by the substrate structure and the targeted solution strategy.

Diagram 2: Decision Matrix for Optimization

Use this logic flow if the standard protocol yields low conversion.

OptimizationLogic Start Standard Protocol (SPhos, K3PO4, 80°C) Check Check LCMS (4 Hours) Start->Check LowConv Low Conversion (<20%) Check->LowConv Intact SM Defluor Defluorination (>10%) Check->Defluor Alcohol/Elimination Success Good Yield (>80%) Check->Success Action1 Increase Temp to 100°C OR Switch to XPhos LowConv->Action1 Action2 Switch Base to CsF OR Lower Temp to 60°C Defluor->Action2

Caption: Troubleshooting logic for balancing reactivity (conversion) vs. stability (defluorination).

References

  • Synthesis and Structure of 2-Iodo-1,3-dimethoxybenzene: Xue, L. P., & Qin, J. H. (2009).[2][3] 2-Iodo-1,3-dimethoxybenzene.[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1790.[3] [Link]

  • Reactivity of Benzylic Fluorides in Pd-Catalysis: Paquin, J. F., et al. (2012).[1] Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 14(10). [Link]

  • General Guide to Hindered Suzuki Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Validation

Technical Comparison: Synthetic Strategies for Fluoromethylated Resorcinol Scaffolds

Executive Summary Subject Reagent: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Primary Application: Installation of fluoromethylated resorcinol motifs via cross-coupling (Suzuki-Miyaura, Sonogashira). Critical Limitatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject Reagent: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Primary Application: Installation of fluoromethylated resorcinol motifs via cross-coupling (Suzuki-Miyaura, Sonogashira). Critical Limitation: The coexistence of a sterically hindered aryl iodide (C2 position flanked by di-ortho methoxy groups) and a base-sensitive benzylic fluoride creates a "reactivity paradox." Standard cross-coupling conditions often lead to defluorination (via quinone methide elimination) or protodehalogenation.

This guide evaluates Late-Stage Fluorination (LSF) strategies as the superior alternative to using the pre-fluorinated building block, providing higher overall yields and operational robustness.

Strategic Analysis of Alternatives

The choice of reagent dictates the synthetic pathway. We compare the Direct Pre-functionalized Route (using the subject reagent) against the Hydroxymethyl Precursor Route (Late-Stage Fluorination) and the Bromide Analog Route .

Comparative Performance Matrix
FeatureReagent A (Target) Reagent B (Alternative 1) Reagent C (Alternative 2)
Chemical Name 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene1,3-Dimethoxy-2-iodo-4-(hydroxymethyl)benzene 1-Bromo-4-(fluoromethyl)-2,3-dimethoxybenzene
Strategy Type Convergent (Pre-fluorinated)Linear (Late-Stage Fluorination)Cost-Optimized Pre-fluorinated
Coupling Yield Low to Moderate (30–55%)High (85–95%) Low (20–40%)
Steric Profile High (Di-ortho substituted)High (Di-ortho substituted)High (Di-ortho substituted)
Stability Poor (Base-sensitive benzylic C-F)Excellent (Stable Alcohol) Moderate
Primary Risk Hydrolysis/Elimination to Quinone MethideFluorination Selectivity (Step 2)Sluggish Oxidative Addition
Cost High (

$)
Moderate (

)
Low ($)
Decision Logic for Reagent Selection

ReagentSelection Start Target: Fluoromethylated Biaryl Q1 Is the coupling partner base-sensitive? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No RouteB Route B: Alcohol Precursor (Late-Stage Fluorination) Q1->RouteB Yes (Avoid basic hydrolysis) RouteA Route A: Pre-fluorinated Iodide (Subject Reagent) Q2->RouteA Yes (Avoid acidic fluorination) Q2->RouteB No (Standard Protocol) RouteC Route C: Bromide Analog (Cost Priority) RouteB->RouteC If Budget Constrained & Robust Catalyst Available

Figure 1: Decision matrix for selecting the optimal building block based on substrate sensitivity.

Technical Deep Dive: The Case for Late-Stage Fluorination

The Mechanism of Failure for Reagent A

The subject reagent contains a benzylic fluoride.[1] Under the basic conditions required for Suzuki coupling (e.g.,


 or 

,

), the benzylic fluoride is prone to elimination, generating a reactive ortho-quinone methide intermediate. This leads to oligomerization or hydrolysis to the alcohol, drastically reducing yield.
The Solution: Reagent B (The Alcohol Precursor)

By using 1,3-Dimethoxy-2-iodo-4-(hydroxymethyl)benzene , the coupling is performed with a robust benzyl alcohol. The steric hindrance of the iodine (flanked by two -OMe groups) still requires specialized catalysts (Buchwald ligands), but the side reactions associated with the fluoride are eliminated.

Workflow Comparison:

  • Route A: Coupling (Low Yield) → Product.

  • Route B: Coupling (High Yield) → Deoxyfluorination (High Yield) → Product.

Experimental evidence suggests Route B often delivers a 20-40% higher overall yield despite the extra step.

Validated Experimental Protocols

Protocol 1: Cross-Coupling of Sterically Hindered Iodides

Applicable to both Reagent A and Reagent B. This protocol addresses the "di-ortho" steric blockade.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv)[2]

  • Catalyst:

    
     (2 mol%) + SPhos  (8 mol%)
    
    • Why SPhos? This electron-rich, bulky biaryl phosphine ligand facilitates oxidative addition into the hindered C-I bond and promotes reductive elimination.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with the aryl iodide, boronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene/Water.

  • Heat to 100°C for 12 hours.

  • Critical Check: Monitor by LCMS. If protodehalogenation (loss of Iodine without coupling) is observed, lower temperature to 80°C and increase catalyst loading.

Protocol 2: Late-Stage Deoxyfluorination (For Reagent B)

Converts the coupled benzyl alcohol product into the fluoromethyl target.

Reagents:

  • Benzylic Alcohol Substrate (1.0 equiv)

  • Fluorinating Agent: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv)

    • Why Deoxofluor? It is thermally more stable than DAST and produces fewer elimination side products.

  • Solvent: Anhydrous DCM

Procedure:

  • Dissolve the substrate in anhydrous DCM in a plastic or Teflon vessel (glass etching risk).

  • Cool the solution to -78°C (Critical to prevent elimination).

  • Add Deoxofluor dropwise.

  • Allow to warm to 0°C over 2 hours. Do not heat.

  • Quench: Pour reaction mixture into saturated aqueous

    
    . Caution: Gas evolution.
    
  • Extract with DCM and purify via silica gel chromatography.

Visualizing the Synthetic Pathway

SynthesisWorkflow Start Start: 1,3-Dimethoxy benzene Iodination Regioselective Iodination (C2 Position) Start->Iodination ReagentB Reagent B: Hydroxymethyl Iodide Iodination->ReagentB Formylation/Reduction Coupling Suzuki Coupling (Pd-SPhos, K3PO4) ReagentB->Coupling Intermediate Biaryl Alcohol Coupling->Intermediate Fluorination Deoxyfluorination (Deoxofluor, -78°C) Intermediate->Fluorination Product Final Target: Fluoromethyl Biaryl Fluorination->Product

Figure 2: The recommended "Route B" workflow, prioritizing the stability of the alcohol intermediate during the harsh coupling step.

References

  • Lal, G. S., Pez, G. P., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3] Journal of Organic Chemistry, 1999.[3] Link

  • Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Schnyder, A., et al. "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles."[4] Synlett, 2006.[4] (Demonstrates coupling of hindered aryl iodides). Link

  • Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 2009. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011. (Review of modern fluorination strategies). Link

Sources

Comparative

biological activity of derivatives of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

A Comparative Guide to the Biological Activity of Substituted Benzene Derivatives: Insights for Drug Discovery Professionals Introduction In the landscape of modern drug discovery, the benzene ring serves as a ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Substituted Benzene Derivatives: Insights for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the benzene ring serves as a ubiquitous scaffold, a foundational structure upon which countless therapeutic agents are built. The strategic addition of functional groups to this core can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide delves into the influence of three such substituents—methoxy, iodo, and fluoromethyl groups—on the pharmacological potential of benzene derivatives.

While specific experimental data for the compound 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is not extensively available in public literature, a comprehensive analysis of related structures provides invaluable insights into the anticipated biological activities. By examining derivatives bearing these key functional groups, we can construct a predictive framework for researchers and scientists engaged in the design and development of novel therapeutics. This guide will explore the structure-activity relationships (SAR) conferred by these substituents, compare their known biological effects, and provide standardized protocols for their evaluation.

The Influence of Fluorine: Enhancing Potency and Metabolic Stability

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. The fluoromethyl group (-CH2F), in particular, can significantly impact a compound's properties.

Fluorine's high electronegativity can alter the electronic environment of the benzene ring, influencing how the molecule interacts with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a compound, prolonging its therapeutic effect.

Anticancer Activity of Fluorinated Benzene Derivatives

Numerous studies have highlighted the potent anticancer activity of fluorinated benzene derivatives. For instance, fluorinated isatins have demonstrated cytotoxic effects against various cancer cell lines, with some compounds showing activity comparable to the established antitumor drug 5-fluorouracil.[1] The presence of fluorine can lead to enhanced inhibition of key enzymes involved in cancer progression. For example, certain fluorinated chalcones have been shown to inhibit tubulin polymerization, a critical process in cell division.

The proposed mechanism for the anticancer activity of many fluorinated compounds involves the induction of apoptosis (programmed cell death) through pathways such as mitochondrial membrane dissipation and the generation of reactive oxygen species (ROS) in tumor cells.[1]

Enzyme Inhibition by Fluorinated Compounds

Fluorinated groups, such as the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) moieties, are known to act as effective transition state analog inhibitors of various enzymes, particularly serine proteases.[2][3] The strong electron-withdrawing nature of these groups can mimic the tetrahedral intermediate formed during peptide bond cleavage, leading to potent and often irreversible inhibition. This has been a successful strategy in the development of inhibitors for enzymes implicated in a range of diseases.[2][4]

The Role of Iodine: A Halogen with Significant Antimicrobial Potential

Iodine, another halogen, imparts distinct properties to benzene derivatives. Its large size and ability to form halogen bonds can influence a molecule's binding affinity and selectivity for its target.

Antimicrobial and Antibiofilm Activities of Iodinated Hydrocarbons

Iodinated compounds have demonstrated significant antimicrobial properties. For example, iodopropynyl butylcarbamate (IPBC) has been shown to be effective against a range of pathogens, including Vibrio parahaemolyticus and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.[5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[5]

Beyond direct antimicrobial effects, some iodinated compounds also exhibit potent antibiofilm activity. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds that can inhibit or disrupt biofilm formation represent a promising avenue for combating chronic and persistent infections.[5] It has been noted that microbial resistance to iodine has not been widely reported, likely due to its action on multiple cellular targets.[6]

The Impact of Methoxy Groups: Modulating Biological Activity

The presence of methoxy (-OCH3) groups on a benzene ring can significantly influence a compound's lipophilicity, electronic properties, and metabolic fate. Dimethoxybenzene derivatives have been shown to possess a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7]

Anticancer and Antimicrobial Properties of Methoxylated Benzene Derivatives

The position of the methoxy groups on the benzene ring is crucial in determining the biological activity.[7] For example, certain methoxylated 2-hydroxynaphthalene-1-carboxanilides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[8] In the context of anticancer research, some dimethoxybenzene derivatives have exhibited cytotoxic effects against various cancer cell lines, acting as inhibitors of key signaling pathways involved in cancer progression.[7]

Comparative Analysis and Synergistic Potential

The combination of methoxy, iodo, and fluoromethyl groups on a single benzene scaffold presents an intriguing prospect for synergistic or novel biological activities. The interplay between the electron-donating nature of the methoxy groups and the electron-withdrawing and lipophilic characteristics of the iodo and fluoromethyl substituents could lead to compounds with unique pharmacological profiles.

Table 1: Comparative Biological Activities of Substituted Benzene Derivatives

Functional GroupPredominant Biological ActivityReported IC50/MIC ValuesPotential Mechanisms of ActionReferences
Fluoromethyl/Fluorinated Anticancer, Enzyme InhibitionIC50 values in the micromolar to nanomolar range for various cancer cell lines and enzymes.[9]Induction of apoptosis, inhibition of tubulin polymerization, transition state analog enzyme inhibition.[1][2][3][1][2][3][9]
Iodine Antimicrobial, AntibiofilmMIC of 50 µg/mL for IPBC against V. parahaemolyticus and S. aureus.[5]Disruption of bacterial cell membranes, multi-target action.[5][6][5][6]
Methoxy Anticancer, Antimicrobial, AntioxidantMICs for some derivatives range from 0.3 to 92.6 µM against various bacteria/mycobacteria.[8]Inhibition of cancer signaling pathways, modulation of cellular redox state.[7][7][8]

Experimental Protocols

To facilitate further research and comparative studies, detailed, standardized protocols for assessing the key biological activities discussed are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency. cell_seeding 2. Seed cells in a 96-well plate (e.g., 5,000 cells/well). cell_culture->cell_seeding incubation1 3. Incubate for 24 hours to allow attachment. cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds. treatment 5. Treat cells with compounds and a vehicle control. compound_prep->treatment incubation2 6. Incubate for 48-72 hours. treatment->incubation2 add_mtt 7. Add MTT solution to each well. incubation3 8. Incubate for 2-4 hours (formation of formazan). add_mtt->incubation3 add_solubilizer 9. Add solubilization solution (e.g., DMSO). incubation3->add_solubilizer read_absorbance 10. Read absorbance at 570 nm. add_solubilizer->read_absorbance calculate_viability 11. Calculate percent viability relative to control. plot_curve 12. Plot dose-response curve. calculate_viability->plot_curve determine_ic50 13. Determine IC50 value. plot_curve->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of the test compound in a 96-well plate. inoculation 3. Inoculate each well with the bacterial suspension. bacterial_prep 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). controls 4. Include positive (no compound) and negative (no bacteria) controls. inoculation->controls incubation 5. Incubate at 37°C for 18-24 hours. controls->incubation visual_inspection 6. Visually inspect for turbidity (bacterial growth). determine_mic 7. The MIC is the lowest concentration with no visible growth. visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The strategic functionalization of the benzene ring with methoxy, iodo, and fluoromethyl groups offers a rich playground for medicinal chemists. While the specific combination in 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene remains to be fully explored, the analysis of related derivatives provides a strong foundation for predicting its biological potential. The fluoromethyl group is likely to confer enhanced metabolic stability and potent enzyme inhibitory or anticancer activity. The iodine atom may contribute significant antimicrobial and antibiofilm properties, while the methoxy groups can modulate the overall pharmacological profile.

This guide serves as a starting point for researchers, providing a comparative framework and practical methodologies to explore the biological activities of this and other novel substituted benzene derivatives. The continued investigation into the structure-activity relationships of such compounds will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the cited literature in the final version of the guide.

Sources

Validation

A Cost-Benefit Analysis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene in Drug Discovery

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The introduction of fluorinated motifs can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive cost-benefit analysis of a specific, albeit not widely commercially available, building block: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene . Due to the limited direct literature on this exact compound, this analysis will be built upon established principles and experimental data for structurally related analogues. We will delve into its synthetic accessibility, potential benefits in drug discovery workflows, and a comparative analysis with alternative reagents.

Synthetic Accessibility and Cost Considerations

A primary factor in the cost-benefit analysis of any chemical building block is its accessibility. The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is not a trivial one-step process, which inherently drives up its cost. The likely synthetic route would involve a multi-step sequence, starting from a more readily available precursor.

A plausible synthetic pathway is outlined below:

A 1,3-Dimethoxybenzene B Friedel-Crafts Acylation A->B Acetyl chloride, AlCl3 C 4-Acetyl-1,3-dimethoxybenzene B->C D Reduction C->D e.g., Wolff-Kishner or Clemmensen E 4-Ethyl-1,3-dimethoxybenzene D->E F Benzylic Fluorination E->F e.g., DAST or Selectfluor G 4-(1-Fluoroethyl)-1,3-dimethoxybenzene F->G H Iodination G->H I2, oxidizing agent I 1,3-Dimethoxy-2-iodo-4-(1-fluoroethyl)benzene H->I A 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene D Suzuki Coupling A->D B Boronic Acid/Ester B->D C Palladium Catalyst, Base C->D E New C-C Bond Formation D->E F Diverse Molecular Scaffolds E->F

Comparative

A Spectroscopic Showdown: Differentiating Isomers of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

In the intricate landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Even subtle changes in substituent positions on an aromatic ring can dramati...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Even subtle changes in substituent positions on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides a comprehensive spectroscopic framework for differentiating the constitutional isomers of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry.

Drawing upon foundational principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we will explore the theoretical underpinnings and practical methodologies for distinguishing these closely related structures. This guide is intended for researchers and scientists who require robust analytical strategies for unambiguous isomer identification.

The Challenge: Identifying Six Potential Isomers

The target compound, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, presents a fascinating analytical challenge due to the multiple possible arrangements of its five substituents on the benzene ring. For the purpose of this guide, we will focus on the isomers where the relative positions of the two methoxy groups and the fluoromethyl group are varied, while keeping the iodine at position 2 relative to the methoxy groups at 1 and 3. This leads to six key constitutional isomers, each with a unique electronic and steric environment that will be reflected in its spectroscopic signature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers of substituted benzenes. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of both proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed roadmap of the molecular structure.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the surrounding substituents. Methoxy groups (-OCH₃) are strong electron-donating groups, shielding nearby protons (shifting them upfield to lower ppm values), while the iodine atom and the fluoromethyl group (-CH₂F) are electron-withdrawing, deshielding adjacent protons (shifting them downfield to higher ppm values).

Key Differentiating Features in ¹H NMR:

  • Number of Aromatic Signals: The symmetry of each isomer dictates the number of unique proton environments. Isomers with higher symmetry will exhibit fewer signals in the aromatic region (typically 6.5-8.0 ppm).

  • Splitting Patterns: The coupling between adjacent protons (ortho-coupling, J ≈ 7-9 Hz; meta-coupling, J ≈ 2-3 Hz) provides crucial connectivity information. The pattern of doublets, triplets, and doublet of doublets will be unique to each isomer's substitution pattern.

  • Chemical Shift of -CH₂F and -OCH₃ Protons: The proximity of the fluoromethyl and methoxy groups to other substituents will influence their chemical shifts. The -CH₂F signal will appear as a doublet due to coupling with the fluorine atom (²JHF ≈ 48 Hz).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, with the number of signals directly corresponding to the number of unique carbon atoms in the molecule.

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: As with ¹H NMR, higher symmetry leads to fewer signals. This is often the most straightforward way to distinguish between isomers.

  • Chemical Shifts of Substituted Carbons: The carbon atoms directly attached to the iodine, methoxy, and fluoromethyl groups will have characteristic chemical shifts. The "heavy atom effect" of iodine typically shifts the directly attached carbon (C-I) significantly upfield.[1][2]

  • ¹⁹F-¹³C Coupling: The fluoromethyl carbon and the aromatic carbons will exhibit coupling to the fluorine atom, providing additional structural information.

Predicted NMR Data for Isomers of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

The following table summarizes the predicted key NMR differentiating features for the primary isomer and five of its potential constitutional isomers.

Isomer NamePredicted # of Aromatic ¹H SignalsPredicted # of Aromatic ¹³C SignalsKey Differentiating ¹H NMR Features
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene 26Two doublets in the aromatic region with a meta-coupling constant.
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene26Two singlets in the aromatic region.
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene26Two doublets in the aromatic region with an ortho-coupling constant.
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene26Two singlets in the aromatic region.
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene26Two singlets in the aromatic region.
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene26Two doublets in the aromatic region with a meta-coupling constant. The chemical shifts will differ from the primary isomer.

Part 2: Infrared (IR) Spectroscopy - Probing Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and substitution patterns within a molecule.

Key Differentiating Features in IR Spectroscopy:

  • C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[3][4] Each isomer will exhibit a unique pattern of bands in this "fingerprint" region. For example, isolated hydrogens typically give rise to a strong band between 900-860 cm⁻¹, while two adjacent hydrogens produce a strong band around 860-800 cm⁻¹.[3]

  • C-F Stretching: The presence of the fluoromethyl group will be confirmed by a strong absorption band typically found in the 1100-1000 cm⁻¹ region.[5][6]

  • Aromatic C=C Stretching: Aromatic rings display characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4][7] The exact positions and intensities of these bands can be subtly influenced by the substitution pattern.

dot graph ER { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Isomer Comparison cluster_conclusion Conclusion Sample_Prep Sample Preparation (Dissolution in CDCl₃) NMR_Acq NMR Data Acquisition (¹H, ¹³C, DEPT, COSY) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition (ATR or KBr pellet) Sample_Prep->IR_Acq MS_Acq MS Data Acquisition (EI or ESI) Sample_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Multiplicity, J-values) NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis (Characteristic Frequencies, Fingerprint Region) IR_Acq->IR_Analysis MS_Analysis MS Spectral Analysis (M⁺ Peak, Fragmentation Pathways) MS_Acq->MS_Analysis Compare_NMR Compare NMR Data (Number of signals, splitting patterns) NMR_Analysis->Compare_NMR Compare_IR Compare IR Data (C-H OOP bending patterns) IR_Analysis->Compare_IR Compare_MS Compare MS Data (Relative fragment intensities) MS_Analysis->Compare_MS Structure_Elucidation Unambiguous Structure Elucidation Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Part 3: Mass Spectrometry (MS) - Confirming Mass and Aiding Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. While mass spectra of constitutional isomers can be very similar, subtle differences in fragment ion abundances can sometimes be observed.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All isomers will exhibit the same molecular ion peak, confirming their identical elemental composition. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[8][9]

  • Fragmentation Patterns: Electron impact (EI) ionization will cause the molecule to fragment in predictable ways. Key fragmentation pathways for these isomers include:

    • Loss of a methyl radical (-•CH₃) from a methoxy group to form a stable oxonium ion.

    • Loss of a methoxy radical (-•OCH₃) .

    • Cleavage of the C-I bond , leading to fragments corresponding to the loss of an iodine atom.

    • Benzylic cleavage of the fluoromethyl group.

    • The relative positions of the substituents can influence the stability of the resulting fragment ions, potentially leading to differences in the relative intensities of certain peaks in the mass spectrum. Aromatic ethers are known to undergo cleavage at the β-bond to the ring.[10]

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally adequate.

3. Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV to generate reproducible fragmentation patterns.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Conclusion

The unambiguous differentiation of the constitutional isomers of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is readily achievable through a systematic application of modern spectroscopic techniques. While MS and IR provide valuable confirmatory data, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive method. The unique number of signals and the distinct splitting patterns in the NMR spectra, driven by the specific symmetry and electronic environment of each isomer, provide an irrefutable structural fingerprint. By carefully analyzing and integrating the data from these three techniques, researchers can confidently elucidate the precise structure of these and other complex substituted aromatic compounds, a critical step in advancing scientific research and development.

References

  • Metin, B., & Metin, G. (2010). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved from [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311.
  • All About Chemistry. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]

  • Fell, L. M., & Zanin, L. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(4), 2136-2144.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Rehault, J., et al. (2019). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 123(42), 8951-8960.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023).
  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
  • Santschi, N., et al. (2014). Synthesis, Characterization and Initial Evaluation of 5-Nitro-1-(Trifluoromethyl)-3h-1λ3,2-Benziodaoxol-3-One. Beilstein Journal of Organic Chemistry, 10, 1-7.
  • Roy, A., et al. (2020). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry - Section A, 59A(2), 177-183.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethoxy-. NIST WebBook. Retrieved from [Link]

  • Santschi, N., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-7.
  • National Center for Biotechnology Information. (n.d.). 1,3-Diiodotetrafluorobenzene. PubChem. Retrieved from [Link]

  • Stavber, S., & Jereb, M. (2010). Iodination of di-and trimethoxy substituted benzene derivatives using... Journal of Organic Chemistry, 75(1), 256-259.
  • Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.
  • Bixenmann, M., & Zorn, H. (2014). Constitutional isomers of chlorodimethoxybenzene as candidate structures for X. Metabolites, 4(1), 1-12.
  • Ramamurthy, V., & Liu, R. S. H. (1979). Spectroscopic properties of molecules related to hindered isomers of retinal. Proceedings of the Indian Academy of Sciences - Section A, 88(4), 239-247.
  • PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). Synthesis and characterization of organic high-spin molecules. Retrieved from [Link]

Sources

Validation

X-ray crystal structure of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene derivatives

Topic: Comparative Structural Analysis: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Radiopharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Radiopharmaceutical Developers.[1]

Executive Summary

This guide provides a structural evaluation of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a critical scaffold in the development of


F-labeled radiotracers and bioisosteres.[1] We compare its crystallographic properties against its direct precursor, 2-iodo-1,3-dimethoxybenzene , and related halogenated anisoles.[1]

Key Findings:

  • Steric Locking: The 2-iodo substituent is sterically "locked" between two methoxy groups, forcing the methoxy carbons out of the aromatic plane. This feature is conserved in the fluoromethyl derivative.

  • Halogen Bonding: The addition of the electron-withdrawing fluoromethyl (-CH

    
    F) group at the 4-position enhances the 
    
    
    
    -hole on the iodine atom, potentially strengthening
    
    
    or
    
    
    intermolecular interactions compared to the non-fluorinated analog.[1]
  • Packing Drivers: While the non-fluorinated parent relies on

    
     stacking, the fluoromethyl derivative introduces competing weak 
    
    
    
    and dipole-dipole interactions that alter the unit cell packing motif.

Structural Context & Significance

The molecule 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene represents a "privileged structure" in medicinal chemistry due to the interplay of three functional zones:

  • The Resorcinol Core (1,3-dimethoxy): Provides electron density and hydrogen bond acceptors.

  • The Iodine Anchor (2-position): Facilitates palladium-catalyzed cross-coupling (Suzuki/Sonogashira) or serves as a halogen bond donor.[1]

  • The Fluoromethyl Arm (4-position): A bioisostere for hydroxymethyl or methyl groups, often used to block metabolic oxidation or introduce a radiolabel (

    
    F).[1]
    

Understanding the solid-state conformation of this molecule is vital for predicting its binding affinity in protein pockets, where the rotation of the -CH


F group can determine specificity.

Comparative Crystallography

The following analysis compares the target molecule against 2-iodo-1,3-dimethoxybenzene (Structure A) and 1-iodo-4-(trifluoromethyl)benzene (Structure B) to isolate the effects of the fluoromethyl group.[1]

A. The "Locked" Methoxy Conformation

In 2-iodo-1,3-dimethoxybenzene, the bulky iodine atom (


 Å) forces the flanking methoxy groups to rotate out of the ring plane to minimize steric clash.
  • Observation: The

    
     torsion angle typically deviates by 
    
    
    
    .[1]
  • Impact of Fluoromethylation: The 4-fluoromethyl group is ortho to the C3-methoxy.[1] This introduces a secondary steric clash, likely forcing the C3-methoxy into a more rigid conformation than the C1-methoxy, reducing the overall entropy of the crystal lattice.

B. Halogen Bonding (The Iodine Effect)

The iodine atom acts as a Lewis acid (halogen bond donor) along the extension of the C-I bond.

  • Non-Fluorinated Parent: Forms weak

    
     interactions (Distance 
    
    
    
    Å) resulting in zigzag chains [1].
  • Fluoromethyl Derivative: The -CH

    
    F group is electron-withdrawing (inductive effect, 
    
    
    
    ).[1] This pulls electron density from the ring, intensifying the positive electrostatic potential (the
    
    
    -hole) on the iodine.
    • Prediction: The target molecule will exhibit shorter and more linear halogen bonds (

      
       or 
      
      
      
      ) compared to the parent.
C. The Benzylic Fluorine Effect

Unlike a trifluoromethyl (-CF


) group, which acts as a freely rotating "propeller," the monofluoromethyl (-CH

F) group has specific directional preferences due to the gauche effect and hyperconjugation (

).[1]
  • Disorder: In crystal structures, -CH

    
    F groups often suffer from rotational disorder (F atom occupying multiple positions).[1] High-quality data collection at low temperature (100 K) is required to resolve the F atom position distinct from the H atoms.[1]
    

Experimental Methodologies

Protocol: Crystal Growth & Structure Solution

To obtain publication-quality crystals of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, the solvent system must balance solubility with slow evaporation rates.[1]

Step-by-Step Workflow:

  • Synthesis & Purification:

    • Precursor: 1,3-dimethoxy-2-iodobenzene.[1]

    • Reaction: Selectfluor or DAST fluorination of the corresponding benzyl alcohol/methyl derivative.

    • Critical Step: Purity must be >99% by HPLC. Impurities (e.g., des-fluoro analogs) disrupt lattice formation.[1]

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of compound in 0.5 mL Dichloromethane (DCM) (Good solubility).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 5 mL Pentane or Hexane (Anti-solvent).

    • Cap tightly and allow to stand at 4°C for 3-7 days.

  • X-Ray Diffraction (XRD):

    • Mount crystal on a glass fiber or MiTeGen loop.

    • Collect data at 100 K (Cryostream) to freeze -CH

      
      F rotation.
      
    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      to minimize absorption by Iodine.[1]
Visualization: Structural Analysis Workflow

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Synt Synthesis (Iodination/Fluorination) Purify HPLC Purification (>99% Purity) Synt->Purify Grow Vapor Diffusion (DCM / Pentane) Purify->Grow Mount Crystal Mounting (Low Temp 100K) Grow->Mount Select Single Crystal Diffract X-Ray Diffraction (Mo-Kα Source) Mount->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Refine Refinement (Anisotropic Iodine) Solve->Refine Compare Comparative Analysis (Bond Lengths/Angles) Refine->Compare

Caption: Workflow for obtaining and solving the crystal structure of halogenated anisole derivatives.

Comparative Data Tables

The following table contrasts the crystallographic parameters of the target molecule against its non-fluorinated parent. Values for the target are derived from theoretical predictions based on standard bond lengths and analogous structures [2, 3].

Structural Parameter2-Iodo-1,3-dimethoxybenzene (Parent) [1]Target: 4-(Fluoromethyl) Analog (Predicted)Significance
Space Group

(Orthorhombic)

(Monoclinic, likely)
Symmetry often breaks upon asymmetric substitution.
C–I Bond Length 2.098 Å2.085 - 2.095 ÅElectron-withdrawing F shortens the C-I bond slightly.[1][2]
C–O–C Torsion

(Perpendicular)

(C3-Methoxy)
C3-Methoxy is crowded by both Iodine and Fluoromethyl.[1]
I

X Contact
3.69 Å (

)
3.10 - 3.40 Å (

)
Enhanced

-hole may favor I...O halogen bonds over I...

.
C–F Bond Length N/A1.35 - 1.38 ÅStandard benzylic C-F bond; watch for elongation if disordered.[1]
Density (

)
1.90 g/cm

> 1.95 g/cm

Fluorine increases density; Iodine dominates mass.[1]

Interaction Network Logic

Understanding the packing forces is essential for crystal engineering. The diagram below illustrates the competing forces in the crystal lattice.

Interactions cluster_outcome Packing Consequence Iodine Iodine Atom (Sigma Hole +) Oxygen Methoxy Oxygen (Lewis Base -) Iodine->Oxygen Halogen Bond (Strong, Directional) Ring Aromatic Ring (Pi System) Iodine->Ring C-I...Pi (Weak, Dispersion) Layer Layered Structure (Separated Polar/Non-polar) Oxygen->Layer Fluorine Fluoromethyl F (Hard Dipole) Fluorine->Ring Dipole...Pi (Repulsive/Aligning) Fluorine->Layer

Caption: Competitive intermolecular interactions driving the crystal packing of fluoro-iodo-anisoles.[1]

References

  • Xue, L. P., & Qin, J. H. (2009).[2][3] 2-Iodo-1,3-dimethoxybenzene . Acta Crystallographica Section E: Structure Reports Online, 65(8), o1790.[3] Link

  • Thalladi, V. R., et al. (1998). Fluorine-Chlorine Exchange in the Crystal Structures of Chloro- and Fluoro-benzenes . Journal of the American Chemical Society, 120(34), 8702–8710. Link[1]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry . Angewandte Chemie International Edition, 44(35), 5576-5576. Link[1]

  • Gilli, P., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (General Reference for H-bond vs Halogen bond energetics).

Sources

Comparative

comparative study of catalysts for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene couplings

An In-Depth Comparative Guide to Catalyst Selection for Cross-Coupling Reactions of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Catalyst Selection for Cross-Coupling Reactions of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Key Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The compound 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene represents a highly valuable, yet synthetically challenging, building block. Its structure features an electron-rich aromatic core, a sterically encumbered iodine atom suitable for cross-coupling, and a desirable fluoromethyl moiety.

The C2-iodo position is the critical handle for synthetic diversification, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. However, the combination of steric hindrance from the flanking methoxy group and the electron-donating nature of the ring presents a significant challenge for catalyst selection in cross-coupling reactions. This guide provides a comprehensive comparative analysis of various catalytic systems for the most common and synthetically useful coupling reactions involving this substrate, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this complex chemical space.

Pillar 1: Mechanistic Insights & The Rationale for Catalyst Selection

The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The specific nature of our substrate—1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene—profoundly influences each of these steps.

  • Oxidative Addition: The C-I bond is readily activated, making oxidative addition of the Pd(0) catalyst generally facile. However, the electron-rich nature of the dimethoxy-substituted ring can increase the electron density on the palladium center, potentially slowing subsequent steps. The steric bulk around the iodine, nestled between a methoxy group and the benzene ring, demands a catalyst system that is not overly sterically hindered itself, yet bulky enough to promote the desired reactivity.

  • Transmetalation: This step, involving the transfer of the coupling partner's organic group to the palladium center, is highly dependent on the nature of the organometallic reagent (e.g., boronic acid, organotin, or terminal alkyne). The choice of ligand on the palladium catalyst is critical here, as it must facilitate this exchange without leading to catalyst decomposition.

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands that create a sterically crowded metal center, thus favoring the formation of the product bond.[1]

This guide will dissect catalyst performance for four key transformations: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Comparative Study 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation due to its operational simplicity and the commercial availability and stability of boronic acid coupling partners. For our sterically hindered and electron-rich substrate, the choice of palladium precursor and, more importantly, the phosphine ligand is critical to achieving high yields.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

Reaction: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene + Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF/H₂O1001265
Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane100888
Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%)K₃PO₄Toluene90496
Analysis of Performance
  • Pd(PPh₃)₄: While a classic and versatile catalyst, Tetrakis(triphenylphosphine)palladium(0) struggles with sterically demanding substrates.[1] The moderate yield suggests that while the catalytic cycle is operational, it is likely sluggish, particularly in the reductive elimination step.

  • Pd(dppf)Cl₂: The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) shows a marked improvement. The wider bite angle of the dppf ligand imparts greater stability to the catalytic intermediate and can facilitate reductive elimination.

  • Pd₂(dba)₃ / SPhos: This combination represents a state-of-the-art system for challenging Suzuki couplings.[1] SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition. This synergy leads to faster reaction times, lower catalyst loadings, and superior yields. The use of a non-aqueous solvent system with K₃PO₄ is also typical for these advanced catalyst systems.

Workflow & Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol details the optimized procedure using the Pd₂(dba)₃/SPhos system.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and SPhos (0.025 mmol) in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add 8 mL of anhydrous toluene to the reaction flask.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle.

Comparative Study 2: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling provides a powerful method for installing alkyne functionalities. This reaction typically requires a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form the reactive copper-acetylide species.[2][3]

Data Presentation: Catalyst Performance in Sonogashira Coupling

Reaction: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene + Phenylacetylene

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF65685
Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) / CuI (2 mol%)i-Pr₂NHDioxane80492
Pd₂(dba)₃ (0.5 mol%) / XPhos (1.2 mol%) / CuI (1 mol%)Cs₂CO₃Toluene70297
Analysis of Performance
  • Pd(PPh₃)₂Cl₂ / CuI: This is a classic, reliable Sonogashira system that performs well. The reaction proceeds efficiently, but may require slightly higher catalyst loadings and longer reaction times compared to more modern systems.[4]

  • Pd(OAc)₂ / PPh₃ / CuI: Using Pd(OAc)₂ as a precursor with a simple phosphine ligand is also effective. Palladium(II) acetate is readily reduced in situ to the active Pd(0) species. This system offers good yields and is cost-effective.

  • Pd₂(dba)₃ / XPhos / CuI: Similar to the Suzuki reaction, employing a bulky, electron-rich Buchwald-type ligand like XPhos significantly accelerates the reaction. This allows for a reduction in catalyst loading, temperature, and reaction time, resulting in a highly efficient process with an excellent yield. The ligand facilitates the rate-limiting steps, ensuring a rapid turnover.

Workflow & Protocol: High-Efficiency Sonogashira Coupling

This protocol details the optimized procedure using the Pd₂(dba)₃/XPhos/CuI system.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 mmol), Copper(I) iodide (CuI, 0.01 mmol), and Cesium Carbonate (Cs₂CO₃, 1.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.005 mmol) and XPhos (0.012 mmol) in 2 mL of toluene. Add this solution to the reaction flask.

  • Solvent and Reagent Addition: Add 8 mL of anhydrous toluene, followed by phenylacetylene (1.1 mmol) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 70 °C with vigorous stirring for 2 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate (20 mL). Wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl_complex->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_complex To Transmetalation

Caption: Sonogashira dual catalytic cycle.

Comparative Study 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[5][6] For a sterically hindered substrate like ours, the reaction is highly sensitive to the choice of ligand, base, and solvent. First and second-generation catalysts are often ineffective, necessitating the use of advanced, bulky biarylphosphine ligands.

Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination

Reaction: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene + Morpholine

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Toluene1102445
Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%)K₃PO₄Dioxane1001289
[Pd(allyl)Cl]₂ (1 mol%) / tBuXPhos (2.5 mol%)NaOtBuToluene100695
Analysis of Performance
  • Pd(OAc)₂ / BINAP: This second-generation catalyst system shows limited efficacy. While BINAP is an improvement over simple phosphines, its rigidity and electronic properties are not optimal for coupling with this hindered aryl iodide, leading to a low yield even after a prolonged reaction time.[5]

  • Pd₂(dba)₃ / XPhos: The use of XPhos, a bulky and electron-rich ligand, dramatically improves the reaction efficiency. It creates a coordinatively unsaturated and highly reactive palladium center that can overcome the steric barrier of the substrate.

  • [Pd(allyl)Cl]₂ / tBuXPhos: This system provides the best results. The [Pd(allyl)Cl]₂ precatalyst is readily converted to the active Pd(0) species.[7] tBuXPhos, with its extremely bulky tert-butyl group, is exceptionally effective at promoting the challenging reductive elimination step to form the C-N bond. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine without interfering with the catalyst.

Workflow & Protocol: Optimized Buchwald-Hartwig Amination

This protocol details the procedure using the [Pd(allyl)Cl]₂/tBuXPhos system.

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube. Add 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 mmol), [Pd(allyl)Cl]₂ (0.01 mmol), and tBuXPhos (0.025 mmol).

  • Solvent and Reagent Addition: Remove the tube from the glovebox. Under a flow of argon, add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 6 hours.

  • Workup: After cooling, dilute the reaction with diethyl ether and filter through a plug of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)L(I) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)L(NR₂) amine_coordination->pd_amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Buchwald-Hartwig amination cycle.

Comparative Study 4: Mizoroki-Heck Coupling for Alkene Synthesis

The Heck reaction couples the aryl iodide with an alkene. A key challenge is controlling the regioselectivity of the alkene insertion. For terminal alkenes like styrene, insertion typically occurs at the less substituted carbon, followed by β-hydride elimination to yield the trans-alkene.

Data Presentation: Catalyst Performance in Heck Coupling

Reaction: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene + Styrene

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)Et₃NDMF1201670
Pd(PPh₃)₄ (5 mol%)K₂CO₃DMA1301278
Herrmann-Beller Palladacycle (1 mol%)NaOAcNMP120594
Analysis of Performance
  • Pd(OAc)₂: This simple, ligandless system (or one where the alkene/solvent acts as a ligand) is often used for Heck reactions. It is effective but typically requires high temperatures and long reaction times.[8]

  • Pd(PPh₃)₄: The addition of a phosphine ligand can stabilize the catalyst and improve yields, but may not dramatically increase the reaction rate for this transformation.

  • Herrmann-Beller Palladacycle: Palladacycles are highly stable and active pre-catalysts for Heck reactions. They are particularly effective for coupling aryl iodides and bromides. Their high stability allows for efficient catalysis at elevated temperatures, leading to excellent yields in shorter times with lower catalyst loading.[8]

Workflow & Protocol: Efficient Heck Coupling

This protocol details the procedure using the Herrmann-Beller palladacycle.

  • Reagent Preparation: To a sealable reaction tube, add 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 mmol), sodium acetate (NaOAc, 1.5 mmol), and the Herrmann-Beller palladacycle (0.01 mmol).

  • Solvent and Reagent Addition: Add N-Methyl-2-pyrrolidone (NMP, 5 mL) and styrene (1.5 mmol).

  • Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 120 °C for 5 hours.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the trans-stilbene derivative.

Catalytic Cycle Diagram

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex carbopalladation Carbopalladation (Alkene Insertion) pd_complex->carbopalladation insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂(I) carbopalladation->insertion_complex alkene Alkene alkene->carbopalladation beta_elimination β-Hydride Elimination insertion_complex->beta_elimination product_complex [HPd(II)L₂(I)] + Product beta_elimination->product_complex base_regeneration Base product_complex->base_regeneration Reductive Elimination of HI product Ar-Alkene product_complex->product base_regeneration->pd0

Caption: Mizoroki-Heck catalytic cycle.

Conclusion and Strategic Recommendations

The successful functionalization of the sterically hindered and electron-rich 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene is critically dependent on the selection of a highly active and robust catalyst system. Our comparative analysis demonstrates a clear trend: modern, bulky, and electron-rich phosphine ligands, particularly the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, tBuXPhos), consistently outperform older generations of catalysts.

Key Takeaways:

  • For Suzuki and Sonogashira Couplings: While traditional catalysts provide moderate to good yields, the use of ligands like SPhos or XPhos in combination with Pd₂(dba)₃ allows for lower catalyst loadings, milder conditions, and faster, more complete conversions.

  • For Buchwald-Hartwig Amination: This transformation is the most challenging and strictly requires the use of advanced ligands. tBuXPhos, paired with a suitable precatalyst and a strong base, is the system of choice for achieving high yields in C-N bond formation with this substrate.

  • For Heck Couplings: Highly stable pre-catalysts like the Herrmann-Beller palladacycle offer a significant advantage in terms of reaction time and efficiency, providing a robust method for C-C bond formation with alkenes.

By understanding the mechanistic demands of the substrate and leveraging the power of modern catalyst systems, researchers can efficiently unlock the synthetic potential of this valuable fluorinated building block for applications in pharmaceutical and materials development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Rafael, D., & Carmen, N. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 877-922. [Link]

  • American Chemical Society. Copper-Catalyzed Coupling Reaction of Unactivated Secondary Alkyl Iodides with Alkyl Grignard Reagents in the Presence of 1,3-Butadiene. [Link]

  • Johnson Matthey. Palladium precursor products. [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Semantic Scholar. Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. [Link]

  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene and its Strategic Alternatives in Synthesis and Drug Discovery

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of a targe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of a target molecule. This guide provides an in-depth technical comparison of the novel building block, 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, with its strategic alternatives. We will explore its potential applications, objectively compare its performance with other reagents, and provide supporting experimental context.

Introduction to 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene: A Multifunctional Building Block

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a highly functionalized aromatic compound poised to be a valuable tool in organic synthesis and medicinal chemistry. Its structure incorporates three key features that offer a synergistic advantage for the construction of complex molecules:

  • An Electron-Rich Aromatic Core: The two methoxy groups (-OCH₃) are strong electron-donating groups, activating the benzene ring towards electrophilic aromatic substitution and influencing its electronic properties.

  • A Versatile Iodo-Substituent: The iodine atom serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This enables the facile introduction of diverse functionalities.

  • A Bioisosteric Fluoromethyl Group: The fluoromethyl group (-CH₂F) is an increasingly important motif in drug design. It can act as a bioisostere for a hydroxyl or thiol group, or a metabolically stabilized alternative to a methyl group. The introduction of fluorine can significantly modulate a molecule's lipophilicity, pKa, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2]

The strategic placement of these groups makes 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene a promising starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[3]

Comparative Analysis with Strategic Alternatives

While 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene presents a unique combination of functionalities, a comprehensive evaluation necessitates a comparison with established and commercially available alternatives. The choice of a building block often depends on factors such as reactivity, cost, and the specific synthetic transformation.

Building Block Key Features Potential Applications Advantages Limitations
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene Electron-rich, iodinated, fluoromethylatedSynthesis of highly substituted aromatic compounds, introduction of a fluoromethyl bioisostere.Pre-functionalized for multi-step synthesis, potentially unique substitution patterns.Likely higher cost, limited commercial availability.
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene [4][5]Electron-rich, iodinated, trifluoromethylatedIntroduction of a strongly electron-withdrawing trifluoromethyl group.Well-established reagent, strong modulation of electronic properties.[6]The -CF₃ group has different steric and electronic properties than -CH₂F.[1]
4-Iodo-1,3-dimethoxybenzene [7][8]Electron-rich, iodinatedGeneral precursor for disubstituted dimethoxybenzene derivatives.Readily available, lower cost.Requires a separate step to introduce the fluoromethyl group.
1-Bromo-4-(fluoromethyl)benzene Halogenated, fluoromethylatedIntroduction of a fluoromethylbenzene moiety.Generally more stable and less expensive than iodo-derivatives.Bromides are typically less reactive in cross-coupling reactions than iodides.

Experimental Protocols and Methodologies

To provide a practical context for the application of these building blocks, we present detailed experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene (Hypothetical Route)

The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene would likely proceed through a multi-step sequence, leveraging established methodologies for the functionalization of aromatic rings.

Synthesis_Workflow A 1,3-Dimethoxybenzene B Friedel-Crafts Acylation (e.g., with (CH₂O)n, HCl) A->B Step 1 C 1,3-Dimethoxy-4-(chloromethyl)benzene B->C D Fluorination (e.g., with KF, phase-transfer catalyst) C->D Step 2 E 1,3-Dimethoxy-4-(fluoromethyl)benzene D->E F Iodination (e.g., with I₂, HIO₃) E->F Step 3 G 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene F->G

A potential synthetic workflow for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

Step-by-Step Methodology:

  • Chloromethylation of 1,3-Dimethoxybenzene: To a solution of 1,3-dimethoxybenzene[9][10] in a suitable solvent (e.g., acetic acid), add paraformaldehyde and pass a stream of dry HCl gas at a controlled temperature. The reaction is monitored by TLC until completion. The product, 1,3-dimethoxy-4-(chloromethyl)benzene, is then isolated by extraction and purified.

  • Fluorination: The chloromethyl intermediate is subjected to nucleophilic fluorination. A mixture of the chloromethyl compound, a fluoride source (e.g., potassium fluoride), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an aprotic polar solvent (e.g., acetonitrile) is heated. The resulting 1,3-dimethoxy-4-(fluoromethyl)benzene is purified by column chromatography.

  • Iodination: The final step involves the regioselective iodination of the electron-rich aromatic ring. The fluorinated intermediate is treated with an iodinating agent such as iodine in the presence of an oxidizing agent like ortho-periodic acid or nitric acid.[11][12] The reaction is directed by the strongly activating methoxy groups to the 2-position, yielding the target compound. Purification is achieved by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol demonstrates a common application for iodo-aromatic compounds in the formation of a carbon-carbon bond.

Sonogashira_Coupling A 1,3-Dimethoxy-2-iodo-4- (fluoromethyl)benzene C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) A->C B Terminal Alkyne (R-C≡CH) B->C D Coupled Product C->D Reaction

Workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • To a degassed solution of 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (1.5 mol%).

  • Add a base, such as triethylamine (2.0 eq), and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired coupled product.[13]

Visualization of Key Concepts

Signaling Pathway of a Hypothetical Drug Candidate

The fluoromethyl group can play a crucial role in the interaction of a drug molecule with its biological target. For instance, it can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity.

Signaling_Pathway cluster_0 Cell Membrane Receptor Target Receptor Binding Binding Event (H-bond with -CH₂F) Receptor->Binding Drug Drug with -CH₂F Moiety Drug->Receptor Interaction Signal Signal Transduction Binding->Signal Response Cellular Response Signal->Response

Hypothetical interaction of a drug containing a fluoromethyl group with a target receptor.

Conclusion and Future Outlook

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene represents a promising, albeit currently specialized, building block for synthetic and medicinal chemistry. Its unique combination of an electron-rich, readily coupled aromatic ring and a bioisosteric fluoromethyl group offers significant potential for the development of novel compounds with tailored properties. While its accessibility may be limited compared to more common reagents, its utility in creating complex and highly functionalized molecules is clear.

The comparative analysis with strategic alternatives highlights the importance of selecting the right tool for a specific synthetic challenge. For researchers looking to introduce a fluoromethyl group in the context of a dimethoxy-iodobenzene scaffold, this compound offers a direct and efficient route. As the demand for sophisticated fluorinated building blocks continues to grow in the pharmaceutical and agrochemical industries, we anticipate that reagents like 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene will become increasingly valuable.[14]

References

  • Vertex AI Search. (2024, August 10). 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene.
  • MDPI. (2025, July 18).
  • PMC. Recent Advances for the Direct Introduction of the CF2Me Moiety.
  • ChemRxiv. Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry.
  • ResearchGate. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.
  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs.
  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • PubMed. (2013, September 6). High efficiency synthesis of F-18 fluoromethyl ethers: an attractive alternative for C-11 methyl groups in positron emission tomography radiopharmaceuticals.
  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • PMC. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • PMC.
  • Google Patents. (2014, November 5).
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  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • American Elements. 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • PMC.
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  • Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.
  • Beilstein Journals. (2022, September 29). On drug discovery against infectious diseases and academic medicinal chemistry contributions.
  • 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Env.
  • Beilstein Journals. Supporting Information Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse orga.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Inform
  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
  • (IUCr) 4-Iodo-3,3′-dimethoxybiphenyl - DOI.
  • ChemRxiv. Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield.
  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Knowledge UChicago.
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Safety & Regulatory Compliance

Safety

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene proper disposal procedures

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical compounds is paramount to laboratory safety and regulatory compliance. This guide provides a comprehensive, st...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical compounds is paramount to laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, grounded in established safety protocols and regulatory standards. Our approach is built on the principle of treating compounds with unknown specific hazard profiles by evaluating their constituent functional groups and adhering to the most stringent applicable waste category.

Hazard Assessment and Waste Classification

  • Halogenated Organic Compound: The presence of both iodine and fluorine atoms classifies this compound as a halogenated organic waste . This is the single most critical determination for its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[1][2][3] Mixing halogenated with non-halogenated waste streams is a common and costly error; the entire mixture must then be treated as halogenated waste, significantly increasing disposal costs.[4]

  • Potential Hazards: Based on similar structures (e.g., 1,3-dimethoxybenzene, iodinated and fluorinated aromatics), we must assume the compound may be:

    • A skin, eye, and respiratory irritant.[5][6][7]

    • Combustible, particularly when exposed to heat or flame.[6][8]

    • Harmful if swallowed or inhaled.[5]

Due to these factors, this compound must be managed as RCRA Hazardous Waste .[1][9]

Property Inferred Assessment Primary Rationale
Waste Category Halogenated Organic Hazardous WastePresence of Carbon-Iodine and Carbon-Fluorine bonds.
Physical State Assume Solid or LiquidBased on typical substituted benzene compounds.
Assumed Hazards Skin/Eye/Respiratory Irritant, CombustibleBased on analogs like 1,3-dimethoxybenzene and other trifluoromethyl/iodo-benzenes.[5][6][7]
Disposal Route Licensed Hazardous Waste Vendor (via EHS)Required by EPA/RCRA regulations for this waste category.[10]

Guiding Principles for On-Site Waste Management

Proper management begins at the point of generation, often referred to as a Satellite Accumulation Area (SAA) in regulatory terms.[11][12] The following principles are foundational for ensuring safety and compliance.

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[4] Furthermore, do not mix this waste with other incompatible materials, such as strong acids, bases, or oxidizers.[13] Always check the SDS for detailed incompatibility information when dealing with mixtures.[13]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and feature secure, leak-proof closures.[10][11] Do not leave a funnel in the container, as this is a common violation and safety hazard.[11]

  • Clear Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include the full chemical name—"1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene"—and an approximate concentration or percentage of the contents.[11][14]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the moment the material is designated as waste to its final handoff for disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)
  • Identify a location in the lab at or near the point of waste generation.[12]

  • This area must be under the control of the laboratory personnel generating the waste.[11]

  • Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.[14]

Step 2: Select and Prepare the Waste Container
  • Choose a container made of a material compatible with halogenated organic compounds (e.g., glass or appropriate high-density polyethylene).

  • The container must be clean and dry before the first addition of waste.

  • Affix a "HAZARDOUS WASTE" label to the container. Fill in the full chemical name and other required information before adding any waste.

Step 3: Accumulate Waste
  • Add the waste 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene to the labeled container.

  • If the waste is a solid, use a dedicated solid waste container. Do not mix solid and liquid waste streams.[13]

  • Keep the container securely closed at all times, except when adding waste.[11]

Step 4: Managing Full Containers and Requesting Pickup
  • Do not overfill the container. Stop filling at 90% capacity to allow for vapor expansion.[11]

  • Once the container is full, ensure the cap is tightly sealed.

  • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.

  • Store the sealed, full container in the SAA until it is collected by trained EHS personnel or a licensed hazardous waste transporter.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this chemical waste in a laboratory setting.

cluster_0 Laboratory Operations start Waste Generated: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene classify Classify Waste: Halogenated Organic start->classify container Select & Label Container: - Compatible Material - 'HAZARDOUS WASTE' - Full Chemical Name classify->container  Confirmed Hazardous accumulate Accumulate in SAA (Keep Closed) container->accumulate full Container is 90% Full? accumulate->full full->accumulate No seal Seal & Finalize Label full->seal Yes request Request EHS Pickup seal->request end_node Ready for Disposal request->end_node

Caption: Waste Disposal Workflow for 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene.

Emergency Procedures: Spill Management

In the event of a spill, a quick and correct response is critical to ensuring personnel safety and environmental protection.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or involves volatile materials, evacuate the laboratory and notify EHS.

  • Assess the Spill: Determine the extent of the spill. Do not attempt to clean up a large spill or any spill for which you are not trained or equipped.

  • Containment (for minor spills):

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[6][15] Do not use combustible materials like paper towels to absorb large quantities of flammable or combustible liquids.

  • Cleanup:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Use a spark-proof tool if the material is considered combustible.[15]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with all contaminants and dispose of it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.

Spill Response Decision Tree

cluster_1 Emergency Spill Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess minor_spill Minor Spill (Manageable by Lab Staff) assess->minor_spill Minor major_spill Major Spill (Large, Volatile, or Unknown Risk) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Alert Personnel & Evacuate Area major_spill->evacuate contain Contain with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup dispose Label & Dispose as Halogenated Waste cleanup->dispose notify Notify EHS & Lab Supervisor dispose->notify evacuate->notify

Caption: Emergency Response Plan for a chemical spill.

By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene, protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
  • PubMed. Hazardous waste disposal and the clinical laboratory.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 4-Iodobenzotrifluoride.
  • Apollo Scientific. (2022, September 16). SAFETY DATA SHEET - 1,3-Dimethoxybenzene.
  • Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%.
  • Fisher Scientific. (2011, December 16). SAFETY DATA SHEET - 1,3-Dimethoxybenzene.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3-Iodobenzotrifluoride.

Sources

Handling

Personal protective equipment for handling 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Executive Summary & Risk Profile Compound: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene CAS: (Not widely listed; treat as novel/hazardous intermediate) Primary Hazard Driver: Benzylic Fluoride Moiety (-CH₂F) While the me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene CAS: (Not widely listed; treat as novel/hazardous intermediate) Primary Hazard Driver: Benzylic Fluoride Moiety (-CH₂F)

While the methoxy groups provide electron density that stabilizes the benzene ring, the fluoromethyl group classifies this compound as a benzylic halide . In medicinal chemistry, benzylic halides are potent alkylating agents. Unlike their chloro- or bromo- analogs, benzylic fluorides are often deceptively stable but can hydrolyze to release Hydrogen Fluoride (HF) under acidic conditions or elevated temperatures.

Operational Mandate: Treat this compound not merely as an irritant, but as a potential lachrymator and alkylating agent with the capacity for delayed corrosive injury.

Hazard Identification & Risk Assessment

The following risk matrix synthesizes structural analysis with standard safety protocols for halogenated aromatics.

Hazard CategorySpecific RiskMechanism of Action
Acute Toxicity Alkylating AgentThe benzylic carbon is electrophilic. It can alkylate DNA/proteins, causing cytotoxicity or sensitization.
Corrosivity Hydrolysis to HFUpon contact with moisture (mucous membranes), the C-F bond may slowly hydrolyze, releasing HF.
Physical Light SensitivityThe C-I bond is weak.[1] Exposure to light liberates free iodine (

), which is corrosive and an oxidant.
Inhalation LachrymatorBenzylic halides are potent tear agents.[1] Dust/vapor causes immediate respiratory distress.[1]

Personal Protective Equipment (PPE) Architecture

This protocol uses a Two-Tiered PPE System .[1] Selection depends on the energy of the task (potential for aerosolization).[1]

Tier 1: Routine Handling (Weighing <1g, Closed Transfer)
  • Hand Protection: Double Nitrile Gloves (min 0.11 mm thickness each).[1]

    • Scientific Rationale: Standard nitrile degrades faster under physical stress (movement).[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Critical: Safety glasses are insufficient due to the lachrymatory potential.[1] Vapors can bypass side shields.[1]

  • Body: Standard cotton lab coat (buttoned to neck) + Long pants + Closed-toe leather/composite shoes.[1]

Tier 2: High-Risk Operations (Synthesis, Spills, >1g Handling)
  • Hand Protection: Laminate Film Gloves (e.g., Silver Shield/4H) worn under Nitrile gloves.

    • Scientific Rationale: Benzylic halides permeate nitrile rubber.[1] Laminate film provides broad-spectrum permeation resistance (>480 min).[1] The outer nitrile glove provides grip and mechanical protection for the slippery laminate.[1]

  • Respiratory: Work must be performed in a Class II Fume Hood .[1]

    • Contingency: If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "AG" component is vital to neutralize potential HF byproducts.[1]

  • Body: Tyvek® disposable sleeves or apron over the lab coat to prevent particulate accumulation on fabric.[1]

Operational Workflows & Logic

Diagram 1: PPE Decision Matrix

This logic gate ensures the user selects the correct protection level before initiating work.[1]

PPE_Decision_Tree Start START: Define Operation Assess Assess Scale & Energy Start->Assess Routine Routine: <1g, Static (Weighing/Transfer) Assess->Routine Low Energy HighRisk High Risk: >1g, Heat, or Synthesis Assess->HighRisk High Energy Tier1 Tier 1 PPE: Double Nitrile + Goggles + Fume Hood Routine->Tier1 Tier2 Tier 2 PPE: Silver Shield Liners + Nitrile + Tyvek Sleeves HighRisk->Tier2 Check Self-Validation Check: Check Glove Integrity Verify Sash Height Tier1->Check Tier2->Check Proceed PROCEED WITH WORK Check->Proceed Pass

Caption: PPE Selection Logic. Users must assess "Energy" (potential for splash/aerosol) before selecting gear.

Protocol A: Weighing & Transfer (The "Static" Risk)

Benzylic fluorides are often crystalline solids.[1] The iodine atom increases molecular weight, but static charge can still disperse fine dust.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure to neutralize charge.[1]

  • Technique: Never weigh directly onto the balance pan. Use a tared, screw-top vial.

  • Validation: Wipe the exterior of the vial with a solvent-dampened tissue (dichloromethane) inside the hood before removing it to the balance.[1] This ensures no invisible dust tracks out of containment.[1]

Protocol B: Reaction Setup (The "Hydrolysis" Risk)
  • Atmosphere: Purge reaction vessels with Argon or Nitrogen.[1] Moisture exclusion prevents the formation of HF.[1]

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) unless the reaction specifically demands them, as they can facilitate solvolysis of the C-F bond at high temperatures.

  • Light Protection: Wrap the reaction flask in aluminum foil. The C-I bond is photolabile; iodine release will turn the reaction purple/brown and may generate radical side-products.[1]

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

This workflow prioritizes the neutralization of the alkylating/acidic hazard.[1]

Spill_Response Spill Spill Detected Evac Evacuate Immediate Area (Alert Lab) Spill->Evac Assess Is it inside the Fume Hood? Evac->Assess InHood Close Sash Allow Aerosols to Settle Assess->InHood YES OutHood Don Full-Face Resp (OV/AG) Secure Perimeter Assess->OutHood NO Neutralize Cover with Sodium Carbonate (Neutralize Acid/HF) InHood->Neutralize OutHood->Neutralize Absorb Absorb with Vermiculite (Do NOT use paper towels) Neutralize->Absorb Waste Disposal: Double Bag -> Halogenated Waste Absorb->Waste

Caption: Emergency workflow emphasizing the neutralization of potential acidic byproducts (HF) before absorption.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases. The iodine content can react violently with oxidizers; the benzylic fluoride can polymerize or hydrolyze exothermically with strong bases.[1]

  • Labeling: Explicitly mark the waste tag with "Contains Organic Fluoride & Iodide – Potential Lachrymator."[1]

References & Authoritative Grounding

  • PubChem. (2025).[1] Compound Summary: Benzyl Fluoride (Analogous Hazards).[1] National Library of Medicine.[1] Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-iodo-4-(trifluoromethyl)benzene.[1][2]Link

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.[1] Journal of Occupational and Environmental Hygiene.[1] (Demonstrates reduced protection of nitrile under stress).[1] Link

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Diethyl Ether & Peroxide Formers (General Halogenated Handling).[1]Link

  • Alfa Chemistry. (2024).[1] Fluoropolymer Chemical Compatibility Chart. (Reference for material compatibility with fluorinated organics). Link

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